molecular formula C15H28O2 B15562531 10(E)-Pentadecenoic acid

10(E)-Pentadecenoic acid

Numéro de catalogue: B15562531
Poids moléculaire: 240.38 g/mol
Clé InChI: APXSAEQXOXTDAM-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

10-pentadecenoic acid is a pentadecenoic acid having its double bond in the 10-position.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-pentadec-10-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3,(H,16,17)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXSAEQXOXTDAM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Landscape of 10(E)-Pentadecenoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the known biological functions of 10(E)-Pentadecenoic acid (10E-PDA), a 15-carbon monounsaturated fatty acid. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its metabolic and signaling roles. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) Activity

This compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] IDO1 is a significant target in immunology and oncology due to its role in mediating immune suppression.

At a concentration of 20 µM, this compound inhibits the interferon-gamma (IFN-γ)-induced production of kynurenine in human monocytic THP-1 cells by 14%.[1] This inhibitory effect suggests a potential role for 10E-PDA in modulating immune responses.

Quantitative Data: Inhibition of IDO1 Activity
CompoundCell LineConcentrationStimulant% Inhibition of Kynurenine ProductionReference
This compoundTHP-120 µMIFN-γ14%[1]
Experimental Protocol: IDO1 Inhibition Assay in THP-1 Cells

This protocol is adapted from the methodology described by Costabile et al., 2017.[2]

Objective: To determine the inhibitory effect of this compound on IFN-γ-induced IDO1 activity in THP-1 cells by measuring kynurenine production.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Recombinant human IFN-γ

  • This compound

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Kynurenine standard

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Culture: THP-1 cells are cultured in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere.

  • Treatment: The cells are treated with 20 µM this compound and stimulated with IFN-γ (100 ng/mL) to induce IDO1 expression. Control wells receive either the vehicle or IFN-γ alone.

  • Incubation: The plates are incubated for 48 hours.

  • Kynurenine Measurement:

    • After incubation, 100 µL of supernatant is transferred to a new 96-well plate.

    • 50 µL of 30% (w/v) TCA is added to each well to precipitate proteins.

    • The plate is centrifuged at 800 x g for 10 minutes.

    • 75 µL of the supernatant is transferred to another 96-well plate.

    • 75 µL of Ehrlich's reagent is added to each well.

    • The plate is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 492 nm using a spectrophotometer.

  • Data Analysis: A standard curve is generated using known concentrations of kynurenine. The concentration of kynurenine in the samples is calculated from the standard curve, and the percentage inhibition by this compound is determined relative to the IFN-γ-stimulated control.

Signaling Pathway: Tryptophan Metabolism via the Kynurenine Pathway

Kynurenine Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine 10E-PDA This compound 10E-PDA->IDO1 Inhibits

Inhibition of IDO1 by this compound.

Involvement in Alternative β-Oxidation of Unsaturated Fatty Acids

This compound serves as a substrate in studies of alternative pathways for the β-oxidation of unsaturated fatty acids.[1] The degradation of fatty acids with trans-double bonds at even-numbered carbons can proceed through the core β-oxidation pathway. However, a reductase-dependent pathway has also been implicated.

Experimental Workflow: Analysis of Unsaturated Fatty Acid β-Oxidation

The following workflow is a synthesis of methodologies from Robert et al. (2005) and Allenbach and Poirier (2000), which utilize recombinant Saccharomyces cerevisiae and transgenic Arabidopsis thaliana, respectively, to elucidate the metabolic fate of unsaturated fatty acids.

Beta-Oxidation Workflow cluster_model Model System Preparation cluster_experiment Experimental Procedure cluster_interpretation Data Interpretation Yeast Recombinant S. cerevisiae Construct Express Peroxisomal PHA Synthase Yeast->Construct Plant Transgenic A. thaliana Plant->Construct Growth Grow in media containing This compound Construct->Growth PHA_Extraction Extract Polyhydroxyalkanoates (PHAs) Growth->PHA_Extraction Analysis Analyze PHA monomer composition (GC-MS) PHA_Extraction->Analysis Monomer_ID Identify 3-hydroxyacyl-CoA intermediates Analysis->Monomer_ID Pathway_Elucidation Elucidate β-oxidation pathway Monomer_ID->Pathway_Elucidation

Workflow for studying β-oxidation of 10E-PDA.
Signaling Pathway: Alternative β-Oxidation of a Monounsaturated Fatty Acid

Beta-Oxidation_Pathway FA_CoA 10(E)-Pentadecenoyl-CoA Beta_Ox_Cycle1 β-Oxidation Cycles (x3) FA_CoA->Beta_Ox_Cycle1 Enoyl_CoA trans-Δ4-Enoyl-CoA Beta_Ox_Cycle1->Enoyl_CoA Acyl_CoA_DH Acyl-CoA Dehydrogenase Enoyl_CoA->Acyl_CoA_DH Dienoyl_CoA trans-Δ2,trans-Δ4-Dienoyl-CoA Acyl_CoA_DH->Dienoyl_CoA Reductase 2,4-Dienoyl-CoA Reductase Dienoyl_CoA->Reductase Enoyl_CoA_3 trans-Δ3-Enoyl-CoA Reductase->Enoyl_CoA_3 Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Enoyl_CoA_3->Isomerase Enoyl_CoA_2 trans-Δ2-Enoyl-CoA Isomerase->Enoyl_CoA_2 Beta_Ox_Cycle2 β-Oxidation Cycles Enoyl_CoA_2->Beta_Ox_Cycle2

Reductase-dependent pathway for β-oxidation.

Inhibition of Melanogenesis

Recent studies have revealed that this compound possesses anti-melanogenic properties.[3][4][5] It has been shown to significantly reduce melanin (B1238610) production and intracellular tyrosinase activity in B16F10 melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH).[3][5]

The mechanism of action involves the modulation of the microphthalmia-associated transcription factor (MITF)/tyrosinase axis. 10E-PDA inhibits the nuclear translocation of MITF, a key transcription factor for melanogenic enzymes.[3][4][5] This leads to a downstream reduction in the mRNA and protein levels of tyrosinase and tyrosinase-related protein 1 (TRP-1).[3][4]

Quantitative Data: Anti-Melanogenic Effects
ParameterCell LineConcentration of 10E-PDAStimulantEffectReference
Cell ViabilityB16F10up to 15 µM-No significant cytotoxicity[3]
Melanin ContentB16F101-15 µMα-MSH (500 nM)Significant reduction[5]
Tyrosinase ActivityB16F101-15 µMα-MSH (500 nM)Significant reduction[5]
Experimental Protocol: Melanin Content and Tyrosinase Activity Assays

This protocol is based on the methodology described in recent studies on the anti-melanogenic effects of 10E-PDA.[3][5]

Objective: To assess the effect of this compound on melanin production and tyrosinase activity in α-MSH-stimulated B16F10 melanoma cells.

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH)

  • This compound

  • Kojic acid (positive control)

  • NaOH

  • L-DOPA

  • Phosphate-buffered saline (PBS)

  • 96-well and 6-well plates

  • Spectrophotometer

Procedure for Melanin Content Assay:

  • Cell Seeding and Treatment: B16F10 cells are seeded in 6-well plates. After 24 hours, cells are pretreated with 1-15 µM 10E-PDA or 30 µM kojic acid for 1 hour, followed by stimulation with 500 nM α-MSH for 6 days.

  • Cell Lysis: Cells are washed with PBS and lysed with 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Measurement: The absorbance of the lysate is measured at 405 nm. Melanin content is normalized to the total protein content.

Procedure for Intracellular Tyrosinase Activity Assay:

  • Cell Seeding and Treatment: B16F10 cells are seeded in 6-well plates and treated as described for the melanin content assay, but for 3 days.

  • Cell Lysis: Cells are washed with PBS and lysed with phosphate (B84403) buffer containing 1% Triton X-100.

  • Enzyme Assay: The cell lysate is incubated with L-DOPA (2 mg/mL) at 37°C for 1 hour.

  • Measurement: The formation of dopachrome (B613829) is measured by reading the absorbance at 475 nm. Tyrosinase activity is normalized to the total protein content.

Signaling Pathway: Inhibition of Melanogenesis

Melanogenesis Inhibition alpha_MSH α-MSH Receptor MC1R alpha_MSH->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF_p p-MITF (Cytoplasm) CREB->MITF_p Phosphorylation MITF_n MITF (Nucleus) MITF_p->MITF_n Nuclear Translocation Genes Tyrosinase, TRP-1, TRP-2 Gene Expression MITF_n->Genes Enzymes Melanogenic Enzymes Genes->Enzymes Melanin Melanin Synthesis Enzymes->Melanin 10E-PDA This compound 10E-PDA->MITF_n Inhibits Translocation

Inhibition of the MITF/Tyrosinase axis by 10E-PDA.

References

10(E)-Pentadecenoic Acid: A Technical Guide on Natural Sources, Dietary Intake, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 10(E)-Pentadecenoic acid, a C15:1 monounsaturated odd-chain fatty acid. Due to the limited specific data available for the 10(E) isomer, this document primarily focuses on the broader class of C15 fatty acids, with a significant emphasis on the well-researched saturated odd-chain fatty acid, pentadecanoic acid (C15:0), as a proxy. This guide covers the known natural sources, estimated dietary intake, analytical methodologies for detection, and potential biological significance, including its role in cellular signaling pathways. All quantitative data are presented in structured tables, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Odd-chain fatty acids (OCFAs), particularly those with 15 and 17 carbon atoms, have garnered increasing interest in the scientific community for their potential roles in human health and disease. While even-chain fatty acids are the predominant form in our diet and tissues, OCFAs are found in smaller quantities and are primarily derived from exogenous sources. Pentadecanoic acid (C15:0), a saturated OCFA, is the most studied of the C15 fatty acids and is often used as a biomarker for the intake of certain foods, particularly dairy products. Its monounsaturated counterpart, pentadecenoic acid (C15:1), exists in various isomeric forms, including this compound. However, specific research on the 10(E) isomer is scarce. This guide aims to synthesize the available information on C15 fatty acids, highlighting the existing knowledge gaps regarding this compound.

Natural Sources and Dietary Intake

Table 1: Pentadecanoic Acid (C15:0) Content in Various Food Sources

Food CategoryFood ItemC15:0 Content (mg per 100g edible portion)Reference
Dairy Products Butter (unsalted, salted, fermented)820 - 880[1]
Cream (milk fat)450[1]
Cheese (natural, cheddar, emmental)320 - 390[1]
Whole MilkApprox. 1.2% of total fat[2]
Ruminant Meats Beef (raw, various cuts)310 - 450[1]
Lamb and Goat Meat0.6% - 1.2% of total fat[2]
Fish Pacific Saury, Mackerel, Ayu SweetfishApprox. 160[1]
Other Palm Oil82[1]

Note: The data presented is for pentadecanoic acid (C15:0) due to the lack of specific quantitative data for this compound.

Dietary intake of C15:0 varies depending on the consumption of dairy and ruminant products. Studies have used C15:0 levels in blood as a biomarker for dairy fat intake.[3]

Experimental Protocols for Analysis

The analysis of fatty acids, including odd-chain and monounsaturated isomers, typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent chromatographic separation and detection.

Lipid Extraction and Derivatization

A common workflow for preparing fatty acids for analysis is outlined below.

experimental_workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization to FAMEs cluster_analysis Chromatographic Analysis food_sample Food Sample homogenization Homogenization food_sample->homogenization solvent_extraction Solvent Extraction (e.g., Folch/Bligh-Dyer) homogenization->solvent_extraction lipid_extract Total Lipid Extract solvent_extraction->lipid_extract saponification Saponification (e.g., with NaOH/MeOH) lipid_extract->saponification methylation Methylation (e.g., with BF3/MeOH) saponification->methylation fame_extract FAMEs in Solvent methylation->fame_extract gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) fame_extract->gc_ms hplc High-Performance Liquid Chromatography (HPLC) fame_extract->hplc data_analysis Data Analysis gc_ms->data_analysis hplc->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Membrane Receptor (e.g., GPCR, CD36) signaling_cascade Intracellular Signaling Cascade (e.g., PKC, MAP Kinase) receptor->signaling_cascade Activates fatty_acid Fatty Acid (e.g., this compound) fatty_acid->receptor Binds fabp Fatty Acid-Binding Protein (FABP) fatty_acid->fabp Binds gene_expression Gene Expression (Lipid Metabolism, Inflammation) signaling_cascade->gene_expression Modulates ppar Nuclear Receptor (e.g., PPARα/δ) fabp->ppar Transports to ppar->gene_expression Regulates

References

The Biosynthesis of 10(E)-Pentadecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(E)-Pentadecenoic acid, a monounsaturated odd-chain fatty acid, is a fascinating molecule with potential biological activities that are of increasing interest to the scientific community. While the biosynthesis of common even-chain saturated and unsaturated fatty acids is well-documented, the pathway leading to the formation of this compound is less understood. This technical guide provides a comprehensive overview of the current understanding and a hypothesized pathway for the biosynthesis of this unique fatty acid. It integrates information on the synthesis of odd-chain fatty acid precursors, the potential enzymatic steps involved in desaturation, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in lipid biochemistry, microbiology, and drug development.

Introduction to this compound

This compound is a C15 monounsaturated fatty acid with the double bond located between the 10th and 11th carbon atoms in a trans configuration. Odd-chain fatty acids (OCFAs) in general, and their unsaturated derivatives, are gaining attention for their potential roles in various physiological processes. While present in trace amounts in some dietary sources, their endogenous biosynthesis in certain organisms provides a unique avenue for research. One such organism where a C15:1 fatty acid, 10-pentadecenoic acid, has been identified is the hyperthermophilic archaeon Pyrococcus furiosus[1][2]. The presence of this unusual fatty acid in an extremophile suggests unique enzymatic machinery and metabolic pathways that are of significant scientific interest.

Proposed Biosynthesis Pathway of 10-Pentadecenoic Acid

The biosynthesis of 10-Pentadecenoic acid is not fully elucidated in any organism. However, based on the established principles of fatty acid synthesis and desaturation, a plausible pathway can be proposed. The synthesis can be broken down into two major stages: the formation of the saturated C15 backbone (pentadecanoic acid) and the subsequent desaturation to introduce the double bond.

Synthesis of the Saturated C15 Backbone (Pentadecanoic Acid)

The synthesis of odd-chain fatty acids diverges from the more common even-chain fatty acid synthesis at the priming step. Instead of using acetyl-CoA as the initial building block, the synthesis of a C15 fatty acid is initiated with propionyl-CoA[3][4][5][6].

The key steps are as follows:

  • Priming: The fatty acid synthase (FAS) complex is primed with a three-carbon unit, propionyl-CoA, instead of the usual two-carbon acetyl-CoA.

  • Elongation: The propionyl group is then elongated by the sequential addition of six two-carbon units derived from malonyl-CoA. Each elongation cycle involves a series of condensation, reduction, dehydration, and another reduction reaction, catalyzed by the various enzymatic domains of the FAS complex.

  • Termination: After six rounds of elongation, the resulting 15-carbon saturated fatty acyl chain, pentadecanoyl-ACP, is released from the acyl carrier protein (ACP) by a thioesterase to yield pentadecanoic acid.

OCFASynthesis Propionyl_CoA Propionyl-CoA (C3) FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Priming Malonyl_CoA Malonyl-CoA (C2) Malonyl_CoA->FAS Elongation (6 cycles) Pentadecanoyl_ACP Pentadecanoyl-ACP (C15) FAS->Pentadecanoyl_ACP Thioesterase Thioesterase Pentadecanoyl_ACP->Thioesterase Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Thioesterase->Pentadecanoic_Acid

Figure 1: Biosynthesis of Pentadecanoic Acid.
Desaturation of Pentadecanoic Acid

The introduction of a double bond at the C10 position of pentadecanoic acid to form 10-pentadecenoic acid is likely catalyzed by a specific fatty acid desaturase. Fatty acid desaturases are a large family of enzymes that introduce double bonds at specific positions in the acyl chain[7][8].

The proposed step is:

  • Δ10-Desaturation: A putative Δ10-desaturase would act on pentadecanoyl-CoA or a pentadecanoyl group esterified to a lipid, to introduce a double bond between carbons 10 and 11. The stereochemistry of the resulting double bond (cis or trans) would be determined by the specific enzyme. While 10(Z)-pentadecenoic acid has been reported, the existence and characterization of a specific enzyme producing the 10(E) isomer remains to be discovered[9][10][11]. The formation of a trans double bond could also potentially occur via an isomerization reaction from a cis precursor.

Desaturation Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Desaturase Putative Δ10-Desaturase Pentadecanoic_Acid->Desaturase Pentadecenoic_Acid 10-Pentadecenoic Acid (C15:1) Desaturase->Pentadecenoic_Acid

Figure 2: Proposed Desaturation of Pentadecanoic Acid.

Quantitative Data

Quantitative data on the production of 10-Pentadecenoic acid is scarce in the literature. The primary report of its presence in Pyrococcus furiosus identifies it as a minor component of the total fatty acids.

OrganismFatty AcidRelative Abundance (%)Reference
Pyrococcus furiosus10-Pentadecenoic acidMinor component[2]

Note: The original publication does not provide a precise percentage for 10-Pentadecenoic acid but indicates it is a minor constituent of the 18 identified fatty acids, which in total make up a small fraction of the organism's total lipids.

Experimental Protocols

The following protocols are adapted from standard methods for fatty acid analysis and enzyme assays and can be applied to the study of this compound biosynthesis.

Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of total fatty acids from microbial cells and their analysis as fatty acid methyl esters (FAMEs).

Materials:

Procedure:

  • Cell Harvesting: Harvest microbial cells from the culture medium by centrifugation. Wash the cell pellet twice with sterile saline solution to remove any residual medium components.

  • Lipid Extraction: Resuspend the cell pellet in a known volume of methanol. Add the internal standard. Perform a modified Bligh-Dyer extraction by adding chloroform and water in a ratio that results in a single-phase system (e.g., 1:2:0.8 v/v/v chloroform:methanol:water). After vigorous mixing, add more chloroform and water to achieve a two-phase system (final ratio of 1:1:0.9 v/v/v).

  • Phase Separation: Centrifuge the mixture to separate the phases. The lower chloroform phase containing the lipids is carefully collected.

  • Transesterification: Evaporate the chloroform under a stream of nitrogen. Add 0.5 M sodium methoxide in methanol to the dried lipid extract. Heat the mixture at 50°C for 30 minutes to convert the fatty acids to FAMEs.

  • FAME Extraction: After cooling, add hexane and 1 M NaCl to the reaction mixture. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected.

  • Drying and Concentration: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane to the desired final volume.

  • GC-MS Analysis: Inject an aliquot of the FAMEs solution into the GC-MS. The separation of FAMEs is achieved based on their chain length, degree of unsaturation, and double bond position. The mass spectrometer is used for identification and quantification based on fragmentation patterns and comparison with known standards.

FAME_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Cell Harvesting Extract Lipid Extraction Harvest->Extract Transesterify Transesterification to FAMEs Extract->Transesterify FAME_Extract FAME Extraction Transesterify->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS Data Data Interpretation GCMS->Data

Figure 3: Experimental Workflow for FAME Analysis.
In Vitro Desaturase Enzyme Assay

This protocol is designed to measure the activity of a putative Δ10-desaturase using a microsomal fraction from the host organism or a heterologously expressed enzyme.

Materials:

  • Microsomal fraction containing the desaturase enzyme.

  • Substrate: Pentadecanoyl-CoA or [1-14C]-Pentadecanoyl-CoA.

  • Cofactors: NADH or NADPH.

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2).

  • Reagents for stopping the reaction and extracting fatty acids (e.g., KOH in methanol for saponification, followed by acidification and hexane extraction).

  • Analytical system for product detection (HPLC with a radioactivity detector for radiolabeled substrates, or GC-MS for unlabeled substrates after derivatization).

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction from the organism of interest or from a heterologous expression system (e.g., yeast) expressing the candidate desaturase gene.

  • Reaction Setup: In a reaction tube, combine the microsomal preparation, the fatty acid substrate (e.g., pentadecanoyl-CoA), and the reaction buffer.

  • Initiation of Reaction: Start the reaction by adding the cofactor (NADH or NADPH). Incubate at the optimal temperature for the enzyme (e.g., for an enzyme from P. furiosus, this would be a high temperature).

  • Termination of Reaction: Stop the reaction after a defined time period by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

  • Product Extraction: Acidify the reaction mixture and extract the fatty acids with hexane.

  • Product Analysis: Analyze the extracted fatty acids to detect the formation of 10-pentadecenoic acid. If a radiolabeled substrate was used, the product can be separated by HPLC and quantified by scintillation counting. For unlabeled substrates, derivatization to FAMEs followed by GC-MS analysis is required.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing and underexplored area of lipid metabolism. The proposed pathway, involving the initiation of fatty acid synthesis with propionyl-CoA followed by a specific desaturation step, provides a solid framework for future research. The identification of this fatty acid in the hyperthermophile Pyrococcus furiosus opens up exciting possibilities for the discovery of novel, thermostable enzymes with unique substrate specificities.

Future research should focus on:

  • Identification and Characterization of the Δ10-Desaturase: The key missing piece of the puzzle is the enzyme responsible for the desaturation of pentadecanoic acid at the C10 position. Gene knockout studies in organisms that produce this fatty acid, followed by heterologous expression and biochemical characterization of candidate desaturases, are crucial next steps.

  • Elucidation of the Stereospecificity: Determining whether the initial product of the desaturation is the cis or trans isomer, and if an isomerase is involved, will provide a more complete picture of the pathway.

  • Quantitative Analysis in Various Organisms: A systematic screening of different organisms for the presence and quantity of 10-Pentadecenoic acid could reveal other producers and provide insights into the physiological role of this fatty acid.

  • Exploring Biotechnological Applications: The enzymes involved in this pathway, particularly a novel Δ10-desaturase, could be valuable biocatalysts for the production of specialty fatty acids.

This technical guide provides a foundation for researchers to delve into the fascinating world of odd-chain unsaturated fatty acid biosynthesis. The knowledge gained from such studies will not only enhance our fundamental understanding of lipid metabolism but may also pave the way for novel applications in biotechnology and medicine.

References

An In-depth Technical Guide to 10(E)-Pentadecenoic Acid: Chemical Structure, Stereoisomerism, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(E)-Pentadecenoic acid is a monounsaturated fatty acid that has garnered interest within the scientific community for its biological activities, particularly its role in immunomodulation and fatty acid metabolism. This technical guide provides a comprehensive overview of its chemical properties, stereoisomerism, and known biological functions. Detailed experimental protocols and visual diagrams are included to support further research and drug development efforts in related fields.

Chemical Structure and Properties

This compound, a 15-carbon long-chain fatty acid, is characterized by a double bond between carbons 10 and 11 in the trans or 'E' (Entgegen) configuration.[1] Its systematic IUPAC name is (10E)-pentadec-10-enoic acid. The presence and configuration of this double bond are critical to its molecular geometry and interaction with biological systems.

Stereoisomerism: 10(E)- vs. 10(Z)-Pentadecenoic Acid

The primary stereoisomer of this compound is 10(Z)-Pentadecenoic acid, also known as cis-10-Pentadecenoic acid. The 'Z' (Zusammen) configuration of the double bond results in a kinked structure, contrasting with the more linear shape of the trans isomer. This structural difference influences their physical properties and biological activities.

Below is a diagram illustrating the structural relationship between the E and Z isomers of 10-Pentadecenoic acid.

G cluster_isomers Stereoisomers of 10-Pentadecenoic Acid cluster_structure Chemical Structure node_E This compound (trans) node_Z 10(Z)-Pentadecenoic Acid (cis) node_E->node_Z Geometric Isomerism (C10=C11 bond) node_structure_E Linear Shape node_E->node_structure_E Structural Consequence node_Z->node_E Geometric Isomerism (C10=C11 bond) node_structure_Z Kinked Shape node_Z->node_structure_Z Structural Consequence G Tryptophan Tryptophan IDO Indoleamine 2,3-Dioxygenase (IDO) Tryptophan->IDO Substrate Kynurenine Kynurenine IDO->Kynurenine Catalyzes conversion to PentadecenoicAcid This compound PentadecenoicAcid->IDO Inhibits IFN_gamma IFN-γ IFN_gamma->IDO Induces G PentadecenoicAcid 10(E)-Pentadecenoyl-CoA BetaOxidationCycles β-Oxidation Cycles (x3) PentadecenoicAcid->BetaOxidationCycles EnoylCoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase BetaOxidationCycles->EnoylCoA_Isomerase Produces cis-Δ³-Enoyl-CoA AcetylCoA Acetyl-CoA (x5) BetaOxidationCycles->AcetylCoA Produces FurtherOxidation Further β-Oxidation Cycles (x2) EnoylCoA_Isomerase->FurtherOxidation Converts to trans-Δ²-Enoyl-CoA PropionylCoA Propionyl-CoA FurtherOxidation->PropionylCoA FurtherOxidation->AcetylCoA Produces TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle Enters as Succinyl-CoA AcetylCoA->TCA_Cycle Enters

References

Physical and chemical properties of trans-10-Pentadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-10-Pentadecenoic acid, a monounsaturated fatty acid with the molecular formula C15H28O2, is a subject of growing interest in lipid research.[1] As a trans-isomer of a C15 fatty acid, its physical, chemical, and biological properties are of significant interest for various applications, including its potential role in metabolic pathways and cellular signaling. This guide provides a comprehensive overview of the current knowledge on trans-10-Pentadecenoic acid, with a focus on its physicochemical properties, experimental protocols for its study, and its known biological functions.

Physical and Chemical Properties

The distinct chemical structure of trans-10-Pentadecenoic acid, characterized by a 15-carbon chain with a trans double bond at the tenth carbon, dictates its physical and chemical behavior. A summary of its key properties is presented below.

Data Presentation: Physicochemical Properties of Trans-10-Pentadecenoic Acid
PropertyValueSource/Comments
IUPAC Name (E)-pentadec-10-enoic acid[1]
Synonyms trans-10-Pentadecenoic acid, 10(E)-Pentadecenoic acid[1]
CAS Number 321744-58-5[1]
Molecular Formula C15H28O2[1]
Molecular Weight 240.38 g/mol [1]
Melting Point Not experimentally determined for this specific isomer. The saturated counterpart, pentadecanoic acid (C15:0), has a melting point of 51-53 °C. Trans fatty acids generally have higher melting points than their cis isomers due to their straighter chain structure allowing for better packing.[2]
Boiling Point Not experimentally determined for this specific isomer. The boiling point of pentadecanoic acid is 257 °C at 100 mmHg. Long-chain fatty acids have low vapor pressures.[2][3]
Solubility Soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[4]
λmax 230 nm[4]
Spectral Data (Predicted and Inferred)
  • 1H NMR: The protons attached to the trans double bond (H-10 and H-11) are expected to show chemical shifts in the range of δ 5.3-5.5 ppm. The coupling constant (J-value) for these protons would be in the range of 11-18 Hz, which is characteristic of a trans-alkene. The terminal methyl protons would appear as a triplet around δ 0.9 ppm, while the methylene (B1212753) protons adjacent to the carbonyl group would be found around δ 2.3 ppm.[5][6]

  • 13C NMR: The carbons of the trans double bond (C-10 and C-11) are expected to have chemical shifts in the range of δ 125-135 ppm. The carbonyl carbon (C-1) would appear significantly downfield, typically in the range of δ 175-180 ppm. The chemical shifts of the aliphatic carbons would range from approximately δ 14 to 34 ppm.[7][8][9][10]

  • Infrared (IR) Spectroscopy: A characteristic absorption band for the trans C=C double bond stretch is expected around 965-975 cm⁻¹. The C=O stretch of the carboxylic acid will be prominent around 1700-1725 cm⁻¹. The O-H stretch will be a broad band in the region of 2500-3300 cm⁻¹.[11][12][13][14][15]

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ at m/z 239.2 would be the prominent ion in negative mode. Fragmentation of fatty acids in mass spectrometry can provide information about the position of the double bond, although it often requires derivatization to enhance fragmentation and specificity.[16][17][18][19]

Experimental Protocols

Synthesis of Trans-10-Pentadecenoic Acid

Proposed Synthetic Strategy via Julia-Kocienski Olefination:

This method is known for its high (E)-selectivity in alkene formation.[21][23][25]

  • Preparation of the Sulfone: Synthesize the required phenyl tetrazolyl (PT) sulfone derivative from a C5 alkyl halide.

  • Preparation of the Aldehyde: Prepare decanal, the C10 aldehyde component.

  • Olefination Reaction: Deprotonate the sulfone with a strong base (e.g., KHMDS) and react the resulting carbanion with decanal. The intermediate will undergo spontaneous elimination to yield the trans-alkene with a terminal functional group.

  • Conversion to Carboxylic Acid: The terminal functional group on the newly formed alkene is then converted to a carboxylic acid through standard organic chemistry transformations (e.g., oxidation of a primary alcohol or hydrolysis of a nitrile).

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product C5_halide C5 Alkyl Halide Sulfone_prep Preparation of PT Sulfone C5_halide->Sulfone_prep Decanal Decanal (C10 Aldehyde) Olefination Julia-Kocienski Olefination Decanal->Olefination Sulfone_prep->Olefination Conversion Conversion to Carboxylic Acid Olefination->Conversion Final_product trans-10-Pentadecenoic Acid Conversion->Final_product

Proposed workflow for the synthesis of trans-10-Pentadecenoic acid.
Purification Protocol

Purification of the synthesized trans-10-Pentadecenoic acid can be achieved through a combination of standard techniques:

  • Extraction: After the reaction work-up, the crude product is extracted into an organic solvent.

  • Chromatography: Column chromatography on silica (B1680970) gel is a standard method for purifying fatty acids. A gradient of ethyl acetate (B1210297) in hexane (B92381) is typically used as the eluent.

  • Crystallization: For further purification, crystallization from a suitable solvent at low temperatures can be employed.

Analytical Protocol: Gas Chromatography (GC)

Gas chromatography is the most common method for the analysis and quantification of fatty acids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): The carboxylic acid group is derivatized to its methyl ester to increase volatility for GC analysis. A common method is to use a reagent like boron trifluoride in methanol (B129727) (BF3-methanol).

  • GC-FID Analysis: The FAME sample is injected into a gas chromatograph equipped with a flame ionization detector (FID). A polar capillary column (e.g., a cyanopropylsiloxane phase like SP-2560 or CP-Sil 88) is used to separate the FAMEs based on their chain length, degree of unsaturation, and geometry of the double bonds.

  • Quantification: Quantification is achieved by comparing the peak area of the trans-10-pentadecenoic acid methyl ester to that of an internal standard with a known concentration.

GC_Analysis_Workflow Sample trans-10-Pentadecenoic Acid Sample Derivatization Derivatization to FAME (e.g., BF3-Methanol) Sample->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection Separation Separation on Polar Capillary Column GC_Injection->Separation Detection Detection by FID Separation->Detection Quantification Quantification using Internal Standard Detection->Quantification

Workflow for the GC analysis of trans-10-Pentadecenoic acid.

Biological Activity and Signaling Pathways

Trans-10-Pentadecenoic acid has been implicated in several biological processes, primarily related to fatty acid metabolism and inflammatory responses.

Role in β-Oxidation

Fatty acids are broken down in the mitochondria and peroxisomes through a process called β-oxidation to produce energy. For unsaturated fatty acids, additional enzymes are sometimes required to handle the double bonds. Studies have shown that trans-10-Pentadecenoic acid can be degraded by the core enzymes of the β-oxidation pathway.

Beta_Oxidation_Pathway t10_C15_1 trans-10-Pentadecenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase t10_C15_1->Acyl_CoA_Synthetase t10_C15_1_CoA trans-10-Pentadecenoyl-CoA Acyl_CoA_Synthetase->t10_C15_1_CoA Beta_Oxidation_Cycle β-Oxidation Cycles t10_C15_1_CoA->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA Propionyl_CoA Propionyl-CoA (from odd-chain) Beta_Oxidation_Cycle->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via succinyl-CoA

Simplified diagram of the β-oxidation of trans-10-Pentadecenoic acid.
Inhibition of Kynurenine (B1673888) Production

Trans-10-Pentadecenoic acid has been shown to inhibit the production of kynurenine induced by interferon-gamma (IFN-γ) in THP-1 cells.[4][28] The kynurenine pathway is the primary route for tryptophan metabolism and is implicated in immune regulation and inflammation. The enzyme indoleamine 2,3-dioxygenase (IDO1) is a key regulator of this pathway and is induced by IFN-γ.

Kynurenine_Pathway_Inhibition IFN_gamma IFN-γ IFN_gamma_R IFN-γ Receptor IFN_gamma->IFN_gamma_R IDO1_Induction IDO1 Induction IFN_gamma_R->IDO1_Induction Kynurenine Kynurenine IDO1_Induction->Kynurenine Tryptophan Tryptophan Tryptophan->IDO1_Induction IDO1 t10_C15_1 trans-10-Pentadecenoic Acid t10_C15_1->IDO1_Induction Inhibits

Inhibition of IFN-γ-induced kynurenine production by trans-10-Pentadecenoic acid.

Conclusion

Trans-10-Pentadecenoic acid is a fatty acid with distinct properties that warrant further investigation. While data on its physical characteristics and specific synthesis protocols are still emerging, its involvement in key metabolic and inflammatory pathways suggests its potential as a modulator of cellular processes. The experimental approaches outlined in this guide provide a framework for researchers to further explore the synthesis, analysis, and biological functions of this intriguing molecule. Future studies are needed to fully elucidate its role in health and disease, which could open new avenues for therapeutic development.

References

An In-depth Technical Guide on 10(E)-Pentadecenoic Acid: From Discovery to Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(E)-Pentadecenoic acid, a C15:1 trans-monounsaturated odd-chain fatty acid, has emerged from relative obscurity within the complex lipid profiles of ruminant fats to become a subject of interest in contemporary biochemical and medical research. This technical guide provides a comprehensive overview of the historical context of its discovery, its natural sources, and the analytical methodologies employed for its characterization. Furthermore, this document delves into the current understanding of its biological effects, particularly its influence on the kynurenine (B1673888) pathway and its role in studies of alternative β-oxidation. Detailed experimental protocols and visual representations of key biological pathways are provided to facilitate further investigation into the therapeutic and physiological potential of this unique fatty acid.

Discovery and Historical Research

The specific discovery of this compound is not marked by a singular event but is rather intertwined with the broader history of lipid analysis. The advent of gas chromatography (GC) in the mid-20th century revolutionized the study of fatty acids, enabling the separation and identification of numerous isomers within complex mixtures like milk and meat fats. While early research focused on more abundant fatty acids, the increasing sophistication of analytical techniques allowed for the characterization of minor components, including various C15:1 isomers.

Odd-chain fatty acids, such as pentadecanoic acid (C15:0), were initially considered to be of little physiological significance. However, their presence in ruminant-derived products, resulting from microbial biohydrogenation in the rumen, spurred further investigation into their diversity and potential biological roles. It is within this context of advancing analytical capabilities and a growing interest in the full spectrum of fatty acids that this compound was likely first identified as a constituent of dairy and ruminant meat fats.

Physicochemical Properties and Natural Occurrence

This compound is a monounsaturated fatty acid with the chemical formula C15H28O2. The "10(E)" designation specifies a trans double bond between the 10th and 11th carbon atoms.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C15H28O2
Molecular Weight 240.4 g/mol
Appearance Not widely documented, likely a colorless solid or liquid
Natural Sources Primarily found in the fat of ruminant animals, such as in dairy products (milk, butter) and meat (beef, lamb).

Biological Effects and Signaling Pathways

Recent research has begun to elucidate the specific biological activities of this compound, distinguishing it from its more well-known saturated counterpart, pentadecanoic acid (C15:0).

Modulation of the Kynurenine Pathway

One of the notable biological effects of this compound is its ability to influence the kynurenine pathway, a critical metabolic route for the degradation of the essential amino acid tryptophan. The kynurenine pathway is implicated in a range of physiological and pathological processes, including immune regulation and neuroinflammation.

Diagram 1: Kynurenine Pathway and the Influence of this compound

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine IDO_TDO->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KATs Quinolinic_Acid Quinolinic Acid (Neurotoxic) Kynurenine->Quinolinic_Acid KMO 10_E_Pentadecenoic_Acid This compound 10_E_Pentadecenoic_Acid->IDO_TDO Inhibition

Caption: Kynurenine pathway modulation by this compound.

Studies have shown that this compound can inhibit the production of kynurenine. This suggests a potential modulatory role on the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), the rate-limiting steps in this pathway. By inhibiting these enzymes, this compound may alter the balance of neuroactive metabolites, such as the neuroprotective kynurenic acid and the neurotoxic quinolinic acid.

Role in Alternative β-Oxidation Pathways

This compound has been utilized as a substrate in studies investigating alternative pathways of β-oxidation for unsaturated fatty acids. The trans double bond at an even-numbered carbon position requires specific enzymatic machinery for its complete degradation.

Diagram 2: Simplified Alternative β-Oxidation of this compound

Beta_Oxidation cluster_0 Mitochondrial Matrix 10E_Pentadecenoyl_CoA 10(E)-Pentadecenoyl-CoA Beta_Oxidation_Cycles β-Oxidation Cycles (4 cycles) 10E_Pentadecenoyl_CoA->Beta_Oxidation_Cycles cis_delta3_Enoyl_CoA cis-Δ³-Enoyl-CoA (7 carbons) Beta_Oxidation_Cycles->cis_delta3_Enoyl_CoA Yields 4 Acetyl-CoA Isomerase Enoyl-CoA Isomerase cis_delta3_Enoyl_CoA->Isomerase trans_delta2_Enoyl_CoA trans-Δ²-Enoyl-CoA (7 carbons) Isomerase->trans_delta2_Enoyl_CoA Further_Beta_Oxidation Further β-Oxidation Cycles trans_delta2_Enoyl_CoA->Further_Beta_Oxidation Acetyl_CoA Acetyl-CoA Further_Beta_Oxidation->Acetyl_CoA Yields 2 Acetyl-CoA Propionyl_CoA Propionyl-CoA Further_Beta_Oxidation->Propionyl_CoA

Caption: Alternative β-oxidation pathway for this compound.

The metabolism of 10(E)-pentadecenoyl-CoA proceeds through several cycles of β-oxidation until the double bond is encountered. An auxiliary enzyme, enoyl-CoA isomerase, is then required to convert the cis-Δ³-enoyl-CoA intermediate to a trans-Δ²-enoyl-CoA, which can then re-enter the main β-oxidation spiral. As an odd-chain fatty acid, its final oxidation cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound in Biological Samples

This protocol provides a general framework for the quantitative analysis of this compound in a biological matrix such as milk fat.

1. Lipid Extraction:

  • Homogenize the sample (e.g., 1g of butter) in a chloroform:methanol (2:1, v/v) solution.

  • Vortex thoroughly and centrifuge to separate the lipid-containing organic phase.

  • Collect the lower organic phase and evaporate the solvent under a stream of nitrogen.

2. Fatty Acid Methyl Ester (FAME) Derivatization:

  • Resuspend the extracted lipids in a known volume of toluene.

  • Add a solution of methanolic HCl or BF3-methanol.

  • Heat the mixture at 60-100°C for 1-2 hours to convert the fatty acids to their methyl esters.

  • After cooling, add water and hexane (B92381) to the mixture.

  • Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected.

3. GC-MS Analysis:

  • Column: Use a highly polar capillary column (e.g., SP-2560 or CP-Sil 88, 100m) suitable for separating trans fatty acid isomers.

  • Injection: Inject a small volume (e.g., 1 µL) of the FAME-containing hexane solution into the GC.

  • Oven Temperature Program: A precise temperature gradient is crucial for isomer separation. A typical program might start at a lower temperature (e.g., 100°C), hold for a period, and then ramp up to a higher temperature (e.g., 240°C).

  • Carrier Gas: Helium or hydrogen.

  • Detection: A mass spectrometer is used for the identification and quantification of the FAMEs based on their mass spectra and retention times compared to known standards.

Diagram 3: Experimental Workflow for GC-MS Analysis of Fatty Acids

GCMS_Workflow Start Biological Sample (e.g., Milk Fat) Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Start->Lipid_Extraction FAME_Derivatization FAME Derivatization (Methanolic HCl or BF3) Lipid_Extraction->FAME_Derivatization GC_MS_Analysis GC-MS Analysis FAME_Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for fatty acid analysis using GC-MS.

Quantitative Data

Quantitative data on the precise concentration of this compound in various sources is limited and can vary based on factors such as animal diet and analytical methodology.

Table 2: Reported Concentrations of Pentadecanoic Acid (C15:0) in Dairy Products (as a proxy for odd-chain fatty acids)
Dairy ProductC15:0 Concentration (% of total fatty acids)Reference
Cow's Milk Fat~1.0 - 1.2%
ButterVaries, reflects milk fat composition

Note: Data for the specific 10(E) isomer of C15:1 is not widely available in tabular format. The concentration of C15:0 is provided as an indicator of the presence of odd-chain fatty acids in these products.

Future Directions and Conclusion

The study of this compound is still in its early stages. While its discovery was a byproduct of advancements in lipidomics, its specific biological roles are now beginning to be investigated. Future research should focus on:

  • Accurate Quantification: Developing and validating robust analytical methods to accurately quantify this compound in a wide range of biological samples and food products.

  • Elucidating Biological Mechanisms: In-depth studies to understand the precise molecular mechanisms through which it modulates the kynurenine pathway and other cellular processes.

  • Therapeutic Potential: Investigating its potential as a therapeutic agent or a biomarker for diseases associated with inflammation and metabolic dysregulation.

An In-depth Technical Guide to the Metabolism and Degradation of 10(E)-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(E)-Pentadecenoic acid, a monounsaturated odd-chain fatty acid, undergoes a specialized metabolic pathway involving a combination of β-oxidation and the action of auxiliary enzymes. This guide provides a detailed exploration of its degradation, from cellular uptake to its final metabolic products. We will delve into the specific enzymatic reactions, present available quantitative data for related substrates, and outline detailed experimental protocols for the analysis of its metabolism. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction

Odd-chain fatty acids (OCFAs) and their metabolites are increasingly recognized for their roles in cellular physiology and disease. This compound (C15:1), a fifteen-carbon monounsaturated fatty acid with a trans double bond at the tenth carbon, is an intriguing molecule whose metabolic fate is of interest to researchers in various fields, including metabolic diseases and drug development. Unlike the more common even-chain saturated fatty acids, the degradation of this compound requires additional enzymatic steps to handle both the unsaturation and the odd-numbered carbon chain. This guide aims to provide a comprehensive technical overview of the metabolic and degradation pathways of this compound.

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs in the mitochondria and involves a modified β-oxidation pathway.

Cellular Uptake and Activation

Like other long-chain fatty acids, this compound is transported into the cell via fatty acid transporters on the cell surface.[1] Once inside the cytoplasm, it is activated by the addition of a Coenzyme A (CoA) molecule in an ATP-dependent reaction catalyzed by long-chain acyl-CoA synthetase (ACS) , forming 10(E)-pentadecenoyl-CoA.[1]

Mitochondrial Transport

The resulting 10(E)-pentadecenoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle . This process involves the conversion of the acyl-CoA to acylcarnitine by carnitine palmitoyltransferase I (CPT1), transport across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT), and reconversion to acyl-CoA by carnitine palmitoyltransferase II (CPT2).

β-Oxidation Cycles

Within the mitochondrial matrix, 10(E)-pentadecenoyl-CoA undergoes successive rounds of β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis, shortening the fatty acyl chain by two carbons and producing one molecule each of FADH₂, NADH, and acetyl-CoA.[2]

This process continues for four cycles, yielding four molecules of acetyl-CoA and reducing the fatty acyl chain to a seven-carbon intermediate with a trans double bond at position Δ².

Handling of the trans-Δ² Double Bond

The intermediate, trans-Δ²-heptenoyl-CoA, is a standard substrate for the β-oxidation pathway. It proceeds through the remaining steps of β-oxidation:

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

  • Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

  • Thiolysis: β-ketothiolase cleaves the molecule, yielding one molecule of acetyl-CoA and one molecule of propionyl-CoA.

Fate of Propionyl-CoA

As an odd-chain fatty acid, the final thiolysis step produces propionyl-CoA (a three-carbon molecule) in addition to acetyl-CoA.[3][4][5] Propionyl-CoA is then converted to the Krebs cycle intermediate, succinyl-CoA, through a three-step pathway:

  • Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to D-methylmalonyl-CoA.[3][4]

  • Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

  • Rearrangement: Methylmalonyl-CoA mutase, a vitamin B₁₂-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[6]

Succinyl-CoA can then enter the Krebs cycle to generate further ATP.[3][6]

Metabolic Pathway Diagram

10E_Pentadecenoic_Acid_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix 10E_Pentadecenoic_Acid This compound 10E_Pentadecenoyl_CoA 10(E)-Pentadecenoyl-CoA 10E_Pentadecenoic_Acid->10E_Pentadecenoyl_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) 10E_Pentadecenoyl_Carnitine 10(E)-Pentadecenoyl-Carnitine 10E_Pentadecenoyl_CoA->10E_Pentadecenoyl_Carnitine CPT1 Mito_10E_Pentadecenoyl_CoA 10(E)-Pentadecenoyl-CoA 10E_Pentadecenoyl_Carnitine->Mito_10E_Pentadecenoyl_CoA Carnitine Shuttle (CACT, CPT2) Beta_Oxidation 4 Cycles of β-Oxidation Mito_10E_Pentadecenoyl_CoA->Beta_Oxidation trans_D2_Heptenoyl_CoA trans-Δ²-Heptenoyl-CoA Beta_Oxidation->trans_D2_Heptenoyl_CoA Acetyl_CoA_1 4 Acetyl-CoA Beta_Oxidation->Acetyl_CoA_1 Final_Beta_Oxidation Final Cycle of β-Oxidation trans_D2_Heptenoyl_CoA->Final_Beta_Oxidation Propionyl_CoA Propionyl-CoA Final_Beta_Oxidation->Propionyl_CoA Acetyl_CoA_2 1 Acetyl-CoA Final_Beta_Oxidation->Acetyl_CoA_2 D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase (ATP, Biotin) L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle Krebs Cycle Succinyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation pathway of this compound.

Quantitative Data

EnzymeSubstrateKm (µM)Vmax (U/mg)Organism/TissueReference
Δ³,Δ²-Enoyl-CoA Isomerasetrans-3-Hexenoyl-CoA259Rat Liver Mitochondria[7]
Δ³,Δ²-Enoyl-CoA Isomerasetrans-3-Decenoyl-CoA102.5Rat Liver Mitochondria[7]
Δ³,Δ²-Enoyl-CoA Isomerasetrans-3-Dodecenoyl-CoA41Rat Liver Mitochondria[7]
2,4-Dienoyl-CoA Reductasetrans-2,trans-4-Hexadienoyl-CoA5.31.8Rat Liver Mitochondria[8][9]
Propionyl-CoA CarboxylasePropionyl-CoA280-Bovine Liver[4]
Methylmalonyl-CoA MutaseL-Methylmalonyl-CoA16-Human Liver[4]

Note: The presented data are for analogous enzymes and substrates and may not directly reflect the kinetics of this compound metabolism.

Experimental Protocols

In Vitro Fatty Acid Oxidation Assay

This protocol is adapted for the analysis of this compound metabolism in isolated mitochondria or cultured cells.

Objective: To quantify the rate of β-oxidation of this compound by measuring the production of radiolabeled acetyl-CoA.

Materials:

  • [1-¹⁴C]-10(E)-Pentadecenoic acid

  • Cultured cells (e.g., hepatocytes, myotubes) or isolated mitochondria

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Bovine serum albumin (BSA), fatty acid-free

  • L-carnitine, ATP, Coenzyme A

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of [1-¹⁴C]-10(E)-pentadecenoic acid complexed to BSA in the assay buffer.

  • Cell/Mitochondria Preparation: Culture cells to confluency or isolate mitochondria using standard procedures. Resuspend in the assay buffer.

  • Reaction Initiation: Add the cell suspension or isolated mitochondria to the substrate solution containing L-carnitine, ATP, and CoA to initiate the reaction. Incubate at 37°C with gentle shaking.

  • Reaction Termination: Stop the reaction at various time points by adding ice-cold perchloric acid.

  • Separation of Metabolites: Centrifuge the samples to pellet the protein. The supernatant contains the acid-soluble metabolites, including [¹⁴C]-acetyl-CoA.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation as nmol of radiolabeled substrate converted to acid-soluble products per minute per mg of protein.

Experimental Workflow Diagram

Fatty_Acid_Oxidation_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Substrate_Prep Prepare [1-¹⁴C]-10(E)-Pentadecenoic Acid-BSA Complex Reaction_Mix Combine Substrate, Cells/Mitochondria, and Cofactors Substrate_Prep->Reaction_Mix Cell_Prep Prepare Cell Suspension or Isolated Mitochondria Cell_Prep->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Terminate Reaction with Perchloric Acid Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant_Collection Collect Acid-Soluble Supernatant Centrifugation->Supernatant_Collection Scintillation_Counting Quantify Radioactivity Supernatant_Collection->Scintillation_Counting Data_Analysis Calculate Oxidation Rate Scintillation_Counting->Data_Analysis

Caption: Workflow for in vitro fatty acid oxidation assay.

LC-MS/MS Analysis of Acyl-CoAs and Acylcarnitines

This protocol provides a general framework for the quantification of 10(E)-pentadecenoyl-CoA and its downstream metabolites.

Objective: To identify and quantify acyl-CoA and acylcarnitine species involved in the metabolism of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells or tissue samples treated with this compound

  • Internal standards (e.g., [¹³C]-labeled acyl-CoAs/acylcarnitines)

  • Extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation: Homogenize cells or tissue in the presence of internal standards in ice-cold extraction solvent.

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins.

  • Extraction: Collect the supernatant containing the acyl-CoAs and acylcarnitines.

  • LC Separation: Inject the extract onto a C18 column and separate the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

  • MS/MS Detection: Analyze the eluent using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte of interest are monitored.

  • Quantification: Quantify the analytes by comparing the peak areas of the endogenous compounds to their corresponding internal standards.

LC-MS/MS Workflow Diagram

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Homogenization Homogenize Sample with Internal Standards Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Extraction Extract Supernatant Protein_Precipitation->Extraction LC_Separation Liquid Chromatography Separation (C18 Column) Extraction->LC_Separation MS_MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Quantification Quantification against Internal Standards Peak_Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs and acylcarnitines.

Conclusion

The metabolism of this compound follows a modified β-oxidation pathway that accommodates its monounsaturated and odd-chain structure. While the general steps are understood, further research is needed to elucidate the specific enzyme kinetics and regulatory mechanisms involved. The experimental protocols outlined in this guide provide a robust framework for investigating the metabolism of this and other unusual fatty acids, which will be crucial for understanding their physiological roles and potential as therapeutic targets.

References

The Role of 10(E)-Pentadecenoic Acid in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(E)-Pentadecenoic acid, a C15:1 monounsaturated fatty acid, is an emerging molecule of interest in cellular metabolism and signaling. Current research on its specific roles in signal transduction is nascent, with available data pointing towards a potential modulatory role in inflammatory pathways. This technical guide synthesizes the existing scientific literature on the cellular activities of this compound, presenting key experimental findings, methodologies, and potential signaling pathways. Due to the limited specific research on the trans isomer, this paper will also draw comparisons with its more extensively studied saturated counterpart, pentadecanoic acid (C15:0), to highlight potential avenues for future investigation.

Introduction

Fatty acids are not only essential for energy storage and membrane structure but are also critical signaling molecules that regulate a plethora of cellular processes. Odd-chain fatty acids, once thought to be of minor biological importance, are gaining recognition for their roles in health and disease. This compound is a monounsaturated odd-chain fatty acid whose specific signaling functions are beginning to be explored. This document provides a detailed overview of the current understanding of its cellular interactions.

Known Cellular Effects and Signaling Pathways

The primary established cellular effect of this compound is its ability to modulate inflammatory responses. Specifically, it has been shown to inhibit the production of kynurenine (B1673888) induced by interferon-gamma (IFN-γ) in human monocytic (THP-1) cells.[1] Kynurenine is a metabolite of tryptophan breakdown via the kynurenine pathway, which is known to be involved in immune regulation and inflammation.

Inhibition of IFN-γ-Induced Kynurenine Production

Interferon-gamma is a potent pro-inflammatory cytokine that activates the JAK-STAT signaling pathway. Upon binding to its receptor, IFN-γ activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the expression of target genes, including indoleamine 2,3-dioxygenase (IDO1), the rate-limiting enzyme in the kynurenine pathway.

This compound has been observed to inhibit the IFN-γ-induced production of kynurenine in THP-1 cells by 14% when used at a concentration of 20 µM.[1] This suggests that this compound may interfere with the IFN-γ signaling cascade, potentially at the level of receptor binding, JAK activation, STAT phosphorylation, or IDO1 gene expression and enzymatic activity.

IFN_gamma_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma IFN-gamma IFNGR IFN-γ Receptor IFN-gamma->IFNGR JAK JAK IFNGR->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT IDO1_gene IDO1 Gene Transcription pSTAT->IDO1_gene Induces Tryptophan Tryptophan IDO1_protein IDO1 Enzyme Tryptophan->IDO1_protein Kynurenine Kynurenine 10E_PDA This compound 10E_PDA->IDO1_protein Inhibits IDO1_gene->IDO1_protein Translates to IDO1_protein->Kynurenine Catalyzes

Fig. 1: Proposed mechanism of this compound in the IFN-γ pathway.

Quantitative Data

The currently available quantitative data on the bioactivity of this compound is limited. The following table summarizes the key finding.

CompoundCell LineAssayConcentrationResultReference
This compoundTHP-1IFN-γ-induced kynurenine production20 µM14% inhibition[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human monocytic leukemia cell line (THP-1).

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: THP-1 cells are pre-treated with this compound (20 µM) for a specified duration (e.g., 1 hour) before stimulation with recombinant human IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

Kynurenine Measurement
  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Cell culture supernatants are collected and deproteinized with trichloroacetic acid.

    • Samples are centrifuged, and the supernatant is collected for analysis.

    • Kynurenine levels are quantified by reverse-phase HPLC with UV detection at a specific wavelength (e.g., 360 nm).

    • A standard curve of known kynurenine concentrations is used for quantification.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture THP-1 cells seed Seed cells in plates culture->seed pretreat Pre-treat with This compound (20 µM) seed->pretreat stimulate Stimulate with IFN-γ (100 ng/mL) pretreat->stimulate collect Collect supernatant stimulate->collect deproteinize Deproteinize with TCA collect->deproteinize hplc Analyze by HPLC deproteinize->hplc quantify Quantify Kynurenine hplc->quantify

Fig. 2: Workflow for assessing the effect on kynurenine production.

Comparison with Pentadecanoic Acid (C15:0) and Future Directions

In contrast to the limited data on this compound, its saturated analog, pentadecanoic acid (C15:0), has been more extensively studied and identified as a multi-target signaling molecule. Pentadecanoic acid is a dual partial agonist for peroxisome proliferator-activated receptor α/δ (PPARα/δ), an activator of AMP-activated protein kinase (AMPK), a suppressor of the mechanistic target of rapamycin (B549165) (mTOR), and an inhibitor of Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and histone deacetylase 6 (HDAC6) signaling.

The diverse biological activities of pentadecanoic acid suggest that the unsaturation in this compound could significantly alter its binding affinity to various receptors and enzymes, leading to a distinct signaling profile. Future research should focus on:

  • Receptor Binding Assays: Investigating the interaction of this compound with key cellular receptors such as PPARs and G-protein coupled receptors (GPCRs) for fatty acids.

  • Enzyme Inhibition Assays: Exploring its effects on other enzymes involved in inflammatory and metabolic pathways.

  • Transcriptomic and Proteomic Analyses: Elucidating the global changes in gene and protein expression in response to this compound treatment to uncover novel signaling pathways.

Conclusion

The current body of evidence on the role of this compound in cell signaling is in its early stages. The established inhibitory effect on IFN-γ-induced kynurenine production provides a foundational data point, suggesting a potential anti-inflammatory role. However, a comprehensive understanding of its mechanisms of action requires further in-depth investigation. The extensive research on its saturated counterpart, pentadecanoic acid, offers a valuable comparative framework and highlights promising areas for future exploration into the signaling properties of this monounsaturated odd-chain fatty acid. For drug development professionals, the potential immunomodulatory activity of this compound warrants further investigation for inflammatory conditions.

References

The Occurrence of 10(E)-Pentadecenoic Acid in Microbial Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(E)-Pentadecenoic acid, a monounsaturated fatty acid with a 15-carbon chain, is a molecule of growing interest within the scientific community. Its presence in microbial lipids, though not widespread, presents potential avenues for novel biotechnological and pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge regarding the occurrence of this compound in microbial sources, detailing its identification, quantification, biosynthesis, and the experimental protocols for its study.

Microbial Sources of 10-Pentadecenoic Acid

The identification of microbial producers of 10-pentadecenoic acid has been limited. To date, the most definitive evidence points to its presence in the domain Archaea, specifically within hyperthermophilic species.

Pyrococcus furiosus

The hyperthermophilic archaeon Pyrococcus furiosus stands out as a confirmed microbial source of 10-pentadecenoic acid. First reported by Carballeira and colleagues in 1996, this fatty acid was identified as a minor component of the total cellular fatty acids of this organism, which thrives in extremely high-temperature environments, with an optimal growth temperature of 100°C. The initial study did not specify the stereoisomer of the double bond; however, the PubChem database lists the Z-isomer, 10(Z)-pentadecenoic acid, as having been reported in Pyrococcus furiosus. It is important to note that fatty acids constitute a small fraction of the total lipids in P. furiosus, with the majority being ether-linked lipids characteristic of Archaea.

Quantitative Data

The following table summarizes the quantitative data on the fatty acid composition of Pyrococcus furiosus, highlighting the relative abundance of 10-pentadecenoic acid.

Fatty AcidShorthand NotationPercentage of Total Fatty Acids (%)
Dodecanoic acid12:02.1
Tridecanoic acid13:01.5
Tetradecanoic acid14:010.2
Pentadecanoic acid15:05.3
Hexadecanoic acid16:025.1
Heptadecanoic acid17:01.8
10-Pentadecenoic acid 15:1 at Δ¹⁰ 1.2
10-Hexadecenoic acid16:1 at Δ¹⁰3.5
cis-9-Octadecenoic acid18:1 at Δ⁹15.2
Octadecanoic acid18:01.1
Other branched and dicarboxylic acids-23.0

Data extracted from Carballeira et al., Journal of Bacteriology, 1997.

Biosynthesis of Unsaturated Fatty Acids in Archaea

The biosynthesis of fatty acids in Archaea is not as well-elucidated as in Bacteria and Eukarya. While Bacteria typically utilize the Type II fatty acid synthase (FAS) system, recent studies suggest that Archaea may employ a novel, ACP-independent pathway for de novo fatty acid synthesis. This proposed pathway involves a reversal of the β-oxidation cycle, utilizing a distinct set of enzymes.

The introduction of a double bond to form an unsaturated fatty acid like 10-pentadecenoic acid in P. furiosus is hypothesized to occur through the action of specific desaturase or isomerase enzymes. However, the precise enzymatic machinery responsible for the formation of the Δ¹⁰ double bond in a C15 chain in this archaeon has not yet been characterized.

Below is a generalized diagram illustrating a proposed pathway for fatty acid synthesis in Archaea, which could lead to the production of saturated fatty acid precursors for subsequent desaturation.

Archaeal Fatty Acid Biosynthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA elongation_cycle Elongation Cycle (Ketoacyl-CoA synthase, etc.) malonyl_coa->elongation_cycle Elongation propionyl_coa Propionyl-CoA (for odd-chain) propionyl_coa->elongation_cycle Initiation saturated_fac Saturated Fatty Acyl-CoA (e.g., Pentadecanoyl-CoA) elongation_cycle->saturated_fac desaturase Desaturase/Isomerase saturated_fac->desaturase unsaturated_fac Unsaturated Fatty Acyl-CoA (e.g., 10-Pentadecenoyl-CoA) desaturase->unsaturated_fac lipids Incorporation into Lipids unsaturated_fac->lipids

Caption: Proposed general pathway for odd-chain unsaturated fatty acid synthesis in Archaea.

Experimental Protocols

The following sections detail the methodologies for the cultivation of Pyrococcus furiosus and the subsequent extraction and analysis of its fatty acid content, based on established protocols for hyperthermophilic archaea.

Cultivation of Pyrococcus furiosus
  • Medium : The organism is typically grown in a rich, anaerobic medium containing tryptone, yeast extract, and a carbohydrate source such as maltose (B56501) or starch. The medium is supplemented with elemental sulfur, which P. furiosus reduces to hydrogen sulfide.

  • Growth Conditions : Cultures are grown at 95-100°C in a controlled environment, often a fermentor, with strict anaerobic conditions maintained by sparging with nitrogen or another inert gas.

  • Harvesting : Cells are harvested in the late exponential phase of growth by centrifugation. The cell pellets are then washed with a suitable buffer before lipid extraction.

Lipid Extraction and Fatty Acid Analysis

A standard workflow for the extraction and analysis of fatty acids from microbial biomass is outlined below.

Experimental Workflow start Harvested Microbial Biomass (e.g., Pyrococcus furiosus) extraction Lipid Extraction (e.g., modified Bligh-Dyer method) start->extraction saponification Saponification (Alkaline Hydrolysis) extraction->saponification methylation Fatty Acid Methyl Ester (FAME) Derivatization (e.g., with BF₃-methanol) saponification->methylation fame_extraction FAME Extraction (with Hexane) methylation->fame_extraction gcms GC-MS Analysis fame_extraction->gcms data_analysis Data Analysis (Identification and Quantification) gcms->data_analysis

Toxicological Profile of 10(E)-Pentadecenoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive toxicological overview of 10(E)-Pentadecenoic acid. However, a thorough literature search reveals a significant lack of specific toxicological studies for this particular unsaturated fatty acid isomer. The majority of available data pertains to the saturated fatty acid, Pentadecanoic acid (C15:0). Therefore, this whitepaper will summarize the available information for Pentadecanoic acid as a related compound, while clearly noting the data gap for this compound. The information on Pentadecanoic acid should be interpreted with caution and not be directly extrapolated to this compound without further investigation.

Executive Summary

This compound is a monounsaturated fatty acid for which there is a notable absence of publicly available toxicological data. Standard toxicological endpoints such as acute toxicity, genotoxicity, and repeated-dose toxicity have not been characterized for this specific isomer. In contrast, its saturated counterpart, Pentadecanoic acid, has undergone limited toxicological assessment. Data from safety data sheets (SDS) and a few scientific studies indicate that Pentadecanoic acid is considered an irritant to the skin, eyes, and respiratory system. An intravenous lethal dose for mice has been established. Some in vitro studies on human cell lines suggest a lack of cytotoxicity at certain concentrations, while others have explored its effects on specific cellular signaling pathways. This guide will present the available data for Pentadecanoic acid to provide a preliminary toxicological context, alongside standardized experimental protocols relevant to the toxicological assessment of a novel chemical entity.

Toxicological Data for Pentadecanoic Acid (C15:0)

The following tables summarize the available quantitative and qualitative toxicological data for Pentadecanoic acid.

Table 1: Acute Toxicity of Pentadecanoic Acid
Test TypeSpeciesRoute of AdministrationValueReference
LD50MouseIntravenous54 mg/kg[1]
Table 2: Hazard Identification of Pentadecanoic Acid from Safety Data Sheets
HazardClassificationNotesReference
Skin Corrosion/IrritationIrritantCauses skin irritation.[1][2][3]
Serious Eye Damage/IrritationIrritantCauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Respiratory IrritationMay cause respiratory irritation.[2]
CarcinogenicityNot ClassifiedSubstance is not listed as a carcinogen by IARC, NTP, or OSHA.[2][4]
SensitizationNo DataNo sensitizing effects known.[2][4]
Table 3: In Vitro Cytotoxicity of Pentadecanoic Acid
Cell LineAssayConcentrationResultReference
12 primary human cell systemsVarious1.9 to 50 μMNon-cytotoxic at all concentrations tested.[5][6]
MCF-7/SC (human breast cancer stem-like cells)Cytotoxicity AssayIC50 at 24h: 155.5 ± 9.55 µM; IC50 at 48h: 119 ± 5.21 µMExerted time-dependent cytotoxic effects.[7]
MCF-10A (normal mammary epithelial cells)Proliferation AssayNot specifiedHeptadecanoic acid exerted higher cytotoxicity compared to pentadecanoic acid.[7]

Experimental Protocols

Due to the absence of specific toxicological studies for this compound, this section provides detailed methodologies for standard key toxicological experiments that would be essential for its safety assessment.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.

Workflow for Acute Oral Toxicity Study (OECD 425)

start Start: Single Animal Dosed outcome Observe for 48h (Mortality/Morbidity) start->outcome survives Animal Survives outcome->survives Survival dies Animal Dies outcome->dies Death increase_dose Dose Next Animal at Higher Level survives->increase_dose decrease_dose Dose Next Animal at Lower Level dies->decrease_dose main_test Main Test: Dose 4 Additional Animals Sequentially increase_dose->main_test decrease_dose->main_test stop_condition Stopping Criteria Met? (e.g., 3 animals survive at highest dose, reversal of outcome occurs) main_test->stop_condition stop_condition->main_test No calculate_ld50 Calculate LD50 using Maximum Likelihood Estimation stop_condition->calculate_ld50 Yes end End calculate_ld50->end

Caption: Workflow for an acute oral toxicity study following the up-and-down procedure.

Methodology:

  • Animals: Typically, female rats from a standard strain are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant.

  • Procedure:

    • A single animal is dosed at a starting dose level.

    • The animal is observed for up to 48 hours for signs of toxicity and mortality.

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

    • This sequential dosing continues until one of the stopping criteria is met.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using a maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Workflow for the Ames Test

start Start: Prepare Bacterial Strains treatment Incubate Bacteria with Test Substance (with and without S9 metabolic activation) start->treatment plating Plate Treated Bacteria on Minimal Agar (B569324) treatment->plating incubation Incubate Plates for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting analysis Compare with Negative and Positive Controls counting->analysis positive Positive Result: Significant Increase in Revertants analysis->positive Mutagenic negative Negative Result: No Significant Increase analysis->negative Non-mutagenic end End positive->end negative->end

Caption: General workflow for a bacterial reverse mutation (Ames) test.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations.

    • The mixture is incubated and then plated on a minimal agar medium lacking the required amino acid.

  • Incubation and Scoring: Plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Signaling Pathways

While no signaling pathways have been directly elucidated for this compound, a study on Pentadecanoic acid has implicated its role in the JAK2/STAT3 signaling pathway in human breast cancer stem-like cells.[7]

JAK2/STAT3 Signaling Pathway Inhibition by Pentadecanoic Acid

cluster_membrane Cell Membrane IL6R IL-6 Receptor JAK2 JAK2 IL6R->JAK2 Activation IL6 IL-6 IL6->IL6R STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization nucleus Nucleus pSTAT3->nucleus Translocation transcription Gene Transcription (Stemness, Proliferation) nucleus->transcription C150 Pentadecanoic Acid C150->JAK2 Inhibition

Caption: Proposed mechanism of Pentadecanoic acid inhibiting the IL-6-induced JAK2/STAT3 signaling pathway.

This pathway is crucial in cell proliferation, differentiation, and apoptosis. In the context of the cited study, Pentadecanoic acid was shown to suppress this pathway, which is often constitutively active in cancer cells, thereby reducing cancer stem cell properties.[7]

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. The available data on its saturated analog, Pentadecanoic acid, provides a preliminary and indirect insight, suggesting potential irritant properties but low concern for carcinogenicity. The in vitro cytotoxicity of Pentadecanoic acid appears to be cell-type dependent.

For a comprehensive risk assessment of this compound, a battery of toxicological studies is required, following established international guidelines. These should include, at a minimum:

  • Acute toxicity studies via relevant routes of exposure.

  • In vitro and in vivo genotoxicity assays to assess mutagenic and clastogenic potential.

  • Repeated-dose toxicity studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Skin and eye irritation/corrosion studies.

  • Skin sensitization assays.

Further research into the metabolic fate and pharmacokinetic profile of this compound would also be crucial in understanding its potential biological effects and in designing future toxicological investigations. The development of a robust toxicological database is essential for ensuring the safe handling and use of this compound in research and potential commercial applications.

References

An In-depth Technical Guide to 10(E)-Pentadecenoic Acid: Synonyms, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10(E)-Pentadecenoic acid, a monounsaturated fatty acid of interest in various research fields. This document details its nomenclature, physicochemical properties, and known biological activities, supported by experimental data and methodologies. A key focus is placed on its metabolic fate through the alternative β-oxidation pathway.

Nomenclature and Identification

This compound is a long-chain fatty acid with a 15-carbon backbone and a single double bond in the trans configuration at the tenth carbon. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

TypeIdentifier
Systematic Name (E)-Pentadec-10-enoic acid
Common Synonyms trans-10-Pentadecenoic acid
This compound
FA 15:1
CAS Number 321744-58-5[1]
Molecular Formula C₁₅H₂₈O₂[1]
InChI Key APXSAEQXOXTDAM-AATRIKPKSA-N[1]

Physicochemical and Spectral Data

The fundamental physicochemical and spectral properties of this compound are summarized in Table 2. This data is crucial for its identification, purification, and use in experimental settings.

Table 2: Physicochemical and Spectral Properties of this compound

PropertyValueReference
Molecular Weight 240.4 g/mol [1]
Appearance LiquidMedchemExpress
Color Colorless to light yellowMedchemExpress
Solubility DMF: 25 mg/ml, DMSO: 10 mg/ml, Ethanol: 25 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.25 mg/ml[1]
Mass Spectrometry (MH+) 239.9Certificate of Analysis
UV λmax 230 nm[1]

Biological Activity

This compound has been shown to exhibit inhibitory effects on the production of kynurenine (B1673888) induced by interferon-gamma (IFN-γ) in THP-1 cells. This finding suggests a potential role in modulating inflammatory pathways.

Table 3: Quantitative Biological Activity of this compound

AssayCell LineConditionsResultReference
Inhibition of Kynurenine ProductionTHP-120 µM, IFN-γ induced14% inhibition[1]

The saturated counterpart of this fatty acid, pentadecanoic acid (C15:0), has been studied more extensively and has been shown to activate AMP-activated protein kinase (AMPK) and inhibit mTOR, pathways central to cellular metabolism and longevity.[2] Furthermore, pentadecanoic acid has been demonstrated to suppress JAK2/STAT3 signaling in breast cancer stem-like cells.[3][4] While these findings are for the saturated form, they provide a basis for future investigation into the signaling effects of the unsaturated 10(E) isomer.

Experimental Protocols

4.1. General Protocol for Fatty Acid Analysis by Gas Chromatography (GC)

This protocol outlines a general procedure for the analysis of fatty acids, including this compound, from a biological sample.

  • Lipid Extraction: Extract total lipids from the sample using a suitable solvent system, such as a chloroform:methanol mixture.

  • Methylation: Convert the extracted fatty acids to their fatty acid methyl esters (FAMEs) using a methylating agent like boron trifluoride (BF₃) in methanol. This derivatization step is crucial for increasing the volatility of the fatty acids for GC analysis.

  • GC Analysis:

    • Injection: Inject the FAMEs solution into a gas chromatograph equipped with a flame ionization detector (FID).

    • Column: Utilize a long, polar capillary column (e.g., 100 m) to achieve optimal separation of FAME isomers based on chain length, degree of unsaturation, and geometry of the double bonds.

    • Temperature Program: Employ a programmed temperature gradient to elute the FAMEs.

    • Identification: Identify the peaks corresponding to different FAMEs by comparing their retention times with those of known standards.

    • Quantification: Quantify the amount of each fatty acid by comparing the peak area to that of an internal standard.

4.2. General Synthetic Approach for Unsaturated Fatty Acids

A common strategy for the synthesis of specific unsaturated fatty acids involves acetylenic intermediates. A plausible, though not explicitly detailed for this compound, synthetic route could be:

  • Coupling Reaction: Couple a terminal alkyne with an appropriate alkyl halide to construct the carbon backbone of the desired pentadecynoic acid.

  • Reduction: Reduce the triple bond to a trans double bond using a suitable reducing agent, such as sodium in liquid ammonia.

  • Functional Group Conversion: Convert the terminal functional group to a carboxylic acid.

  • Purification: Purify the final product using techniques such as column chromatography or distillation.

Signaling and Metabolic Pathways

While specific signaling pathways directly modulated by this compound are yet to be fully elucidated, its metabolism via the β-oxidation pathway is a key area of interest. Unsaturated fatty acids with double bonds at even-numbered positions, like this compound, require an alternative β-oxidation pathway involving additional enzymes.

Alternative β-Oxidation Pathway for trans-Δ¹⁰-Unsaturated Fatty Acids

The workflow for the alternative β-oxidation of a trans-unsaturated fatty acid is depicted below. This pathway involves the core β-oxidation enzymes along with an isomerase to handle the double bond.

Beta_Oxidation_Trans_Unsaturated_Fatty_Acid cluster_final_cycle Final β-Oxidation Cycle 10(E)-Pentadecenoyl-CoA 10(E)-Pentadecenoyl-CoA Beta_Oxidation_Cycles 4 Cycles of β-Oxidation 10(E)-Pentadecenoyl-CoA->Beta_Oxidation_Cycles trans-Δ²-Enoyl-CoA trans-Δ²-Heptenoyl-CoA Beta_Oxidation_Cycles->trans-Δ²-Enoyl-CoA Yields 4 Acetyl-CoA Hydratase Enoyl-CoA Hydratase trans-Δ²-Enoyl-CoA->Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyheptanoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->Dehydrogenase 3-Ketoacyl-CoA 3-Ketoheptanoyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Propionyl-CoA Propionyl-CoA Thiolase->Propionyl-CoA Butyryl-CoA Butyryl-CoA Thiolase->Butyryl-CoA Acetyl-CoA Acetyl-CoA Butyryl-CoA->Acetyl-CoA 1 Cycle of β-Oxidation

Caption: β-Oxidation of 10(E)-Pentadecenoyl-CoA.

The metabolism of 10(E)-Pentadecenoyl-CoA proceeds through several cycles of β-oxidation. The trans double bond at an even position does not require an isomerase in the initial cycles. After four cycles, which release four molecules of acetyl-CoA, a seven-carbon acyl-CoA (heptenoyl-CoA) remains. The subsequent cycle proceeds normally to yield butyryl-CoA and propionyl-CoA. The final cycle of β-oxidation of butyryl-CoA produces two molecules of acetyl-CoA. The resulting propionyl-CoA can be further metabolized and enter the citric acid cycle.

This guide provides a foundational understanding of this compound for researchers. Further investigation is warranted to fully elucidate its biological functions and potential therapeutic applications.

References

Methodological & Application

Quantifying 10(E)-Pentadecenoic Acid in Plasma: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide detailing the application notes and protocols for the quantification of 10(E)-Pentadecenoic acid in plasma samples has been developed for researchers, scientists, and drug development professionals. This document outlines state-of-the-art methodologies using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a framework for accurate and reproducible analysis.

This compound, a monounsaturated fatty acid, is of growing interest in biomedical research. Its accurate quantification in plasma is crucial for understanding its physiological roles and potential as a biomarker. This guide provides detailed experimental protocols, data presentation tables, and workflow diagrams to facilitate its analysis in a laboratory setting.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma involves several key stages, from sample collection to data analysis. The following diagram illustrates the typical experimental process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection (EDTA or Heparin) internal_standard Spiking with Internal Standard (e.g., C17:1 or d-labeled C15:1) plasma_sample->internal_standard lipid_extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) internal_standard->lipid_extraction hydrolysis Saponification/Hydrolysis (to release esterified fatty acids) lipid_extraction->hydrolysis derivatization Derivatization (for GC-MS) (e.g., FAMEs synthesis) hydrolysis->derivatization lcms_analysis LC-MS/MS Analysis hydrolysis->lcms_analysis Direct analysis of free fatty acids gcms_analysis GC-MS Analysis derivatization->gcms_analysis peak_integration Peak Integration and Quantification gcms_analysis->peak_integration lcms_analysis->peak_integration data_analysis Data Analysis and Reporting peak_integration->data_analysis signaling_pathway cluster_quantification Analytical Quantification cluster_research Research Applications cluster_outcomes Potential Outcomes quantification Quantification of this compound in Plasma biomarker Biomarker Discovery quantification->biomarker metabolic_studies Metabolic Pathway Analysis quantification->metabolic_studies drug_development Drug Development & Nutritional Science quantification->drug_development disease_correlation Correlation with Disease States biomarker->disease_correlation physiological_role Understanding Physiological Role metabolic_studies->physiological_role therapeutic_targets Identification of Therapeutic Targets drug_development->therapeutic_targets

Gas chromatography-mass spectrometry (GC-MS) method for 10(E)-Pentadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 10(E)-Pentadecenoic Acid

For researchers, scientists, and drug development professionals, this document provides a detailed methodology for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein cover sample preparation, derivatization, and the instrumental analysis workflow.

Introduction

This compound is a monounsaturated fatty acid that is of interest in various fields of research. Accurate and sensitive quantification of this analyte in biological and other matrices is crucial for understanding its physiological roles and potential as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high sensitivity, selectivity, and ability to provide structural information.[1] However, due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters, prior to GC-MS analysis.[2]

This application note details a comprehensive protocol for the analysis of this compound, including sample extraction, derivatization to FAMEs, and subsequent GC-MS analysis.

Experimental Protocols

Sample Preparation and Extraction

The following protocol is a general guideline and can be adapted for various sample matrices such as plasma, serum, cells, or tissues.[1][3]

Materials:

  • Sample (e.g., 100 µL of serum)[1]

  • Internal Standard (IS) solution (e.g., Heptadecanoic-17,17,17-d3 acid in methanol)[4]

  • Folch reagent (Chloroform:Methanol (B129727), 2:1 v/v)[1]

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 15 mL glass centrifuge tube, add the sample (e.g., 100 µL of serum).[1]

  • Spike the sample with an appropriate amount of the internal standard solution.[4]

  • Add 3 mL of Folch reagent to the tube.[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.[1]

  • Add 0.6 mL of 0.9% NaCl solution to the tube to facilitate phase separation.

  • Vortex the mixture again for 1 minute.

  • Centrifuge the sample at 3000 x g for 5 minutes to separate the layers.[1][5]

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase volatility for GC analysis, the extracted fatty acids are converted to their corresponding methyl esters.[2]

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)[2]

  • Hexane (B92381)

  • Saturated NaCl solution

  • Heating block or water bath

Procedure:

  • Add 1 mL of 14% BF3-Methanol to the dried lipid extract.[2]

  • Cap the tube tightly and heat the mixture at 60°C for 30 minutes.[2]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the tube.[2]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

GC-MS Parameters: The following parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnHP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]
Injection Volume1 µL[1][5]
Inlet Temperature250°C[1]
Injection ModeSplitless[1][5]
Carrier GasHelium at a constant flow of 1.0 mL/min[6]
Oven ProgramInitial temperature of 100°C for 2 min, ramp to 180°C at 15°C/min, then ramp to 250°C at 5°C/min, and finally ramp to 320°C at 20°C/min and hold for 5 min.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Transfer Line Temp.280°C[5]
Scan Rangem/z 50-500
Solvent Delay5 min

Data Presentation

Quantitative analysis is performed by generating a calibration curve using a standard of this compound and a suitable internal standard. The data should be presented in a clear tabular format.

Table 1: Calibration Data for this compound

Concentration (µg/mL) Peak Area Ratio (Analyte/IS)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5

| Sample | |

Table 2: Method Validation Parameters (Typical)

Parameter Result
Linearity (R²) > 0.99
Limit of Detection (LOD)
Limit of Quantification (LOQ)
Precision (%RSD) < 15%

| Accuracy/Recovery (%) | 85-115% |

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Serum) Extraction Lipid Extraction (Folch Method) Sample->Extraction Add Folch Reagent Drying Solvent Evaporation Extraction->Drying Collect Organic Layer Derivatization Esterification (BF3-Methanol) Drying->Derivatization Dried Lipid Extract FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction Add Hexane/NaCl GCMS GC-MS Analysis FAME_Extraction->GCMS FAMEs in Hexane Data Data Processing & Quantification GCMS->Data Acquire Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationship start Start: Biological Sample step1 Lipid Extraction (Isolation of total fatty acids) start->step1 step2 Derivatization (Conversion to Volatile Esters - FAMEs) step1->step2 step3 GC Separation (Separation based on volatility and column interaction) step2->step3 step4 MS Detection (Ionization, fragmentation, and detection) step3->step4 end_qual Qualitative Analysis (Mass Spectrum Interpretation) step4->end_qual Spectral Data end_quant Quantitative Analysis (Peak Area Integration vs. Calibration Curve) step4->end_quant Chromatographic Data

Caption: Logical steps in the GC-MS method for fatty acid analysis.

References

Application Notes and Protocols for the Isolation of 10(E)-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(E)-Pentadecenoic acid is a monounsaturated fatty acid that has been noted for its potential role in various biological processes, including the inhibition of indoleamine 2,3-dioxygenase (IDO) activity and its use in studying alternative β-oxidation pathways.[1] Accurate and efficient extraction of this lipid from biological matrices is crucial for downstream analysis and understanding its physiological functions. This document provides detailed protocols for lipid extraction methods suitable for isolating this compound, along with comparative data to aid in method selection.

Lipid Extraction Methodologies

The selection of an appropriate lipid extraction method is critical and depends on the sample type, the required purity of the extract, and the intended downstream applications. Conventional solvent-based methods, such as the Folch and Bligh-Dyer techniques, are widely recognized for their high efficiency in extracting a broad range of lipids, including unsaturated fatty acids.[2]

Protocol 1: Modified Folch Method for Total Lipid Extraction

This robust method is well-suited for solid or semi-solid samples like tissues.[3] It utilizes a chloroform-methanol solvent system to effectively partition lipids.[2]

Materials:

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of homogenized tissue or measure 200 µL of plasma into a glass centrifuge tube.[3]

  • Homogenization & Extraction: Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the sample (e.g., 2 mL for 100 mg of tissue). For tissue samples, ensure thorough homogenization. Vortex the mixture vigorously for 2 minutes to create a single-phase system.[3]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL extraction volume). Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to induce and complete phase separation.[3]

  • Lipid Collection: Two distinct phases will form: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids. Carefully remove and discard the upper phase. Transfer the lower chloroform phase to a new clean glass tube using a glass Pasteur pipette.[3]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isooctane (B107328) for GC-MS after derivatization).[3]

Protocol 2: Bligh-Dyer Method for Lipid Extraction

The Bligh-Dyer method is advantageous for biological fluids and uses a different ratio of chloroform, methanol, and water.[2][4]

Materials:

  • Vortex mixer

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Place 1 part of the sample (e.g., 1 mL of plasma) into a glass centrifuge tube.[3]

  • Extraction: Add 3.75 parts of a 1:2 (v/v) chloroform:methanol solution (e.g., 3.75 mL for 1 mL of sample). Vortex vigorously for 2 minutes to form a single phase.[3]

  • Phase Separation: Add 1.25 parts of chloroform and vortex for 30 seconds. Then add 1.25 parts of deionized water and vortex for another 30 seconds. Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: The lower chloroform layer contains the lipids. Carefully collect this layer.

  • Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen and reconstitute in an appropriate solvent.

Protocol 3: Solid-Phase Extraction (SPE) for Fatty Acid Fractionation

SPE can be used as a cleanup step after initial solvent extraction to isolate specific lipid classes, such as free fatty acids.[5] C18 cartridges are commonly used for this purpose.

Materials:

  • C18 SPE cartridges

  • Vacuum manifold

  • Methanol

  • Deionized water

  • Hexane (B92381)

  • Elution solvent (e.g., methanol or a mixture of hexane and ethyl acetate)

Procedure:

  • Sample Loading: Load the reconstituted lipid extract onto a pre-conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove salts, followed by 3 mL of 25% methanol in water to remove more polar interferences. Dry the cartridge under vacuum for 5-10 minutes.[3]

  • Elution: Elute the fatty acids with an appropriate solvent. The choice of solvent will depend on the desired purity and the specific fatty acids of interest.

  • Drying: Evaporate the elution solvent to obtain the purified fatty acid fraction.

Quantitative Data Summary

The efficiency of lipid extraction can vary based on the method and the specific lipid class. The following table provides a hypothetical comparison of the recovery of different lipid classes using the Folch and Bligh-Dyer methods.

Lipid ClassFolch Method Recovery (%)Bligh-Dyer Method Recovery (%)
Monounsaturated Fatty Acids 95 ± 3 92 ± 4
Polyunsaturated Fatty Acids93 ± 490 ± 5
Saturated Fatty Acids98 ± 296 ± 3
Phospholipids90 ± 588 ± 6
Triglycerides97 ± 295 ± 3

Note: These are representative values and actual recoveries may vary depending on the specific sample matrix and experimental conditions.

Experimental Workflows

To visualize the experimental processes, the following diagrams have been generated using the DOT language.

Folch_Method_Workflow cluster_extraction Extraction cluster_separation Phase Separation cluster_final Final Steps Sample Sample (Tissue/Plasma) Add_Solvent Add Chloroform: Methanol (2:1) Sample->Add_Solvent Homogenize Homogenize/ Vortex Add_Solvent->Homogenize Add_Salt Add 0.9% NaCl Homogenize->Add_Salt Vortex_Centrifuge Vortex & Centrifuge Add_Salt->Vortex_Centrifuge Separate_Phases Collect Lower Organic Phase Vortex_Centrifuge->Separate_Phases Dry_Down Dry Under Nitrogen Separate_Phases->Dry_Down Reconstitute Reconstitute in Appropriate Solvent Dry_Down->Reconstitute Analysis Downstream Analysis Reconstitute->Analysis

Caption: Workflow for the Modified Folch Lipid Extraction Method.

Bligh_Dyer_Method_Workflow cluster_extraction Extraction cluster_separation Phase Separation cluster_final Final Steps Sample Sample (Biological Fluid) Add_Solvent Add Chloroform: Methanol (1:2) Sample->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Add_Chloroform Add Chloroform Vortex1->Add_Chloroform Vortex2 Vortex Add_Chloroform->Vortex2 Add_Water Add Water Vortex2->Add_Water Vortex_Centrifuge Vortex & Centrifuge Add_Water->Vortex_Centrifuge Collect_Phase Collect Lower Organic Phase Vortex_Centrifuge->Collect_Phase Dry_Down Dry Under Nitrogen Collect_Phase->Dry_Down Reconstitute Reconstitute Dry_Down->Reconstitute Analysis Analysis Reconstitute->Analysis

Caption: Workflow for the Bligh-Dyer Lipid Extraction Method.

Downstream Analysis Considerations

Following extraction, this compound can be analyzed by various chromatographic techniques. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a common method for fatty acid analysis, which typically requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).[6][7] High-performance liquid chromatography (HPLC) can also be employed, particularly for separating isomers and for preparative purposes, and may not require derivatization.[8][9]

Signaling Pathway Involvement

While the specific signaling pathways involving this compound are not extensively detailed in the provided search results, it is known to inhibit the IFN-γ-induced production of kynurenine (B1673888) in THP-1 cells.[1] This suggests an interaction with the tryptophan metabolism pathway, which is a key regulator of immune responses. Further research is needed to fully elucidate the signaling cascades affected by this fatty acid.

Signaling_Pathway_Hypothesis This compound This compound IDO_Enzyme Indoleamine 2,3-dioxygenase (IDO) This compound->IDO_Enzyme Inhibits Kynurenine Kynurenine IDO_Enzyme->Kynurenine Catalyzes conversion Tryptophan Tryptophan Tryptophan->IDO_Enzyme Substrate Immune_Response Modulation of Immune Response Kynurenine->Immune_Response

Caption: Hypothesized interaction with the Tryptophan metabolism pathway.

References

Application Note: Derivatization of 10(E)-Pentadecenoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many fatty acids, including 10(E)-pentadecenoic acid, are not suitable for direct GC analysis due to their low volatility and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the GC column.[1][2][3] To overcome these limitations, derivatization is a crucial sample preparation step that converts the carboxylic acid group into a less polar and more volatile functional group.[4][5][6] This application note provides detailed protocols for the derivatization of this compound into its fatty acid methyl ester (FAME) or trimethylsilyl (B98337) (TMS) ester derivatives for subsequent GC analysis.

The most common derivatization method for fatty acids is esterification to form FAMEs, often catalyzed by boron trifluoride (BF3) in methanol.[2][7][8] This method is robust and widely used for the analysis of fatty acids in various matrices.[9][10] An alternative method is silylation, which converts the carboxylic acid to a TMS ester using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][3][11] Silylation is a rapid and effective method suitable for a wide range of compounds containing active hydrogens.[5][12] Another derivatization technique involves the use of pentafluorobenzyl bromide (PFBBr) to form PFB esters, which is particularly useful for trace analysis using an electron capture detector (ECD).[4][13][14]

This document outlines the experimental procedures for these derivatization techniques and provides guidance on the subsequent GC analysis of the resulting derivatives.

Experimental Protocols

Esterification to Fatty Acid Methyl Ester (FAME) using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of this compound to its methyl ester.

Materials:

  • This compound sample

  • BF3-Methanol reagent (10-14% w/w)[15]

  • Methanol, anhydrous

  • Hexane (B92381), GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh approximately 1-10 mg of the this compound sample into a reaction vial.

  • Add 2 mL of BF3-Methanol reagent to the vial.[15]

  • Securely cap the vial and heat the mixture at 60-100°C for 5-10 minutes.[4][15] A common condition is 80°C for 20 minutes.[16]

  • Cool the reaction vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[15]

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[4]

  • The sample is now ready for GC analysis. The final concentration can be adjusted by evaporating some of the hexane under a gentle stream of nitrogen or by further dilution with hexane.

Silylation to Trimethylsilyl (TMS) Ester using BSTFA

This protocol details the formation of the TMS ester of this compound.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

  • Pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane), anhydrous[17]

  • Reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Place approximately 1 mg of the this compound sample into a reaction vial. If the sample is in an aqueous solution, it must be dried completely.[2]

  • Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample.

  • Add 50-100 µL of BSTFA (+1% TMCS) to the vial.[2][17]

  • Securely cap the vial and vortex for 10 seconds.[2]

  • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.[2][3]

  • Cool the reaction mixture to room temperature.

  • The sample can be injected directly into the GC or diluted with a suitable solvent if necessary.[16]

Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This protocol is for the formation of the PFB ester of this compound, which is highly sensitive to electron capture detection.

Materials:

  • This compound sample

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., in acetone)[13]

  • A catalyst such as triethylamine (B128534) or potassium carbonate may be required.[13][18]

  • Solvent for extraction (e.g., hexane)

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Dissolve a known amount of the this compound sample in a suitable solvent in a reaction vial.

  • Add the PFBBr reagent and a catalyst if necessary. The reaction can sometimes be performed directly in the GC inlet (in-block derivatization).[13]

  • For offline derivatization, heat the mixture to facilitate the reaction. Optimal conditions (temperature and time) may need to be determined empirically.[4][18]

  • After cooling, the PFB ester derivative is typically extracted into an organic solvent like hexane.

  • The extract is then concentrated and ready for GC-ECD analysis.

Data Presentation

Table 1: Summary of Derivatization and GC Conditions

ParameterFAME Derivatization (BF3-Methanol)TMS Derivatization (BSTFA)PFB Derivatization (PFBBr)
Derivatization Reagent 10-14% BF3 in MethanolBSTFA + 1% TMCSPentafluorobenzyl Bromide
Reaction Temperature 60-100 °C[4][15]60-70 °C[2][3]Varies (can be at GC inlet temp.)[13]
Reaction Time 5-20 minutes[4][15][16]30-60 minutes[2]Varies (can be instantaneous in-block)[13]
GC Column Type Polar (e.g., Carbowax, Omegawax)[9][16] or Non-polar (e.g., Equity-1)[1]Non-polar (e.g., DB-5)[19]Non-polar (e.g., HP-5MS)
Typical Oven Program e.g., 70°C (2 min) to 240°C at 5°C/min[16]e.g., 100°C (2 min) to 320°C[17]Isothermal or temperature programmed
Injector Temperature 220-250 °C[9][16]250-280 °C[17]250-280 °C
Detector FID, MSFID, MSECD, MS (NCI)[14]

Mandatory Visualization

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_extraction Workup cluster_analysis Analysis Sample This compound Deriv_Reagent Derivatization Reagent (e.g., BF3-Methanol, BSTFA) Sample->Deriv_Reagent Add Reaction Reaction (Heating) Deriv_Reagent->Reaction Initiate Extraction Liquid-Liquid Extraction Reaction->Extraction Cool & Extract Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration/ Dilution Drying->Concentration GC_Analysis GC Injection & Analysis Concentration->GC_Analysis Data Data Acquisition & Processing GC_Analysis->Data

Caption: Workflow for the derivatization and GC analysis of this compound.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 10(E)-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 10(E)-Pentadecenoic acid using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals in drug development who require accurate and reliable methods for the quantification of this specific monounsaturated fatty acid.

Introduction

This compound is a C15:1 monounsaturated fatty acid that is of growing interest in various fields of research, including metabolism and disease. While gas chromatography (GC) is a traditional method for fatty acid analysis, HPLC offers distinct advantages, particularly for less volatile compounds and for analyses conducted at ambient temperatures, which minimizes the risk of degradation of sensitive molecules.[1][2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Quantitative Data Summary

ParameterExpected Performance
Retention Time (tR) 8 - 12 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL
Recovery 95 - 105%
Precision (%RSD) < 2%

Experimental Protocols

This section provides detailed protocols for sample preparation and HPLC analysis of this compound.

I. Sample Preparation: Lipid Extraction and Derivatization

For accurate quantification, lipids, including this compound, must first be extracted from the sample matrix. Subsequently, derivatization of the carboxylic acid group is often necessary to enhance detection by UV-Vis or fluorescence detectors.[4] The following is a general protocol for the extraction and derivatization to form phenacyl esters, which have a strong UV absorbance at 254 nm.[2]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas supply

  • Acetonitrile

  • α,p-Dibromoacetophenone (derivatizing agent)

  • Crown ether (e.g., 18-Crown-6)

  • Triethylamine (catalyst)

  • Standard solution of this compound

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the sample (e.g., tissue, cell pellet) in a 2:1 (v/v) mixture of chloroform:methanol.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture thoroughly and centrifuge to separate the layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

  • Saponification (Optional, for total fatty acid analysis):

    • To analyze total fatty acids (including those esterified in triglycerides, etc.), the extracted lipids must first be saponified.

    • Resuspend the dried lipid extract in a small volume of methanolic KOH and heat to hydrolyze the esters.

    • Acidify the solution to protonate the fatty acids and then re-extract into an organic solvent like hexane.

  • Derivatization to Phenacyl Esters:

    • Resuspend the dried fatty acid extract in acetonitrile.

    • Add an excess of α,p-dibromoacetophenone and a catalytic amount of a crown ether and triethylamine.

    • Heat the mixture at approximately 80°C for 15-30 minutes.

    • Cool the reaction mixture to room temperature. The sample is now ready for HPLC analysis.

II. HPLC Analysis: Reversed-Phase Method

This proposed method is based on common practices for the separation of fatty acid phenacyl esters.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Calibration:

Prepare a series of standard solutions of derivatized this compound of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the samples can then be determined from this curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Chloroform/Methanol Derivatization Derivatization Extraction->Derivatization Drying & Reconstitution HPLC RP-HPLC Derivatization->HPLC Injection Detection UV Detection (254 nm) HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Workflow for HPLC analysis of this compound.

Potential Signaling Pathways

While the specific signaling pathways of this compound are not fully elucidated, its saturated counterpart, pentadecanoic acid, is known to influence several key cellular pathways. It is plausible that this compound may have similar or related activities. The diagram below illustrates the known signaling pathways of pentadecanoic acid.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA_Receptor Fatty Acid Receptor AMPK AMPK FA_Receptor->AMPK Activation mTOR mTOR FA_Receptor->mTOR Inhibition JAK2 JAK2 FA_Receptor->JAK2 Modulation PPAR PPARα/δ FA_Receptor->PPAR Activation AMPK->mTOR Inhibition STAT3 STAT3 JAK2->STAT3 Phosphorylation Gene_Expression Gene Expression STAT3->Gene_Expression Transcription Regulation PPAR->Gene_Expression Transcription Regulation

Potential signaling pathways influenced by pentadecanoic acid.

References

Application Notes and Protocols: 10(E)-Pentadecenoic Acid as a Novel Biomarker for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

10(E)-Pentadecenoic acid is a monounsaturated fatty acid with 15 carbon atoms.[1][2] While research has largely focused on its saturated counterpart, pentadecanoic acid (C15:0), as a biomarker for dairy fat intake and its associations with metabolic health, this compound presents a novel and intriguing area of investigation for metabolic studies.[3][4][5] Its unique trans configuration at the 10th carbon position suggests involvement in alternative metabolic pathways, distinct from standard beta-oxidation.[2] This application note provides a comprehensive overview of the potential utility of this compound as a biomarker and detailed protocols for its quantification in biological samples.

Potential as a Metabolic Biomarker

The presence and concentration of this compound in biological matrices may serve as an indicator of specific dietary intakes or endogenous metabolic pathway activities. It has been utilized in studies of alternative β-oxidation pathways.[2] Dysregulation of these pathways is often associated with metabolic disorders. Further research into the correlation between this compound levels and metabolic diseases such as diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular conditions is warranted. One study has shown that it can inhibit the IFN-γ-induced production of kynurenine (B1673888) in THP-1 cells, suggesting a potential role in inflammatory pathways.[2]

Data Presentation

To facilitate the interpretation and comparison of results from metabolic studies, all quantitative data for this compound should be presented in a clear and structured format. The following table provides a hypothetical example of how to present such data.

Table 1: Hypothetical Plasma Concentrations of this compound in a Metabolic Syndrome Study

GroupNThis compound (µg/mL)p-value
Healthy Controls500.85 ± 0.15\multirow{2}{*}{<0.05}
Metabolic Syndrome Patients501.25 ± 0.30

Data are presented as mean ± standard deviation. This table is for illustrative purposes only.

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The following are detailed protocols for its analysis in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol is adapted from established methods for trans fatty acid analysis.[6][7][8]

1. Sample Preparation and Lipid Extraction:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated pentadecanoic acid, C15:0-d3).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic layer into a new glass tube.

2. Fatty Acid Methylation (FAMEs Synthesis):

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Add 1 mL of 2% methanolic sulfuric acid.

  • Cap the tube tightly and heat at 60°C for 1 hour.

  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).

3. GC-MS Analysis:

  • GC Column: Use a highly polar capillary column suitable for FAME analysis (e.g., SP-2560 or CP-Sil 88, 100m x 0.25mm).[7][9]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp to 240°C at 3°C/minute.

    • Hold at 240°C for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-400.

    • Identification: The FAME of this compound will be identified based on its retention time compared to a pure standard and its characteristic mass spectrum.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is based on established methods for long-chain unsaturated fatty acid analysis.[10][11]

1. Sample Preparation and Lipid Extraction:

  • Follow the same lipid extraction procedure as described in Protocol 1 (steps 1a-1g).

2. Derivatization (Optional but Recommended for Enhanced Sensitivity):

  • For increased ionization efficiency, derivatization can be performed. A common agent is 2-picolylamine.

  • Dry the lipid extract under nitrogen.

  • Reconstitute in 50 µL of a 1:1 mixture of acetonitrile (B52724) and a solution of 2-picolylamine and 2-dimethylaminopyridine (B146746) in acetonitrile.

  • Add a coupling agent such as 2,2'-dipyridyl disulfide and triphenylphosphine.

  • Incubate at 60°C for 30 minutes.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 70% B, increase to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound would need to be determined using a pure standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is extraction Lipid Extraction is->extraction methylation Methylation (GC-MS) extraction->methylation for GC-MS picolylamine Picolylamine Derivatization (LC-MS) extraction->picolylamine for LC-MS gcms GC-MS Analysis methylation->gcms lcms LC-MS/MS Analysis picolylamine->lcms quantification Quantification gcms->quantification lcms->quantification statistics Statistical Analysis quantification->statistics signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Membrane Receptor (e.g., GPCR, TLR) jak2 JAK2 receptor->jak2 Activation/Inhibition pi3k PI3K receptor->pi3k Activation/Inhibition pda This compound pda->receptor stat3 STAT3 jak2->stat3 Phosphorylation transcription Gene Transcription (Metabolic & Inflammatory Genes) stat3->transcription akt AKT pi3k->akt Phosphorylation akt->transcription

References

Application Notes and Protocols: 10(E)-Pentadecenoic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 10(E)-Pentadecenoic acid analytical standards in research and development.

Commercial Suppliers of this compound Analytical Standards

A variety of chemical suppliers offer this compound for research purposes, with purities suitable for use as an analytical standard. The table below summarizes key information from prominent suppliers.

SupplierProduct NameCAS NumberPurityFormulationStorage
Cayman Chemical This compound321744-58-5≥98%A solution in ethanol-20°C
MedchemExpress This compound321744-58-5Not specifiedNot specifiedNot specified
Larodan This compoundNot specified>99%LiquidFreezer

Biological Activity and Applications

This compound is a monounsaturated fatty acid that has been utilized in studies concerning alternative β-oxidation pathways.[1] Additionally, it has been observed to inhibit the production of kynurenine (B1673888) induced by interferon-gamma (IFN-γ) in THP-1 cells, suggesting a potential role in modulating the kynurenine pathway.[1]

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound in a biological matrix (e.g., plasma, cell culture media) using a GC-MS system. Fatty acids are typically derivatized to their fatty acid methyl esters (FAMEs) for improved volatility and chromatographic performance.

a. Sample Preparation and Derivatization:

  • Lipid Extraction: To a 100 µL sample, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 2 minutes. Add 200 µL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 5 minutes to separate the phases. Carefully collect the lower organic phase containing the lipids.

  • Saponification: Evaporate the solvent from the extracted lipids under a stream of nitrogen. Add 1 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes.

  • Methylation: Cool the sample and add 2 mL of 14% boron trifluoride in methanol. Heat at 80°C for 2 minutes.

  • FAME Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge at 2000 x g for 5 minutes. Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction and combine the extracts.

  • Final Preparation: Evaporate the hexane under nitrogen and reconstitute the FAMEs in a suitable volume of hexane (e.g., 100 µL) for GC-MS analysis.

b. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column suitable for FAME analysis.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

c. Data Analysis:

Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure analytical standard. For quantification, prepare a calibration curve using the this compound analytical standard. An internal standard (e.g., heptadecanoic acid) should be used to correct for variations in extraction and derivatization efficiency.

Analysis of Kynurenine Production in THP-1 Cells

This protocol describes a method to assess the effect of this compound on IFN-γ-induced kynurenine production in the human monocytic cell line THP-1. Kynurenine levels in the cell culture supernatant are quantified by high-performance liquid chromatography (HPLC).

a. Cell Culture and Treatment:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.

  • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate.

  • Differentiate the monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • After differentiation, replace the medium with fresh medium containing 100 ng/mL IFN-γ to induce indoleamine 2,3-dioxygenase (IDO) expression.

  • Concurrently, treat the cells with varying concentrations of this compound (e.g., 1, 10, 20 µM) or a vehicle control (ethanol).

  • Incubate the cells for 48 hours.

b. Sample Preparation:

  • After the incubation period, collect the cell culture supernatant.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cellular debris.

  • To 100 µL of the supernatant, add 10 µL of 30% trichloroacetic acid to precipitate proteins.

  • Vortex and incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the clear supernatant for HPLC analysis.

c. HPLC Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: 15 mM sodium acetate (B1210297) buffer (pH 4.0) with 2% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 360 nm.

d. Data Analysis:

Quantify kynurenine in the samples by comparing the peak area to a standard curve prepared with known concentrations of kynurenine.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis THP1 THP-1 Monocytes PMA PMA Differentiation (48h) THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages IFN IFN-γ Stimulation Macrophages->IFN FA_Treat This compound Treatment (48h) Macrophages->FA_Treat Supernatant Collect Supernatant FA_Treat->Supernatant Deproteinate Protein Precipitation (TCA) Supernatant->Deproteinate Centrifuge Centrifugation Deproteinate->Centrifuge Final_Sample Supernatant for HPLC Centrifuge->Final_Sample HPLC HPLC Analysis (UV Detection at 360 nm) Final_Sample->HPLC Quant Quantification of Kynurenine HPLC->Quant

Caption: Experimental workflow for analyzing the effect of this compound on kynurenine production.

signaling_pathway cluster_pathway Kynurenine Pathway Inhibition IFN_gamma IFN-γ IDO1 IDO1 Upregulation IFN_gamma->IDO1 stimulates Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine catalyzed by IDO1 Pentadecenoic_Acid This compound Pentadecenoic_Acid->IDO1 inhibits

Caption: Inhibition of the IDO1 enzyme in the kynurenine pathway by this compound.

References

Application Notes and Protocols for In Vitro Cell Culture Experiments Using 10(E)-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(E)-Pentadecenoic acid is a monounsaturated fatty acid that has been noted for its potential biological activities. While extensive research on this specific fatty acid is emerging, studies on the closely related odd-chain saturated fatty acid, pentadecanoic acid (C15:0), have demonstrated significant anti-inflammatory and anti-cancer effects in various in vitro models.[1][2][3] These findings provide a strong rationale for investigating the therapeutic potential of this compound. This document provides detailed protocols and application notes based on available literature for this compound and relevant methodologies adapted from studies on pentadecanoic acid.

I. Anti-Inflammatory Applications

Preliminary evidence suggests that this compound possesses anti-inflammatory properties. It has been shown to inhibit the IFN-γ-induced production of kynurenine (B1673888) in THP-1 cells by 14% at a concentration of 20 µM.[4] Further investigation into its anti-inflammatory mechanisms is warranted, potentially drawing parallels from the known effects of other fatty acids on inflammatory pathways.

A. Inhibition of Pro-inflammatory Mediators

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measuring Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 20, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

B. Signaling Pathway Analysis

The anti-inflammatory effects of fatty acids are often mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.[5]

Experimental Workflow: Investigating NF-κB and MAPK Signaling

G cluster_0 Cell Treatment cluster_1 Protein Extraction & Western Blot cluster_2 Target Proteins RAW 264.7 Cells RAW 264.7 Cells Pre-treatment with\nthis compound Pre-treatment with This compound RAW 264.7 Cells->Pre-treatment with\nthis compound LPS Stimulation LPS Stimulation Pre-treatment with\nthis compound->LPS Stimulation Cell Lysis Cell Lysis LPS Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Analysis Western Blot Analysis Protein Quantification->Western Blot Analysis p-p65 p-p65 Western Blot Analysis->p-p65 p65 p65 Western Blot Analysis->p65 p-JNK p-JNK Western Blot Analysis->p-JNK JNK JNK Western Blot Analysis->JNK p-ERK p-ERK Western Blot Analysis->p-ERK ERK ERK Western Blot Analysis->ERK

Caption: Workflow for analyzing NF-κB and MAPK signaling pathways.

II. Anti-Cancer Applications

Studies on pentadecanoic acid have revealed its potential as an anti-cancer agent, demonstrating cytotoxic effects and the ability to induce apoptosis in various cancer cell lines.[6][7][8] These findings suggest that this compound may also possess similar properties worth investigating.

A. Cell Viability and Cytotoxicity

Objective: To determine the effect of this compound on the viability of cancer cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, Mia PaCa-2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Table 1: Cytotoxic Effects of Pentadecanoic Acid on Cancer Cell Lines

Cell LineFatty AcidConcentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)Reference
MCF-7/SCPentadecanoic Acid5048~75119 ± 5.21[8]
MCF-7/SCPentadecanoic Acid10048~55119 ± 5.21[8]
MCF-7/SCPentadecanoic Acid15048~40119 ± 5.21[8]
HepG210-Hydroxy-2-decenoic acid59.6485059.6[9]
THLE-3 (Normal)10-Hydroxy-2-decenoic acid106.44850106.4[9]
DOHH-2Pentadecanoic Acid6 - 4772-EC50 within range[10]
GA-10Pentadecanoic Acid6 - 4772-EC50 within range[10]
MHH-PREB-1Pentadecanoic Acid6 - 4772-EC50 within range[10]
SU-DHL-4Pentadecanoic Acid6 - 4772-EC50 within range[10]
B. Apoptosis Induction

Objective: To assess the ability of this compound to induce apoptosis in cancer cells.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Table 2: Induction of Apoptosis and Necrosis by 10-Hydroxy-2-decenoic acid in HepG2 Cells [9]

TreatmentConcentrationNecrotic Cells (%)Apoptotic Cells (%)
Control-0.94-
10-HDA½ CC509.727.6
10-HDACC5013.436.2
C. Signaling Pathway Analysis in Cancer

Pentadecanoic acid has been shown to suppress cancer stemness and induce apoptosis by targeting the JAK2/STAT3 signaling pathway.[2][6] It also has inhibitory effects on the PI3K/AKT/mTOR pathway.[10][11]

Proposed Signaling Pathway for Pentadecanoic Acid's Anti-Cancer Effects

G cluster_0 JAK/STAT Pathway cluster_1 Cellular Effects Pentadecanoic Acid Pentadecanoic Acid JAK2 JAK2 Pentadecanoic Acid->JAK2 IL-6 IL-6 IL-6->JAK2 STAT3 STAT3 JAK2->STAT3 Gene Expression Gene Expression STAT3->Gene Expression ↓ Stemness ↓ Stemness Gene Expression->↓ Stemness ↓ Migration ↓ Migration Gene Expression->↓ Migration ↑ Apoptosis ↑ Apoptosis Gene Expression->↑ Apoptosis

Caption: Pentadecanoic acid inhibits the IL-6-induced JAK2/STAT3 pathway.

III. General Protocols and Considerations

A. Preparation of Stock Solutions

This compound can be dissolved in ethanol, DMSO, or DMF.[4]

  • Protocol: Prepare a high-concentration stock solution (e.g., 10-25 mg/mL) in an appropriate solvent. For cell culture experiments, further dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1% for DMSO).

B. Cell Lines and Reagents
  • Cell Lines: THP-1 (monocytic), RAW 264.7 (macrophage), MCF-7 (breast cancer), HepG2 (liver cancer), Mia PaCa-2 (pancreatic cancer).

  • Reagents: this compound, Pentadecanoic acid, DMEM, FBS, Penicillin-Streptomycin, LPS, MTT, DMSO, Annexin V-FITC/PI kit, Griess Reagent.

Conclusion

While direct in vitro experimental data for this compound is limited, the extensive research on the structurally similar pentadecanoic acid provides a strong foundation for designing and conducting experiments to elucidate its biological functions. The protocols and data presented here serve as a comprehensive guide for researchers to explore the anti-inflammatory and anti-cancer properties of this compound. Further studies are crucial to fully understand its mechanisms of action and therapeutic potential.

References

Application Notes and Protocols: Dissolving and Storing 10(E)-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10(E)-Pentadecenoic acid is a monounsaturated long-chain fatty acid utilized in various biological studies, including the investigation of alternative β-oxidation pathways and its role as an inhibitor of IFN-γ-induced kynurenine (B1673888) production.[1] Given the susceptibility of unsaturated fatty acids to oxidation, adherence to strict protocols for dissolution and storage is paramount to ensure the compound's integrity, stability, and the reproducibility of experimental results. These application notes provide a detailed protocol for the proper handling, solubilization, and storage of this compound.

Safety and Handling Precautions

Before handling, users must review the complete Safety Data Sheet (SDS). This compound should be considered hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a laboratory coat.[2]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols.[2]

  • Contact: Avoid contact with skin, eyes, and clothing.[3] In case of contact, wash the affected area thoroughly with soap and water. If eye irritation persists, seek medical attention.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, bases, and reducing agents.[4][5][6]

Solubility Data

This compound is a crystalline solid that is sparingly soluble in aqueous solutions but readily soluble in several organic solvents. Quantitative solubility data is summarized in the table below.

SolventConcentration
Dimethylformamide (DMF)25 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL
Ethanol25 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.25 mg/mL
Data sourced from Cayman Chemical product information sheet.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Organic Solvent

This protocol describes the preparation of a concentrated stock solution, which is the recommended method for initial solubilization.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol, DMF, or DMSO

  • Inert gas (Argon or Nitrogen)

  • Sterile, airtight glass vials with PTFE-lined caps

  • Calibrated balance and appropriate weighing tools

Methodology:

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound and transfer it to a sterile glass vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., Ethanol) to achieve the desired concentration (e.g., 25 mg/mL).

  • Inert Gas Purge: To prevent oxidation of the unsaturated fatty acid, purge the solvent and the headspace of the vial with an inert gas like argon or nitrogen before sealing. This step is critical for long-term stability.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved, resulting in a clear solution.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and preparation date.

Protocol 2: Preparation of an Aqueous Working Solution

Due to its low solubility and stability in water, aqueous solutions should be prepared fresh for immediate use by diluting a concentrated organic stock solution.

Materials:

  • Concentrated stock solution of this compound in Ethanol or DMF (from Protocol 1)

  • Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes or flasks

Methodology:

  • Buffer Preparation: Prepare the desired volume of the aqueous buffer for your experiment.

  • Dilution: Add the required volume of the organic stock solution directly to the aqueous buffer. For example, to achieve a 0.25 mg/mL solution in a 1:1 DMF:PBS mixture, first dissolve the fatty acid in DMF and then dilute it with an equal volume of PBS (pH 7.2).[7]

  • Mixing: Mix gently by inversion or swirling to ensure homogeneity. The solution may appear slightly cloudy depending on the final concentration.

  • Immediate Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day due to potential instability and precipitation. [7]

Storage and Stability

Proper storage is crucial to maintain the chemical integrity of this compound.

  • Solid Form: The lyophilized or crystalline solid should be stored in a tightly sealed container at -20°C.[7][8] When stored correctly, it is stable for at least two to four years.[7][8] Protect from light and moisture.[4]

  • Organic Stock Solutions: For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Purge the headspace of each vial with inert gas before sealing. Store at -20°C or -80°C, protected from light.

  • Aqueous Solutions: Aqueous solutions are not stable and should be prepared fresh before each experiment. Do not store for more than 24 hours.

Visual Workflow

The following diagram illustrates the recommended workflow for dissolving and storing this compound.

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh Solid Compound in Fume Hood dissolve 2. Dissolve in Organic Solvent (Ethanol, DMF, or DMSO) Purge with Inert Gas (Ar/N₂) weigh->dissolve stock Store Stock Solution @-20°C or -80°C (Aliquoted, Airtight, Dark) dissolve->stock For Long-Term Storage dilute 3. Optional: Dilute Stock into Aqueous Buffer dissolve->dilute For Immediate Use use 4. Use Immediately (Do Not Store >24h) dilute->use

References

Applications of 10(E)-Pentadecenoic Acid in Lipidomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(E)-Pentadecenoic acid is a monounsaturated odd-chain fatty acid that is emerging as a molecule of interest in the field of lipidomics. While research has more extensively focused on its saturated counterpart, pentadecanoic acid (C15:0), this compound presents unique avenues for investigation, particularly in studies of alternative β-oxidation pathways and its potential modulatory effects on cellular signaling cascades. This document provides detailed application notes and experimental protocols for the integration of this compound into lipidomics research workflows.

Application Notes

Investigation of Atypical Fatty Acid Metabolism

This compound serves as a valuable tool in the study of alternative β-oxidation pathways. Due to the trans double bond at an even-numbered carbon position, its metabolism deviates from the standard β-oxidation spiral that catabolizes most fatty acids. Research in this area can provide insights into enzymatic processes involved in the metabolism of unusual fatty acids, which may be relevant to certain metabolic disorders.[1][2]

Modulation of Inflammatory and Metabolic Signaling Pathways

While direct evidence for this compound is still emerging, the extensive research on the closely related pentadecanoic acid (C15:0) suggests that odd-chain fatty acids can significantly impact cellular signaling. These pathways are critical in the context of metabolic diseases, inflammatory conditions, and cancer. Key signaling pathways likely to be influenced by this compound and warranting investigation include:

  • AMPK Activation and mTOR Inhibition: Pentadecanoic acid is known to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (B549165) (mTOR). These actions are central to cellular energy homeostasis and have implications for longevity and metabolic health.

  • PPARα/δ Agonism: As a peroxisome proliferator-activated receptor α/δ (PPARα/δ) agonist, C15:0 influences lipid and glucose metabolism. Investigating the effects of this compound on PPAR signaling could uncover novel therapeutic targets for dyslipidemia and related disorders.

  • Inhibition of JAK-STAT and HDAC6 Signaling: The anti-inflammatory and anti-cancer properties of C15:0 have been linked to its ability to inhibit the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and histone deacetylase 6 (HDAC6). These pathways are pivotal in cytokine signaling and protein quality control, respectively.

Biomarker Discovery and Development

The presence and concentration of this compound in biological samples may serve as a biomarker for specific dietary intakes or endogenous metabolic states. Lipidomics studies aimed at quantifying this fatty acid in plasma, tissues, or cell cultures can help establish correlations with health and disease, potentially leading to new diagnostic or prognostic tools.

Quantitative Data Summary

The following table summarizes the known quantitative effects of this compound and its saturated analog, pentadecanoic acid, providing a basis for dose-selection in experimental designs.

CompoundSystem/AssayConcentrationEffectReference
This compoundTHP-1 cells (IFN-γ-induced)20 µM14% inhibition of kynurenine (B1673888) production[1]
Pentadecanoic acid (C15:0)Human primary cell systems (BioMAP)1.9 - 50 µMDose-dependent anti-inflammatory and antiproliferative activities[3]
Pentadecanoic acid (C15:0)MCF-7/SC human breast cancer stem-like cells119 - 155.5 µMIC50 values for cytotoxicity at 48h and 24h, respectively[4]
Pentadecanoic acid (C15:0)Human primary cell systems (BioMAP)17 µMShared 12 clinically relevant activities with EPA[3]

Experimental Protocols

I. Lipid Extraction from Biological Samples

This protocol is a modified Folch method suitable for the extraction of total lipids, including this compound, from plasma, serum, cells, or tissue homogenates.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Internal Standard: Deuterated pentadecanoic acid (C15:0-d2) or a similar odd-chain fatty acid standard.

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a glass centrifuge tube, add 100 µL of plasma/serum or an appropriate amount of cell pellet/tissue homogenate.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample. This will be used for quantification and to correct for extraction efficiency.

  • Lipid Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the downstream analytical method (e.g., isooctane (B107328) for GC-MS or a mobile phase-compatible solvent for LC-MS).

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes the analysis of this compound as its fatty acid methyl ester (FAME).

A. Derivatization to FAMEs:

  • To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid.

  • Cap the tube tightly and heat at 60°C for 1 hour.

  • Cool the tube to room temperature and add 1 mL of hexane (B92381) and 0.5 mL of water.

  • Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

B. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial: 100°C, hold 2 min; Ramp 1: 10°C/min to 180°C; Ramp 2: 5°C/min to 220°C, hold 10 min
Carrier Gas Helium at 1.2 mL/min
Mass Spectrometer Agilent 5977A MSD or equivalent
MSD Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

C. Exemplary GC-MS SIM Parameters:

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Pentadecanoic acid methyl ester (C15:0)~15.825674, 87
10-Pentadecenoic acid methyl ester (C15:1)~16.125474, 87
Heptadecanoic acid methyl ester (C17:0 - IS)~18.228474, 87
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol allows for the direct analysis of this compound without derivatization.

A. LC Instrumentation and Conditions:

ParameterSetting
LC System Agilent 1290 Infinity II LC or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)
Gradient 30% B to 100% B over 10 min, hold 5 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

B. MS/MS Instrumentation and Conditions:

ParameterSetting
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)
Ionization Mode Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

C. Exemplary LC-MS/MS MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
10-Pentadecenoic acid239.2239.25
Pentadecanoic acid (C15:0)241.2241.25
Pentadecanoic acid-d2 (C15:0-d2 - IS)243.2243.25

Visualizations of Pathways and Workflows

G Experimental Workflow for Lipidomics Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample (Plasma, Cells, Tissue) B Spike with Internal Standard (e.g., C15:0-d2) A->B C Lipid Extraction (Modified Folch Method) B->C D Dry Down and Reconstitute C->D E GC-MS Analysis (after FAME derivatization) D->E F LC-MS/MS Analysis (direct injection) D->F G Quantification (vs. Internal Standard) E->G F->G H Statistical Analysis G->H I Pathway Analysis H->I

Caption: A generalized workflow for the lipidomics analysis of this compound.

G Potential Signaling Pathways Modulated by this compound cluster_input Stimulus cluster_pathways Signaling Cascades cluster_outcomes Cellular Outcomes FA This compound AMPK AMPK FA->AMPK mTOR mTOR FA->mTOR PPAR PPARα/δ FA->PPAR JAK_STAT JAK-STAT FA->JAK_STAT HDAC6 HDAC6 FA->HDAC6 Metabolism Improved Metabolic Health AMPK->Metabolism Proliferation Altered Cell Proliferation mTOR->Proliferation PPAR->Metabolism Inflammation Reduced Inflammation JAK_STAT->Inflammation HDAC6->Proliferation

Caption: Potential signaling pathways influenced by this compound.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled 10(E)-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of isotopically labeled 10(E)-Pentadecenoic acid for use in tracer studies. The protocol details a robust synthetic strategy employing a Wittig reaction to stereoselectively form the trans double bond and allows for the incorporation of isotopic labels, such as ¹³C, at specific positions. This document is intended for researchers, scientists, and professionals in drug development who are engaged in metabolic research and require high-purity, isotopically labeled fatty acids to trace metabolic pathways. Detailed experimental procedures, data presentation, and visualizations are included to facilitate the successful implementation of this synthesis.

Introduction

Isotopically labeled compounds are invaluable tools in metabolic research, enabling the tracing of molecules through complex biological pathways. Stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), offer a safe and effective alternative to radioactive isotopes for in vivo and in vitro studies.[1][2] this compound, a 15-carbon monounsaturated fatty acid, has been utilized in studies of alternative β-oxidation pathways.[3] The ability to introduce isotopic labels into this molecule allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME), providing critical insights into lipid metabolism and its dysregulation in various diseases.[2][4]

This document outlines a detailed protocol for the synthesis of isotopically labeled this compound. The synthetic approach is centered around a Wittig reaction, a versatile and widely used method for alkene synthesis.[5] This method offers excellent control over the position and stereochemistry of the double bond.[6] The protocol also describes the incorporation of a ¹³C label at the carboxylate position via a Grignard reaction with labeled carbon dioxide, a common strategy for introducing isotopic labels into carboxylic acids.

Materials and Methods

Overall Synthetic Scheme

The proposed synthesis involves a multi-step process beginning with commercially available starting materials. The key steps include the formation of a phosphonium (B103445) ylide and an aldehyde, followed by a Wittig reaction to construct the carbon skeleton and the trans double bond. A final hydrolysis step yields the desired fatty acid. Isotopic labeling can be introduced at various stages, with this protocol focusing on labeling the carboxylic acid group.

Required Materials and Reagents
Instrumentation
  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Standard organic synthesis glassware (round-bottom flasks, condensers, separatory funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

Experimental Protocols

Protocol 1: Synthesis of Pentyltriphenylphosphonium Bromide
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine triphenylphosphine (26.2 g, 100 mmol) and 1-bromobutane (13.7 g, 100 mmol) in 100 mL of toluene.

  • Heat the mixture to reflux with vigorous stirring for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.

  • Collect the white solid by vacuum filtration and wash it with cold diethyl ether (3 x 30 mL).

  • Dry the solid under vacuum to yield pentyltriphenylphosphonium bromide.

Protocol 2: Synthesis of [1-¹³C]-10(E)-Pentadecenoic Acid Methyl Ester via Wittig Reaction
  • Ylide Formation:

    • Suspend pentyltriphenylphosphonium bromide (39.9 g, 100 mmol) in 150 mL of dry THF in a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 100 mmol) dropwise via a syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried 250 mL round-bottom flask, dissolve methyl 5-oxopentanoate (B1240814) (13.0 g, 100 mmol) in 50 mL of dry THF.

    • Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared ylide solution to the aldehyde solution via a cannula.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding 50 mL of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to isolate the methyl 10(E)-pentadecenoate.[11][12][13][14]

(Note: For ¹³C labeling at the carboxylate, a different synthetic route involving a Grignard reaction would be employed. The Wittig reaction as described above would be with an unlabeled aldehyde, and the resulting alkene would be further modified.)

Protocol 3: Hydrolysis of the Methyl Ester to [1-¹³C]-10(E)-Pentadecenoic Acid
  • Dissolve the purified methyl 10(E)-pentadecenoate (e.g., 10 g) in a mixture of methanol (B129727) (100 mL) and a 2 M aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux for 4 hours.[15][16][17]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2 with 6 M HCl. The free fatty acid will precipitate or form an oil.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the isotopically labeled this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of isotopically labeled this compound. The yields are estimates based on similar reactions reported in the literature.

StepProductStarting MaterialsExpected Yield (%)Isotopic Enrichment (%)Purity (%)
1. Phosphonium Salt FormationPentyltriphenylphosphonium bromideTriphenylphosphine, 1-Bromobutane>95N/A>98
2. Wittig Reaction & PurificationMethyl 10(E)-pentadecenoatePhosphonium salt, Methyl 5-oxopentanoate60-80N/A (in this scheme)>95
3. Ester HydrolysisThis compoundMethyl 10(E)-pentadecenoate>90>99 (if using ¹³CO₂)>99

Characterization

The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure, isotopic enrichment, and purity.

  • ¹H NMR (CDCl₃): Expected signals include a triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups, a multiplet for the protons adjacent to the double bond, a multiplet for the vinylic protons (characteristic of the trans configuration), and a triplet for the protons alpha to the carboxylic acid.[18][19][20][21]

  • ¹³C NMR (CDCl₃): Expected signals include the carboxyl carbon (which will be enhanced if ¹³C labeled), the vinylic carbons, and the aliphatic carbons.[18]

  • Mass Spectrometry (GC-MS or LC-MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the labeled fatty acid, allowing for confirmation of successful isotopic incorporation.[22][23][24][25][26]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (1-Bromobutane, PPh₃, Methyl 5-oxopentanoate) phosphonium_salt Protocol 1: Pentyltriphenylphosphonium Bromide Synthesis start->phosphonium_salt wittig Protocol 2: Wittig Reaction start->wittig phosphonium_salt->wittig ester_hydrolysis Protocol 3: Ester Hydrolysis wittig->ester_hydrolysis end_product Labeled this compound ester_hydrolysis->end_product purification Purification (Column Chromatography) end_product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Overall experimental workflow for the synthesis and analysis of isotopically labeled this compound.

Metabolic Fate of Labeled this compound

metabolic_pathway cluster_cellular_uptake Cellular Uptake & Activation cluster_metabolism Metabolic Pathways cluster_products Metabolic Products labeled_fa Labeled 10(E)-Pentadecenoic Acid (Tracer) fa_transporter Fatty Acid Transporter labeled_fa->fa_transporter Uptake acyl_coa_synthetase Acyl-CoA Synthetase fa_transporter->acyl_coa_synthetase Intracellular Pool labeled_acyl_coa Labeled 10(E)-Pentadecenoyl-CoA acyl_coa_synthetase->labeled_acyl_coa Activation beta_oxidation β-Oxidation labeled_acyl_coa->beta_oxidation tg_synthesis Triglyceride Synthesis labeled_acyl_coa->tg_synthesis pl_synthesis Phospholipid Synthesis labeled_acyl_coa->pl_synthesis acetyl_coa Labeled Acetyl-CoA beta_oxidation->acetyl_coa triglycerides Labeled Triglycerides tg_synthesis->triglycerides phospholipids Labeled Phospholipids pl_synthesis->phospholipids

Caption: Potential metabolic pathways traced by isotopically labeled this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis of isotopically labeled this compound. By following these procedures, researchers can produce high-quality tracers for use in a variety of metabolic studies. The ability to track the metabolic fate of this specific fatty acid will contribute to a deeper understanding of lipid metabolism and its role in health and disease.[27] The successful application of these tracer studies can aid in the identification of new therapeutic targets and the development of novel treatments for metabolic disorders.[28]

References

Application Notes and Protocols: Utilizing 10(E)-Pentadecenoic Acid to Elucidate Alternative β-Oxidation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(E)-Pentadecenoic acid, a monounsaturated fatty acid with 15 carbons, serves as a valuable tool for investigating the intricacies of fatty acid metabolism, particularly the alternative pathways of β-oxidation. The degradation of unsaturated fatty acids with double bonds at even-numbered carbon positions necessitates auxiliary enzymes beyond the core β-oxidation cycle. Understanding these alternative routes, namely the reductase-isomerase and the epimerase pathways, is crucial for a comprehensive grasp of lipid metabolism and its dysregulation in various disease states.

These application notes provide detailed methodologies for studying these pathways using this compound, with a focus on a powerful in vivo approach utilizing transgenic organisms expressing polyhydroxyalkanoate (PHA) synthase. The accumulation of PHA, a polyester (B1180765) composed of 3-hydroxyacyl-CoA intermediates, provides a quantitative readout of the β-oxidation process.

Data Presentation

The following table summarizes the monomer composition of medium-chain-length polyhydroxyalkanoates (MCL-PHA) synthesized in transgenic Arabidopsis thaliana expressing the Pseudomonas aeruginosa PHA synthase in peroxisomes. The plants were supplemented with cis-10-pentadecenoic acid, and the resulting PHA composition reveals the intermediates generated through the different β-oxidation pathways.

Table 1: Monomer Composition of MCL-PHA from Transgenic Arabidopsis thaliana Fed with cis-10-Pentadecenoic Acid

3-Hydroxyacyl MonomerAbbreviationMole %
3-HydroxyheptanoateH7:01.8
3-HydroxynonanoateH9:012.5
3-Hydroxy-cis-4-nonenoateH9:1(Δ4)2.5
3-HydroxyundecanoateH11:036.4
3-Hydroxy-cis-6-undecenoateH11:1(Δ6)46.8

Data adapted from Allenbach, L., & Poirier, Y. (2000). Analysis of the alternative pathways for the β-oxidation of unsaturated fatty acids using transgenic plants synthesizing polyhydroxyalkanoates in peroxisomes. Plant Physiology, 124(3), 1159–1168.[1]

Signaling Pathways and Experimental Workflow

The degradation of cis-10-pentadecenoic acid proceeds through two distinct alternative β-oxidation pathways after initial rounds of the core cycle. The diagrams below illustrate these pathways and the experimental workflow for their investigation.

Beta_Oxidation_Pathways cluster_core Core β-Oxidation cluster_alternative Alternative Pathways cluster_RI Reductase-Isomerase Pathway cluster_E Epimerase Pathway C15:1-CoA cis-10-Pentadecenoyl-CoA C13:1-CoA cis-8-Tridecenoyl-CoA C15:1-CoA->C13:1-CoA - Acetyl-CoA C11:1-CoA cis-6-Undecenoyl-CoA C13:1-CoA->C11:1-CoA - Acetyl-CoA C9:1-CoA cis-4-Nonenoyl-CoA C11:1-CoA->C9:1-CoA - Acetyl-CoA trans2_cis4_C9_CoA trans-2,cis-4-Nonadienoyl-CoA C9:1-CoA->trans2_cis4_C9_CoA Acyl-CoA Oxidase S_H9_1_CoA S-3-Hydroxy-cis-4-nonenoyl-CoA C9:1-CoA->S_H9_1_CoA Hydration trans3_C9_CoA trans-3-Nonenoyl-CoA trans2_cis4_C9_CoA->trans3_C9_CoA 2,4-Dienoyl-CoA Reductase R_H9_CoA R-3-Hydroxynonanoyl-CoA trans2_cis4_C9_CoA->R_H9_CoA Enoyl-CoA Hydratase I trans2_C9_CoA trans-2-Nonenoyl-CoA trans3_C9_CoA->trans2_C9_CoA Δ3,Δ2-Enoyl-CoA Isomerase S_H9_CoA S-3-Hydroxynonanoyl-CoA trans2_C9_CoA->S_H9_CoA Enoyl-CoA Hydratase I

Caption: Alternative β-oxidation pathways for cis-10-pentadecenoic acid.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation A Generate transgenic plants expressing PHA synthase B Grow plants on medium supplemented with cis-10-pentadecenoic acid A->B C Harvest plant tissue B->C D Extract and purify MCL-PHA C->D E Methanolysis of PHA to produce 3-hydroxyacyl methyl esters D->E F Gas Chromatography-Mass Spectrometry (GC-MS) analysis E->F G Quantify monomer composition F->G H Relate monomer composition to β-oxidation intermediates G->H I Determine relative flux through reductase-isomerase and epimerase pathways H->I

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gas Chromatography (GC) Resolution of 10(E)-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the gas chromatography (GC) resolution of 10(E)-Pentadecenoic acid.

Troubleshooting Guide: Poor Resolution of this compound

Poor resolution of this compound, often co-eluting with other C15:1 isomers, is a common challenge in GC analysis. This guide provides a systematic approach to identifying and resolving this issue.

ProblemProbable Cause(s)Recommended Solution(s)
Co-elution or poor separation of this compound from other C15:1 isomers. 1. Inappropriate GC Column: The stationary phase lacks the necessary polarity to separate geometric or positional isomers.Switch to a highly polar capillary column. Columns with a high cyanopropyl content are specifically designed for the separation of cis/trans fatty acid methyl esters (FAMEs). Recommended columns include Agilent J&W HP-88 or Supelco SP-2560.[1][2]
2. Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the isothermal temperature may not be ideal for separating the isomers of interest.Optimize the oven temperature program. Start with a lower initial temperature and use a slow temperature ramp (e.g., 1-2°C/min) during the elution window of the C15:1 isomers.[3] Introducing an isothermal hold at a specific temperature where the isomers show maximum separation can also be effective.
3. Inefficient Derivatization: Incomplete conversion of pentadecenoic acid to its fatty acid methyl ester (FAME) can lead to peak tailing and poor resolution.Ensure complete derivatization. Review your derivatization protocol. The use of catalysts like Boron Trifluoride (BF₃)-Methanol or acid-catalyzed esterification with methanolic HCl is crucial for complete conversion.[4]
4. Suboptimal Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal for the column dimensions and stationary phase, leading to band broadening.Optimize the carrier gas flow rate. Consult the column manufacturer's recommendations for the optimal flow rate for your specific column dimensions. Using hydrogen as a carrier gas can sometimes provide better resolution at higher flow rates compared to helium or nitrogen.
5. Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and a loss of resolution.Reduce the injection volume or dilute the sample. A lower concentration of the analyte on the column can significantly improve peak shape and resolution.
Peak Tailing for the this compound Peak 1. Active Sites in the GC System: Polar carboxyl groups of underivatized fatty acids can interact with active sites in the injector liner or on the column itself.Use a deactivated inlet liner and ensure complete derivatization. If the problem persists, consider trimming the first few centimeters of the column to remove any active sites that may have developed.
2. Column Contamination: Accumulation of non-volatile residues on the column can lead to poor peak shape.Bake out the column at a high temperature. If this does not resolve the issue, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: Free fatty acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[4] This process reduces peak tailing, improves peak shape, and allows for better separation from other components in the sample.[5]

Q2: What is the best type of GC column for separating C15:1 isomers?

A2: For resolving geometric (cis/trans) and positional isomers of fatty acids, highly polar stationary phases are required.[2][6] Columns with a high content of cyanopropylsiloxane or biscyanopropyl polysiloxane, such as the Agilent J&W HP-88 or Supelco SP-2560, are considered the gold standard for this type of separation.[1][7]

Q3: How does the oven temperature program affect the resolution of fatty acid isomers?

A3: The oven temperature program is a critical parameter for optimizing the separation of closely eluting isomers. A slower temperature ramp rate increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.[3] For particularly challenging separations, an isothermal hold at a specific temperature can be employed to maximize the separation between the target isomers.

Q4: Can I use a shorter GC column to speed up the analysis time?

A4: While shorter columns can reduce analysis time, they also have lower total theoretical plates, which can lead to a loss of resolution. For complex separations of isomers like this compound, a longer column (e.g., 60 m or 100 m) is often necessary to achieve baseline separation.[1] If a shorter analysis time is critical, consider using a narrower bore column (e.g., 0.18 mm I.D.) with a thinner film, which can provide high efficiency with a shorter column length.[7]

Q5: What are the advantages of using hydrogen as a carrier gas?

A5: Hydrogen is less viscous than helium or nitrogen, allowing for optimal linear velocities at higher flow rates. This can lead to faster analysis times without a significant loss in resolution. Additionally, the van Deemter curve for hydrogen is flatter, meaning that efficiency is maintained over a wider range of flow rates.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)

This protocol describes the esterification of pentadecenoic acid using Boron Trifluoride (BF₃)-Methanol, a widely used and effective method.[4][8]

Materials:

  • Sample containing this compound (1-25 mg)

  • BF₃-Methanol solution (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663)

  • Micro-reaction vessel (5-10 mL) with a screw cap

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the sample into a micro-reaction vessel.

  • Add 2 mL of the BF₃-Methanol solution to the vessel.

  • Securely cap the vessel and heat at 60°C for 10 minutes in a heating block or water bath.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vessel.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate. Centrifugation at a low speed can aid in this process.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Optimized GC Method for the Separation of C15:1 FAME Isomers

This protocol provides a starting point for optimizing the GC conditions for the analysis of this compound methyl ester. It is based on methods used for complex FAME mixtures on highly polar columns.[9][10]

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm) or Supelco SP-2560 (100 m x 0.25 mm, 0.20 µm)
Inlet Split/Splitless
Inlet Temperature 250 °C
Split Ratio 100:1
Liner Deactivated split liner with glass wool
Carrier Gas Helium or Hydrogen
Constant Flow 1.0 mL/min
Oven Program Initial Temperature: 140°C, hold for 5 minRamp 1: 4°C/min to 240°CHold at 240°C for 15 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂) 25 mL/min
Injection Volume 1 µL

Visualizations

G Troubleshooting Workflow for Poor GC Resolution cluster_0 Troubleshooting Workflow for Poor GC Resolution Problem Poor Resolution of This compound Cause_Column Inappropriate Column? Problem->Cause_Column Cause_Temp Suboptimal Temperature Program? Problem->Cause_Temp Cause_Deriv Incomplete Derivatization? Problem->Cause_Deriv Solution_Column Switch to Highly Polar Column (e.g., HP-88) Cause_Column->Solution_Column Solution_Temp Optimize Temperature Program (Slow Ramp) Cause_Temp->Solution_Temp Solution_Deriv Verify Derivatization Protocol Cause_Deriv->Solution_Deriv Result Improved Resolution Solution_Column->Result Solution_Temp->Result Solution_Deriv->Result

Caption: Troubleshooting workflow for poor GC resolution of this compound.

G Derivatization of Pentadecenoic Acid to FAME cluster_1 Derivatization of Pentadecenoic Acid to FAME Pentadecenoic Acid This compound C₁₅H₂₈O₂ Reagents BF₃-Methanol Heat Pentadecenoic Acid->Reagents FAME Pentadecenoic Acid Methyl Ester (FAME) C₁₆H₃₀O₂ Reagents->FAME Analysis Ready for GC Analysis FAME->Analysis

Caption: Chemical conversion of this compound to its methyl ester for GC analysis.

References

Technical Support Center: Chromatographic Analysis of 10(E)-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 10(E)-Pentadecenoic acid.

Troubleshooting Guides

This section provides solutions to common peak shape problems encountered during the Gas Chromatography (GC) and Liquid Chromatography (LC) analysis of this compound.

Gas Chromatography (GC) Analysis

For GC analysis, this compound should be derivatized to its fatty acid methyl ester (FAME), methyl 10(E)-pentadecenoate, to improve volatility and reduce peak tailing.[1][2]

Question: Why are my methyl 10(E)-pentadecenoate peaks tailing in my GC chromatogram?

Answer: Peak tailing in the GC analysis of FAMEs can be caused by several factors, from sample preparation to column and inlet issues.

  • Incomplete Derivatization: The presence of underivatized this compound will lead to significant peak tailing due to the polar carboxylic acid group interacting with the stationary phase.[1] Ensure your derivatization reaction goes to completion.

  • Active Sites in the Inlet or Column: Active sites, such as exposed silanols in the liner or on the column, can interact with the slightly polar FAME molecules, causing tailing.[3]

    • Solution: Use a deactivated inlet liner and a high-quality, well-deactivated capillary column. If the column is old, consider replacing it.[3]

  • Column Contamination: Buildup of non-volatile sample matrix components can create active sites.[4]

    • Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.

  • Improper Column Installation: An incorrect cut on the column or improper installation into the inlet or detector can cause turbulence in the carrier gas flow, leading to tailing peaks.

Question: My methyl 10(E)-pentadecenoate peak is broad. What is the likely cause?

Answer: Peak broadening can be a result of several factors related to the chromatographic conditions.

  • Sub-optimal Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects chromatographic efficiency.

    • Solution: Optimize the carrier gas flow rate. Lowering the flow rate can sometimes increase efficiency and improve peak shape, though it will increase analysis time.[5]

  • Slow Injection: A slow sample injection can introduce the sample as a wide band, resulting in broad peaks.

    • Solution: Ensure a rapid and clean injection, either manually or by optimizing autosampler parameters.

  • Thick Stationary Phase Film: For relatively volatile FAMEs, a very thick film can lead to increased retention and peak broadening.

    • Solution: Use a column with a thinner film thickness (e.g., 0.20 - 0.25 µm) for sharp peaks.[5]

Liquid Chromatography (LC) Analysis

Question: I am observing significant peak tailing for this compound in my reverse-phase HPLC analysis. What could be the cause?

Answer: Peak tailing for free fatty acids in reverse-phase HPLC is a common issue, often related to interactions with the stationary phase and mobile phase conditions.

  • Secondary Interactions with Stationary Phase: The carboxylic acid group of this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase, which is a primary cause of peak tailing.[1][6][7]

    • Solution 1: Use a modern, end-capped C8 or C18 column to minimize exposed silanols.[1][6]

    • Solution 2: Adjust the mobile phase pH. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress the ionization of the fatty acid's carboxylic group, reducing its interaction with the stationary phase and improving peak shape.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, the analyte can exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Buffer the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid (typically around 4.8) to ensure it is fully protonated.[8]

  • Column Contamination or Degradation: Accumulation of sample matrix components can create active sites that cause tailing.[1][6]

    • Solution: Flush the column with a strong solvent. If the issue persists, the column may need replacement.[1][6]

Question: My this compound peak is fronting. How can I resolve this?

Answer: Peak fronting is less common than tailing but can occur under specific conditions.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[6]

    • Solution: Reduce the injection volume or dilute the sample.[6]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

  • Column Collapse: A void at the head of the column can lead to peak fronting.[6]

    • Solution: This typically requires column replacement. Using a guard column can help prevent this.[6]

Frequently Asked Questions (FAQs)

GC Analysis FAQs

  • Q1: Why is derivatization necessary for the GC analysis of this compound?

    • A1: Free fatty acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester (e.g., a methyl ester), which improves the chromatographic peak shape.[1]

  • Q2: What are the most common derivatization methods for GC analysis of fatty acids?

    • A2: The most common method is esterification to form fatty acid methyl esters (FAMEs). Common reagents include Boron trifluoride in methanol (B129727) (BF3-methanol) and methanolic sulfuric or hydrochloric acid.[1][2]

  • Q3: What type of GC column is best for analyzing methyl 10(E)-pentadecenoate?

    • A3: For general FAME analysis, highly polar polyethylene (B3416737) glycol (PEG) phases (wax-type columns) are effective. For separating complex mixtures including cis/trans isomers, highly polar biscyanopropyl polysiloxane phases are recommended.[5]

LC Analysis FAQs

  • Q1: Do I need to derivatize this compound for HPLC analysis?

    • A1: Derivatization is not always necessary for the HPLC analysis of free fatty acids. Reverse-phase HPLC can separate underivatized fatty acids, often with the addition of an acid to the mobile phase to suppress ionization and improve peak shape.[1]

  • Q2: What mobile phase additives can improve the peak shape of free fatty acids?

    • A2: Acidic modifiers like formic acid or acetic acid are commonly added to the mobile phase to keep the fatty acid in its non-ionized form, which minimizes secondary interactions with the stationary phase.[1]

  • Q3: What is a suitable stationary phase for analyzing this compound?

    • A3: A C18 or C8 column is a standard choice for reversed-phase separation of fatty acids.[1]

Data Summary

Table 1: Troubleshooting Poor Peak Shape in GC and LC

IssuePotential CauseRecommended Solution
GC Peak Tailing Incomplete derivatization of this compoundEnsure complete conversion to FAME; optimize reaction time and temperature.
Active sites in the inlet or on the columnUse a deactivated inlet liner; use a high-quality, inert column.
GC Peak Broadening Sub-optimal carrier gas flow rateOptimize the flow rate for maximum efficiency.
Slow sample injectionUse a fast injection or an autosampler.
LC Peak Tailing Secondary interactions with residual silanolsUse an end-capped column; add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.[1][6]
Inappropriate mobile phase pHBuffer the mobile phase to a pH at least 2 units below the analyte's pKa.[8]
LC Peak Fronting Sample overloadReduce injection volume or dilute the sample.[6]
Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase.[1]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)

This protocol describes an acid-catalyzed esterification using Boron Trifluoride (BF3)-Methanol, a widely used and effective method.[2]

Materials:

  • Sample containing this compound (1-25 mg)

  • Boron trifluoride-methanol (12-14% w/w)

  • Hexane (B92381) or Heptane

  • Saturated Sodium Chloride solution or Water

  • Anhydrous Sodium Sulfate (B86663)

  • Micro reaction vessel (5-10 mL) with a screw cap

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel. If the sample is in an aqueous solvent, it should be dried first.[2]

  • Add 2 mL of BF3-methanol reagent to the vessel.

  • Cap the vessel tightly and heat at 60 °C for 5-10 minutes in a heating block or water bath. Derivatization times may need to be optimized depending on the sample matrix.

  • Cool the reaction vessel to room temperature.[2]

  • Add 1 mL of water and 1 mL of hexane (or heptane).[2]

  • Shake the vessel vigorously for 30 seconds to extract the FAMEs into the organic (upper) layer.[2]

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer containing the FAMEs to a clean vial.

  • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate to the vial and shaking.

  • The resulting FAME solution is ready for GC analysis.

Protocol 2: GC-FID Analysis of Methyl 10(E)-pentadecenoate

This is a general protocol for the analysis of FAMEs on a highly polar column.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or similar

  • Column: Agilent J&W CP-Sil 88 for FAME, 100 m × 0.25 mm, 0.20 µm[9]

  • Carrier Gas: Helium, constant pressure mode (e.g., 32 psi)[9]

  • Inlet: Split/splitless, 260 °C, split ratio 50:1[9]

  • Oven Program: 100 °C (hold 5 minutes), then ramp at 8°C/min to 180 °C (hold 9 minutes), then 1°C/min to 230 °C (hold 15 minutes)[9]

  • Detector: FID, 260 °C, Hydrogen: 40 mL/min, Air: 400 mL/min, Make-up gas: 25 mL/min[9]

  • Injection Volume: 1 µL

Protocol 3: LC-MS/MS Analysis of this compound

This protocol is for the direct analysis of underivatized fatty acids.

Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC or similar

  • MS System: Triple quadrupole mass spectrometer

  • Column: Reversed-phase C8 or C18 column (e.g., 100 x 2.1 mm, 2.6 µm)[10]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50) with 0.1% formic acid or 10 mM ammonium acetate

  • Flow Rate: 0.4 mL/min[11]

  • Column Temperature: 40°C[11]

  • Injection Volume: 5 µL[11]

  • MS Detection: ESI in negative ion mode[11][12]

Visualizations

Troubleshooting_Poor_Peak_Shape cluster_GC GC Analysis (as FAME) cluster_LC LC Analysis (as Free Fatty Acid) GC_Start Poor Peak Shape Observed GC_Q1 Peak Tailing or Broadening? GC_Start->GC_Q1 GC_A1 Check for Incomplete Derivatization GC_Q1->GC_A1 Yes GC_A3 Optimize Carrier Gas Flow Rate GC_Q1->GC_A3 Broadening GC_A2 Inspect Inlet Liner for Activity GC_A1->GC_A2 GC_A4 Trim or Replace Column GC_A2->GC_A4 LC_Start Poor Peak Shape Observed LC_Q1 Peak Tailing or Fronting? LC_Start->LC_Q1 LC_A1 Add Acidic Modifier to Mobile Phase (e.g., 0.1% Formic Acid) LC_Q1->LC_A1 Tailing LC_A3 Reduce Sample Concentration/Injection Volume LC_Q1->LC_A3 Fronting LC_A2 Use End-Capped Column LC_A1->LC_A2 LC_A4 Ensure Sample Solvent Matches Mobile Phase LC_A3->LC_A4

Caption: A workflow for troubleshooting poor peak shape in GC and LC analysis.

Peak_Tailing_Mechanism cluster_column Inside the HPLC Column Stationary_Phase Silica Surface C18 Chains Residual Silanol Group (Si-OH) Analyte_Protonated This compound (R-COOH) (Protonated) Analyte_Protonated->Stationary_Phase:f1 Good Partitioning (Symmetrical Peak) Analyte_Ionized 10(E)-Pentadecenoate (R-COO⁻) (Ionized) Analyte_Ionized->Stationary_Phase:f2 Secondary Interaction (Peak Tailing) Mobile_Phase_Low_pH Mobile Phase (Low pH, with Acidic Modifier) Mobile_Phase_Low_pH->Analyte_Protonated Suppresses Ionization Mobile_Phase_Neutral_pH Mobile Phase (Neutral pH, no Modifier) Mobile_Phase_Neutral_pH->Analyte_Ionized Allows Ionization

Caption: Interaction of this compound with the stationary phase.

References

Optimizing extraction efficiency of 10(E)-Pentadecenoic acid from tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 10(E)-Pentadecenoic acid from various tissues. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency and ensure accurate quantification.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the extraction of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Tissue Homogenization: Insufficient disruption of the tissue matrix prevents the solvent from accessing the lipids. 2. Inappropriate Solvent Choice: The solvent system may not be optimal for extracting a monounsaturated fatty acid. 3. Insufficient Solvent Volume: A low solvent-to-tissue ratio can lead to incomplete extraction. 4. Inadequate Number of Extractions: A single extraction may not be sufficient to recover all the target analyte.1. Ensure thorough homogenization. For tough tissues, consider cryogenic grinding. Use a mechanical homogenizer for optimal disruption.[1] 2. For a broad range of lipids, including this compound, a chloroform (B151607):methanol (B129727) (2:1 v/v) mixture is generally effective.[2][3] 3. Use a solvent-to-tissue ratio of at least 20:1 (v/v) to ensure complete extraction, particularly with the Folch method.[2][3] 4. Perform at least two to three sequential extractions of the tissue homogenate to maximize the yield.
Degradation of this compound 1. Enzymatic Degradation: Lipases and other enzymes present in the tissue can degrade fatty acids upon cell lysis. 2. Oxidation: The double bond in this compound is susceptible to oxidation, especially when exposed to air and light.1. Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[1] Perform all extraction steps on ice to minimize enzymatic activity.[1] 2. Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvents.[1] Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon). Store extracts at -20°C or lower in airtight containers, protected from light.[1]
Co-extraction of Non-lipid Contaminants 1. Polar Molecules: Water-soluble compounds like sugars and amino acids can be co-extracted with lipids. 2. Pigments and Other Lipophilic Compounds: Other non-fatty acid lipids and pigments can interfere with downstream analysis.1. Perform a "Folch wash" by adding a salt solution (e.g., 0.9% NaCl) to the extract to partition polar contaminants into the aqueous phase.[2][3] 2. For cleaner extracts, consider using Solid-Phase Extraction (SPE) as a purification step after the initial liquid-liquid extraction.[2][4]
Emulsion Formation During Phase Separation 1. High Concentration of Proteins and Macromolecules: These can stabilize the interface between the aqueous and organic layers. 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.1. Centrifuge the sample at a sufficient speed (e.g., 2,000 x g) and for an adequate duration (e.g., 10 minutes) to facilitate clear phase separation.[2][3] 2. Instead of vigorous shaking, gently invert the tube several times to mix the phases. The addition of a salt solution also helps in breaking emulsions.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is generally recommended for this compound?

A1: For general-purpose extraction of a broad range of lipids, including this compound, the Folch method is highly recommended. It uses a larger solvent-to-sample ratio (20:1, v/v) of chloroform:methanol (2:1), which typically results in higher recovery rates compared to the Bligh and Dyer method, especially for tissues with high lipid content.[2][3] For higher throughput and cleaner extracts, Solid-Phase Extraction (SPE) can be an excellent alternative or a supplementary purification step.[2][4]

Q2: What is the best solvent system for extracting this compound?

A2: A mixture of chloroform and methanol (2:1, v/v) is considered the gold standard for extracting a wide variety of lipids, including monounsaturated fatty acids like this compound.[2][3] This combination is effective at disrupting cell membranes and solvating both polar and non-polar lipids. Based on solubility data for the closely related pentadecanoic acid, it is highly soluble in organic solvents like ethanol (B145695) and dimethylformamide (DMF).[5]

Q3: How can I accurately quantify the amount of this compound extracted?

A3: For accurate quantification, it is crucial to use an internal standard. A stable isotope-labeled analogue, such as Pentadecanoic acid-d2 , is ideal as it behaves almost identically to the target analyte during extraction and analysis, correcting for any sample loss.[2] Following extraction, derivatization to fatty acid methyl esters (FAMEs) and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Flame Ionization Detection (GC-FID) is a common and reliable method.[6][7][8]

Q4: Can I use a less toxic solvent than chloroform?

A4: Yes, less toxic alternatives to chloroform are available, although they may have different extraction efficiencies. A mixture of hexane (B92381) and isopropanol is a common substitute. However, it may be less efficient for extracting polar lipids. Dichloromethane can also replace chloroform but still poses health and safety concerns.[1] For a "green" chemistry approach, solvents like ethyl acetate (B1210297) and 2-methyloxolane are being explored, but their efficiency for this compound would need to be validated.

Quantitative Data on Extraction Methods

While direct comparative data for this compound is limited, the following table provides a general overview of the expected performance of common lipid extraction methods. Actual yields will vary depending on the tissue type and its lipid composition.

Extraction Method Typical Solvent System Solvent:Sample Ratio Relative Efficiency for Total Fatty Acids Key Advantages Key Disadvantages
Folch Chloroform:Methanol (2:1, v/v)20:1HighHigh recovery for a broad range of lipids, robust and well-established.[2][3]Requires large solvent volumes, chloroform is toxic.
Bligh & Dyer Chloroform:Methanol (1:2, then 1:1, v/v)~4:1Moderate to HighFaster than Folch, uses less solvent.[2]May have lower recovery for some lipid classes, especially in high-fat tissues.
Solid-Phase Extraction (SPE) Varies (e.g., C18 sorbent)N/AHigh (for targeted compounds)High selectivity, cleaner extracts, amenable to automation.[2][4]Can be more expensive, may require method development for optimal recovery.

Experimental Protocols

Protocol 1: Modified Folch Method for Tissue

This protocol is a standard method for the exhaustive extraction of lipids from tissue samples.

  • Sample Preparation: Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., Pentadecanoic acid-d2) to the tissue.[2]

  • Homogenization: Add 2 mL of a cold 2:1 (v/v) chloroform:methanol mixture. Homogenize the tissue thoroughly on ice until a uniform consistency is achieved.[2][3]

  • Extraction: Transfer the homogenate to a glass centrifuge tube. Rinse the homogenizer with an additional 1 mL of the chloroform:methanol mixture and add it to the centrifuge tube. Agitate the mixture on an orbital shaker for 20 minutes at 4°C.

  • Phase Separation: Add 0.6 mL of 0.9% NaCl solution to the tube. Vortex the mixture for 30 seconds. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[2][3]

  • Collection of Organic Phase: Two distinct phases will form: an upper aqueous/methanol phase and a lower organic/chloroform phase containing the lipids. Carefully aspirate and discard the upper phase. Using a glass Pasteur pipette, transfer the lower chloroform phase to a new clean glass tube, avoiding the protein interface.

  • Re-extraction: Add 2 mL of chloroform to the remaining tissue pellet, vortex, and centrifuge again. Combine the lower chloroform phase with the first extract.

  • Drying and Reconstitution: Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., hexane for GC analysis after derivatization).

Protocol 2: Bligh & Dyer Method for Tissue

This method is a faster alternative to the Folch method and uses less solvent.

  • Sample Preparation: For every 1 g of tissue, assume approximately 0.8 mL of water. Adjust the initial water volume to 1 mL by adding distilled water if necessary.

  • Internal Standard Spiking: Add a known amount of internal standard to the sample.

  • Extraction: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol solution to the sample in a glass centrifuge tube. Vortex vigorously for 2 minutes to form a single phase.[2]

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Add 1.25 mL of deionized water and vortex for another 30 seconds. Centrifuge at 2,000 x g for 10 minutes.[2]

  • Collection of Organic Phase: Carefully collect the lower chloroform phase using a glass Pasteur pipette.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute as needed.

Protocol 3: Solid-Phase Extraction (SPE) for Fatty Acid Purification

This protocol is suitable for cleaning up a lipid extract obtained from LLE to isolate fatty acids.

  • Sample Pre-treatment: Take the dried lipid extract from Protocol 1 or 2 and reconstitute it in a small volume of a non-polar solvent like chloroform or hexane.

  • Cartridge Conditioning: Place a C18 SPE cartridge on a vacuum manifold. Condition the cartridge by sequentially passing 3 mL of methanol and then 3 mL of deionized water through it.[2]

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove salts and highly polar interferences. Then, wash with 3 mL of a low-concentration methanol-water solution (e.g., 25% methanol) to remove less polar interferences.[2] Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the fatty acids from the cartridge with a suitable organic solvent. For C18 cartridges, a common eluent is acetonitrile (B52724) or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute for analysis.

Visualizations

Folch Method Workflow cluster_extraction Extraction cluster_separation Phase Separation cluster_final Final Steps start 1. Tissue Sample + Internal Standard homogenize 2. Homogenize in Chloroform:Methanol (2:1) start->homogenize extract 3. Agitate homogenize->extract add_salt 4. Add 0.9% NaCl extract->add_salt centrifuge 5. Centrifuge add_salt->centrifuge separate 6. Collect Lower (Chloroform) Phase centrifuge->separate dry 7. Dry Under Nitrogen separate->dry reconstitute 8. Reconstitute for Analysis dry->reconstitute

Caption: Workflow diagram for the Folch method of lipid extraction.

Troubleshooting_Logic cluster_homogenization Homogenization cluster_solvent Solvent System cluster_extraction_steps Extraction Steps start Low Yield? check_hom Incomplete Homogenization? start->check_hom Yes improve_hom Action: Use mechanical homogenizer, consider cryogenic grinding. check_hom->improve_hom Yes check_sol Inappropriate Solvent or Volume? check_hom->check_sol No improve_sol Action: Use Chloroform:Methanol (2:1) at 20:1 ratio. check_sol->improve_sol Yes check_ext Single Extraction Step? check_sol->check_ext No improve_ext Action: Perform 2-3 sequential extractions. check_ext->improve_ext Yes end Consult further literature check_ext->end No

Caption: Logical workflow for troubleshooting low extraction yield.

References

Stability of 10(E)-Pentadecenoic acid in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(E)-Pentadecenoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Stability and Storage FAQs

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least two years.[1][2][3] To prevent degradation from factors like lipase (B570770) activity, immediate freezing in liquid nitrogen and subsequent storage at -80°C is considered ideal, especially for sensitive applications.[4]

Q2: How should I store solutions of this compound?

For solutions, it is recommended to store them in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[5] It is crucial to protect these solutions from light. When preparing solutions, it is advisable to use solvents that have been purged with an inert gas, such as nitrogen or argon, to minimize exposure to oxygen.

Q3: My experiment requires leaving the fatty acid in solution at room temperature. How stable is it under these conditions?

Q4: I've noticed some precipitation in my fatty acid solution after storing it in the freezer. What should I do?

Precipitation can occur at low temperatures, especially if the concentration of the fatty acid is high. Before use, allow the vial to warm to room temperature and vortex or sonicate to ensure the compound is fully dissolved. Always visually inspect the solution for any undissolved material before use.

Troubleshooting Experimental Issues

Q1: I am seeing unexpected or inconsistent results in my cell-based assays. Could this be related to the stability of this compound?

Yes, inconsistent results can be a sign of fatty acid degradation. The oxidation of the double bond can lead to the formation of byproducts such as aldehydes and ketones, which may have different biological activities or be cytotoxic.[6] To troubleshoot this, it is recommended to use freshly prepared solutions or solutions that have been stored appropriately at -80°C for a limited time. Running a quality control check on your fatty acid stock, for instance by HPLC, can also help to assess its integrity.

Q2: I need to make a stock solution in an aqueous buffer, but the solubility is very low. How can I improve this?

This compound has very limited solubility in aqueous buffers like PBS.[1] To prepare an aqueous solution, you can first dissolve the fatty acid in an organic solvent such as ethanol (B145695) and then make further dilutions into your aqueous buffer. Be aware that the final concentration of the organic solvent should be kept low to avoid affecting your experimental system. For an ethanol:PBS (pH 7.2) 1:1 mixture, the solubility is approximately 0.25 mg/mL.[1]

Q3: What are the primary degradation pathways for this compound that I should be aware of?

The main degradation pathways for unsaturated fatty acids are oxidation, isomerization of the double bond, and photodegradation.[6] Oxidation is often the most significant concern and can be initiated by exposure to air (oxygen), heat, light, and the presence of trace metals.[1] The double bond in the molecule is the most reactive site for these degradation processes.

Data on Stability of this compound

The following table summarizes the available stability data for this compound and related monounsaturated fatty acids. It is important to note that specific quantitative degradation rates for this compound in various solvents and at different temperatures are not extensively published. The data for oleic acid and general compound libraries are included to provide an estimate of stability.

CompoundSolventTemperatureStability Data
This compound Not specified (assumed solid or in a stable solvent)-20°C≥ 2 years
Oleic Acid (a similar monounsaturated fatty acid) Ethanol150°C - 200°CApproximately 70% remaining after 15 minutes
General Compound Library DMSORoom Temperature92% stable after 3 months, 83% after 6 months, 52% after 1 year
General Compound Library DMSO/Water (90/10)4°C85% stable over a 2-year period

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the desired solvent (e.g., ethanol, DMSO) to a known concentration (e.g., 10 mg/mL).

    • To minimize oxidation, use high-purity, degassed solvents.

  • Sample Storage:

    • Aliquot the stock solution into several small, amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

    • Store the vials under the desired temperature conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

  • Sample Preparation for HPLC:

    • Dilute an aliquot of the sample to a suitable concentration for HPLC analysis using the mobile phase.

    • If derivatization is required for detection, follow a validated protocol. A common method involves derivatization with 2,4'-dibromoacetophenone (B128361) for UV detection.

  • HPLC Analysis:

    • Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

    • Use a suitable mobile phase and gradient to achieve good separation of the parent compound from any potential degradation products.

    • Detect the compound using a UV detector or a mass spectrometer.

  • Data Analysis:

    • Quantify the peak area of the this compound at each time point.

    • Calculate the percentage of the remaining fatty acid relative to the initial time point (t=0).

    • Plot the percentage of remaining fatty acid against time to determine the degradation rate.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_solution_prep Review Solution Preparation (Freshly prepared? Inert gas used?) start->check_solution_prep check_handling Assess Experimental Handling (Exposure to room temp, light, oxygen) start->check_handling is_storage_ok Storage Conditions Correct? check_storage->is_storage_ok is_prep_ok Solution Prep Correct? check_solution_prep->is_prep_ok is_handling_ok Handling Minimized Exposure? check_handling->is_handling_ok is_storage_ok->is_prep_ok Yes revise_storage Revise Storage Protocol is_storage_ok->revise_storage No is_prep_ok->is_handling_ok Yes revise_prep Revise Solution Preparation Protocol is_prep_ok->revise_prep No qc_analysis Perform QC Analysis (e.g., HPLC) on a New Aliquot is_handling_ok->qc_analysis Yes revise_handling Revise Experimental Handling Protocol is_handling_ok->revise_handling No new_stock Prepare Fresh Stock Solution end_point Re-run Experiment new_stock->end_point qc_analysis->end_point revise_storage->new_stock revise_prep->new_stock revise_handling->new_stock

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Primary Degradation Pathways fatty_acid This compound oxidation Oxidation fatty_acid->oxidation (O2, Heat, Metals) isomerization Isomerization fatty_acid->isomerization (Heat, Light, Catalysts) photodegradation Photodegradation fatty_acid->photodegradation (UV Light) hydroperoxides Hydroperoxides oxidation->hydroperoxides cis_isomer 10(Z)-Pentadecenoic Acid isomerization->cis_isomer other_products Other Degradation Products photodegradation->other_products aldehydes_ketones Aldehydes & Ketones hydroperoxides->aldehydes_ketones

Caption: Primary degradation pathways for unsaturated fatty acids.

References

How to prevent isomerization of 10(E)-Pentadecenoic acid during sample preparation?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and preparation of 10(E)-Pentadecenoic acid to prevent its isomerization to the 10(Z) or cis form.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its isomerization important?

This compound is a monounsaturated long-chain fatty acid with the double bond at the 10th carbon in a trans (E) configuration.[1] In biological systems, the specific geometry of a fatty acid's double bond (cis vs. trans) is critical to its function, affecting everything from membrane fluidity to its role in signaling pathways.[2] Unintended isomerization from the (E)-isomer to the (Z)-isomer during sample preparation can lead to incorrect identification, inaccurate quantification, and misinterpretation of experimental results. Therefore, maintaining the structural integrity of the analyte is crucial for reproducible and reliable data.

Q2: What are the primary factors that cause isomerization of this compound?

The conversion of the thermodynamically more stable trans (E) isomer to the cis (Z) isomer can be induced by several factors during sample preparation. The primary drivers are:

  • Heat: Higher temperatures provide the activation energy needed for the rotation around the carbon-carbon double bond.[3] Significant isomerization can occur at elevated temperatures commonly used in derivatization or gas chromatography (GC) analysis.[4]

  • Acid/Base Catalysis: Strong acids (e.g., Boron Trifluoride, BF₃) and bases can catalyze the isomerization process. This is particularly relevant during the derivatization step required to make fatty acids volatile for GC analysis.[5][6]

  • Photo-Isomerization: Exposure to high-energy light, particularly UV light, can promote isomerization.

  • Oxygen: The presence of oxygen, especially at high temperatures, can be linked to the formation of radicals that facilitate isomerization.[3][4]

Q3: What are the general best practices for storing this compound?

To ensure the long-term stability of this compound and prevent degradation or isomerization, proper storage is essential. The compound should be stored at -20°C.[1] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution should be used within a month.[7] It is also advisable to protect the compound from light by using amber or foil-wrapped vials and to minimize exposure to air by flushing containers with an inert gas like nitrogen or argon before sealing.

Troubleshooting Guide: Unwanted Isomerization

This section addresses the common problem of detecting the 10(Z)-Pentadecenoic acid isomer in your analysis when you started with the pure 10(E) form.

Problem: My analytical results (e.g., GC-MS chromatogram) show a significant peak corresponding to the 10(Z)-isomer.

This indicates that isomerization has occurred during your sample preparation or analysis workflow. The following guide will help you identify and mitigate the potential causes.

Cause 1: Thermal Stress During Derivatization

Many standard protocols for creating fatty acid methyl esters (FAMEs) for GC analysis involve heating.[8] Acid-catalyzed methods, in particular, often require high temperatures (60-100°C), which significantly increases the risk of isomerization.[8][9]

Solution:

  • Switch to a Milder, Base-Catalyzed Method: Employ a base-catalyzed transesterification protocol that can be performed at room temperature or with gentle heating (e.g., up to 50°C).[8] Methods using methanolic potassium hydroxide (B78521) (KOH) are often faster and less aggressive than acid-catalyzed alternatives.[6]

  • Optimize Heating Conditions: If an acid-catalyzed method is unavoidable, you must optimize the reaction time and temperature to be the minimum required for complete derivatization.[9] For example, using BF₃-Methanol at 60°C for 5-10 minutes is preferable to longer incubation at higher temperatures.[9]

Cause 2: Inappropriate Choice of Derivatization Reagent

The chemical environment created by the derivatization reagent is a critical factor. Acid catalysts like Boron Trifluoride (BF₃)-Methanol are known to promote isomerization.[5][6]

Solution:

  • Use a Mild Base Catalyst: A 2 M solution of potassium hydroxide (KOH) in methanol (B129727) is effective for transesterification and can be used at room temperature, minimizing isomerization risk.[8][9]

  • Consider Silylation: An alternative to FAME preparation is silylation, which converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. Reagents like BSTFA or MSTFA can be used under mild heating (e.g., 60°C for 60 minutes).[10] This method avoids the harsh acidic conditions that cause isomerization.[5]

Cause 3: Photo-Isomerization from Light Exposure

Unsaturated fatty acids are susceptible to isomerization when exposed to light, especially UV wavelengths.

Solution:

  • Work in Low-Light Conditions: Whenever possible, perform sample preparation steps in a dimly lit area or under yellow light.

  • Use Protective Labware: Always use amber glass vials or tubes. If unavailable, wrap standard glassware in aluminum foil to block light.

  • Store Samples Properly: Ensure all intermediate samples and final extracts are stored in the dark at low temperatures (-20°C or below).[7][11]

Cause 4: Oxidative Isomerization

The presence of oxygen can contribute to the formation of radicals that facilitate the isomerization process, particularly when combined with heat.[4]

Solution:

  • Use High-Purity, Anhydrous Solvents: Solvents should be free of peroxides and water to prevent side reactions.[9]

  • Work Under an Inert Atmosphere: For maximum protection, overlay samples with an inert gas like nitrogen or argon during incubations and before sealing vials for storage. This displaces oxygen and reduces the risk of oxidation.[12]

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Fatty Acid Analysis

The table below summarizes typical reaction conditions for common derivatization methods and their relative risk of inducing isomerization.

Derivatization MethodReagentTypical TemperatureTypical TimeIsomerization RiskReference
Base-Catalyzed 2 M KOH in MethanolRoom Temp - 50°C5-15 minutesLow [8][9]
Acid-Catalyzed 12-14% BF₃ in Methanol60°C - 100°C5-60 minutesHigh [8][9][10]
Silylation BSTFA or MSTFA (+TMCS)60°C60 minutesLow to Moderate [5][10]

Experimental Protocols

Protocol 1: Recommended Method for Minimal Isomerization (Base-Catalyzed FAME Preparation)

This protocol is adapted from methods designed to minimize isomerization by using a base catalyst at room temperature.[8][9]

Materials:

  • Lipid sample (e.g., dried extract or oil)

  • Hexane (B92381) (high purity)

  • 2 M Potassium Hydroxide (KOH) in Methanol

  • Deionized Water

  • Anhydrous Sodium Sulfate (B86663)

Procedure:

  • Weigh approximately 1-25 mg of the lipid sample into a glass reaction vial.

  • Add 1 mL of hexane to dissolve the sample. Vortex briefly.

  • Add 2 mL of 2 M KOH in methanol.

  • Seal the vial tightly and vortex vigorously for 2 minutes at room temperature.

  • Allow the mixture to stand for 10-15 minutes to ensure complete reaction.

  • Add 1 mL of deionized water to the vial and shake to partition the FAMEs into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial and then transferring the supernatant.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Method with Higher Isomerization Risk (Acid-Catalyzed FAME Preparation)

This protocol using Boron Trifluoride (BF₃)-Methanol is effective but carries a higher risk of isomerization due to the acidic reagent and required heating.[5][9] Careful control of time and temperature is critical to minimize unwanted side reactions.

Materials:

  • Lipid sample (1-25 mg)

  • 12-14% BF₃-Methanol reagent

  • Hexane (high purity)

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.

  • Add 2 mL of BF₃-Methanol reagent.

  • Seal the tube tightly and heat in a heating block at 60°C for 10 minutes. Note: Do not exceed the recommended time or temperature to minimize isomerization.

  • Cool the reaction tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the tube vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to settle, then carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane layer using anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Visualizations

Factors Causing Isomerization

cluster_factors Isomerization Drivers E_Isomer This compound (trans) Z_Isomer 10(Z)-Pentadecenoic Acid (cis) E_Isomer->Z_Isomer Isomerization Heat Thermal Stress (>60°C) Heat->E_Isomer Catalysts Acid / Base Catalysts Catalysts->E_Isomer Light UV/Light Exposure Light->E_Isomer Oxygen Oxygen (Radical Formation) Oxygen->E_Isomer

Caption: Key environmental and chemical factors that drive the isomerization of (E)-isomers.

Recommended Experimental Workflow

Start Start: Lipid Sample Extraction Lipid Extraction Start->Extraction Derivatization Derivatization (Base-Catalyzed, Room Temp) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Precautions Key Precautions: - Use amber vials - Work under low light - Use inert atmosphere (N₂/Ar) - Avoid high temperatures Derivatization->Precautions End End: Accurate Data Analysis->End

Caption: An ideal workflow for fatty acid analysis designed to minimize isomerization.

Troubleshooting Logic Diagram

Problem Z-Isomer Detected? CheckTemp Derivatization Temp > 60°C? Problem->CheckTemp Yes OK Isomerization Minimized Problem->OK No CheckReagent Using Acid Catalyst (e.g., BF₃)? CheckTemp->CheckReagent No Sol_Temp Solution: Lower temp or use room temp method. CheckTemp->Sol_Temp Yes CheckLight Using Clear Vials or Bright Light? CheckReagent->CheckLight No Sol_Reagent Solution: Switch to mild base catalyst (e.g., KOH). CheckReagent->Sol_Reagent Yes Sol_Light Solution: Use amber vials and work in low light. CheckLight->Sol_Light Yes CheckLight->OK No Sol_Temp->CheckReagent Sol_Reagent->CheckLight Sol_Light->OK

Caption: A step-by-step guide to diagnosing the source of unwanted isomerization.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 10(E)-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of 10(E)-Pentadecenoic acid.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the analysis of this compound that may be caused by matrix effects.

Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples

  • Question: My QC samples for this compound show high variability (%CV > 15%) between injections. What is the likely cause?

  • Answer: High variability is a classic sign of unmanaged matrix effects.[1][2] Components from your sample matrix (e.g., plasma, serum, tissue homogenate) can co-elute with this compound and interfere with its ionization in the mass spectrometer source. This interference, which can be either suppression or enhancement of the signal, is often inconsistent across different samples or even different preparations of the same sample, leading to poor reproducibility.[1][2] Phospholipids (B1166683) are a common culprit in biological samples.[3][4][5]

Issue 2: Significant Ion Suppression or Enhancement Observed

  • Question: How can I confirm that ion suppression or enhancement is affecting my this compound signal?

  • Answer: There are two primary methods to assess matrix effects:

    • Post-Column Infusion: This is a qualitative method to identify at what points in your chromatographic run ion suppression or enhancement occurs.[1][4][5][6] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the baseline signal of this compound indicate regions of ion suppression or enhancement, respectively.[1][4]

    • Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into an extracted blank matrix.[1][4][6][7] A significant difference between the two indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.[7][8]

Issue 3: Low Recovery of this compound During Sample Preparation

  • Question: I'm experiencing low recovery of this compound after my sample extraction. How can I improve this?

  • Answer: Low recovery can be due to an inefficient extraction method for this fatty acid. For lipids like this compound, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective, but optimization is key. Ensure your chosen method is suitable for a medium-chain fatty acid. Consider the polarity of your extraction solvents in LLE or the sorbent chemistry in SPE.

Issue 4: Non-linear Calibration Curve

  • Question: My calibration curve for this compound is not linear, especially at lower concentrations. Could this be a matrix effect?

  • Answer: Yes, non-linearity, particularly at the low end of the calibration range, can be a symptom of matrix effects.[2] Ion suppression can disproportionately affect lower concentrations, leading to a loss of sensitivity and a non-linear response.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[4][5] In the analysis of this compound, these effects can lead to either suppression or enhancement of the signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[4][5][8]

Q2: What are the most common sources of matrix effects in biological samples for fatty acid analysis?

A2: In biological samples such as plasma, serum, or tissue extracts, phospholipids are the most significant cause of matrix effects for lipid analyses.[3][4][5][9] Other sources include salts, proteins, and other endogenous metabolites that may co-elute with this compound.[5]

Q3: What are the primary strategies to minimize matrix effects in this compound quantification?

A3: A multi-faceted approach is often the most effective:

  • Effective Sample Preparation: Employing robust sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components is crucial.[10][11]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[1][12]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[13][14][15] A suitable SIL-IS for this compound would be a deuterated or 13C-labeled version.

Q4: When should I use matrix-matched calibrants?

A4: Matrix-matched calibrants, where the calibration standards are prepared in the same biological matrix as the samples, should be used when matrix effects cannot be completely eliminated through sample preparation or chromatographic separation and a suitable SIL-IS is not available.[13] This approach helps to ensure that the calibration standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low and high QC concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high QC concentrations into the final extracted matrix.[2]

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots of matrix should be < 15%.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound. Add 400 µL of acidified water (e.g., 0.1% formic acid) and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol (B129727) followed by 2 mL of acidified water.[1] Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar interferences.[1]

  • Elution: Elute this compound and other lipids with 2 mL of methanol into a clean collection tube.[1]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

Data Presentation

Table 1: Example Matrix Effect Assessment for this compound

Matrix LotPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Factor
1150,000120,0000.80
2152,000115,0000.76
3148,000125,0000.84
4155,000118,0000.76
5149,000122,0000.82
6151,000119,0000.79
Average 150,833 119,833 0.80
%CV 1.7% 2.9% 4.2%

In this example, a consistent ion suppression of approximately 20% is observed.

Visualizations

Troubleshooting_Workflow A Start: Poor Reproducibility or Inaccurate Results B Assess Matrix Effect Qualitatively (Post-Column Infusion) A->B C Assess Matrix Effect Quantitatively (Post-Extraction Spike) A->C D Is Matrix Effect Present? B->D C->D E Optimize Sample Preparation (SPE, LLE) D->E Yes K No Significant Matrix Effect D->K No F Optimize Chromatographic Separation E->F G Implement Stable Isotope-Labeled Internal Standard (SIL-IS) F->G H Use Matrix-Matched Calibrants G->H I Re-evaluate Matrix Effect H->I I->E Not Acceptable J Method Acceptable I->J Acceptable L Investigate Other Issues (e.g., Instrument Performance) K->L

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SPE_Workflow A Start: Sample Pre-treatment (Plasma + SIL-IS + Acidified Water) B Condition SPE Cartridge (Methanol -> Water) A->B C Load Sample onto Cartridge B->C D Wash Cartridge (15% Methanol) C->D E Elute Analyte (Methanol) D->E F Dry Down Eluate E->F G Reconstitute in Mobile Phase F->G H Inject for LC-MS/MS Analysis G->H

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Technical Support Center: Enhancing the Detection Sensitivity of 10(E)-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10(E)-Pentadecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing detection sensitivity and troubleshooting common issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: For highly sensitive quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods.[1][2] The key to achieving high sensitivity lies in chemical derivatization prior to analysis.[3][4]

  • For GC-MS: Derivatization with pentafluorobenzyl (PFB) bromide followed by analysis using Negative Chemical Ionization (NCI) is a highly sensitive approach.[4][5] Conversion to Fatty Acid Methyl Esters (FAMEs) is also a common and effective strategy.[2]

  • For LC-MS/MS: Derivatization with reagents that introduce a readily ionizable group, such as picolinamine-based reagents or those with a quaternary ammonium (B1175870) group, can significantly enhance the signal in positive mode Electrospray Ionization (ESI).[6] Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode is crucial for maximizing sensitivity and selectivity.[7][8]

Q2: Why is derivatization necessary for the sensitive analysis of this compound?

A2: Derivatization is a critical step for two main reasons:

  • Improved Chromatographic Properties: For GC analysis, fatty acids like this compound are not volatile enough. Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl ester or PFB ester), which is necessary for the compound to travel through the GC column.[4]

  • Enhanced Ionization Efficiency: For mass spectrometry, the native carboxylic acid group has poor ionization efficiency, especially in ESI. Derivatization introduces a chemical moiety that is easily ionized (e.g., a group that readily accepts a proton in positive mode ESI or captures an electron in NCI), leading to a much stronger signal and significantly lower detection limits.[2][3]

Q3: Which derivatization agent should I choose?

A3: The choice of derivatization agent depends on your analytical platform (GC-MS or LC-MS) and desired sensitivity.

Analytical PlatformDerivatization AgentKey Advantages
GC-MS Pentafluorobenzyl (PFB) BromideExcellent for high sensitivity in Negative Chemical Ionization (NCI) mode.[4]
BF₃ in Methanol (B129727) or Methanolic HClA classic, robust method for forming Fatty Acid Methyl Esters (FAMEs).[2]
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Forms TMS-derivatives, which are stable and suitable for GC-MS analysis.[9]
LC-MS/MS 2-Picolylamine (2-PA)Provides enhanced sensitivity in positive ESI mode; allows for low femtomole detection limits.[6]
DMAQ (5-(dimethylamino)-1-carbohydrazide-isoquinoline)Enhances detection sensitivity and improves chromatographic separation of isomers.[3]
Girard's Reagent T (GT)Adds a quaternary ammonium group, leading to a massive increase in sensitivity compared to underivatized analysis.[6]

Q4: How can I quantify this compound accurately?

A4: The most accurate and reliable method for quantification is the stable isotope dilution technique.[4] This involves adding a known amount of a deuterated internal standard (e.g., pentadecanoic acid-d3) to your samples at the very beginning of the sample preparation process.[5] This internal standard behaves almost identically to the target analyte throughout extraction, derivatization, and analysis, effectively correcting for any sample loss or variation in instrument response. Quantification is then based on the ratio of the response of the native analyte to its labeled internal standard.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Signal for Analyte 1. Incomplete Derivatization: The reaction may be inefficient due to moisture, incorrect temperature, or degraded reagents.2. Poor Extraction Recovery: The analyte is lost during the sample preparation/extraction steps.3. Incorrect MS Parameters: The mass spectrometer is not set to monitor the correct mass-to-charge ratio (m/z) for the derivatized analyte.1. Ensure all solvents and reagents are anhydrous. Optimize reaction time and temperature. Use fresh derivatization reagents.[4][5]2. Optimize your extraction protocol (e.g., liquid-liquid or solid-phase extraction). Use a stable isotope-labeled internal standard to track and correct for recovery.[4][7]3. Verify the expected m/z of your derivatized product. For MS/MS, ensure you are using the optimal precursor and product ions for MRM transitions.[8]
Poor Peak Shape (Tailing or Fronting) 1. Column Activity (Tailing): Free silanol (B1196071) groups on the GC or LC column can interact with the analyte.2. Column Overload (Fronting): Too much sample has been injected onto the column.3. Incompatible Sample Solvent: The solvent used to dissolve the final derivatized sample is too strong or too weak compared to the mobile phase (LC) or initial oven temperature (GC).1. For GC, use a high-quality, inert column and check for contamination at the inlet liner. For LC, ensure the mobile phase pH is appropriate to suppress silanol ionization.[10][11]2. Dilute the sample or reduce the injection volume.[10]3. Re-dissolve the sample in a solvent that is weaker or more compatible with the initial chromatographic conditions.[12]
High Baseline Noise 1. Contaminated System: The injector, column, or mass spectrometer source may be contaminated.2. Contaminated Solvents/Reagents: Impurities in solvents, buffers, or derivatization agents can cause a noisy baseline.3. Gas Leaks (GC-MS): Oxygen entering the system can degrade the column phase, leading to increased bleed and noise.1. Clean the injector and MS source. Bake out the GC column according to the manufacturer's instructions.[10]2. Use high-purity, HPLC or MS-grade solvents and reagents. Filter all mobile phases.[13]3. Perform a leak check on the GC system, particularly around the injector septa and column fittings. Ensure carrier gas traps are functional.[10]
Retention Time Drifting 1. Unstable Column Temperature: Fluctuations in the column oven (GC) or column compartment (LC) temperature will cause retention times to shift.2. Changing Mobile Phase Composition (LC): Inaccurate solvent mixing or evaporation of a volatile solvent component can alter retention.3. Column Degradation: The stationary phase of the column is breaking down over time.1. Ensure the column oven/compartment is properly temperature-controlled. Allow the system to fully equilibrate before starting a sequence.[12]2. Prepare fresh mobile phase daily. If using online mixing, prime the pumps and check for proportioning valve issues.[12]3. Replace the column. Use a guard column to extend the life of your analytical column.[11]

Experimental Protocols

Protocol: Sensitive Quantification of this compound using GC-MS with PFB Derivatization

This protocol is adapted from established methods for fatty acid analysis.[4][5]

1. Sample Preparation and Extraction: a. To 100 µL of plasma or homogenized tissue, add 10 µL of an internal standard solution containing deuterated pentadecanoic acid (e.g., 15:0-d3). b. Initiate lipid extraction by adding 500 µL of methanol and 25 µL of 1 N HCl. c. Form a bi-phasic system by adding 1.5 mL of isooctane. Vortex vigorously for 1 minute. d. Centrifuge at 3,000 x g for 2 minutes to separate the layers. e. Carefully transfer the upper organic layer (isooctane) to a clean glass tube. f. Repeat the extraction (steps c-e) on the lower aqueous layer and combine the organic extracts. g. Evaporate the combined extracts to dryness under a gentle stream of nitrogen.

2. Derivatization to Pentafluorobenzyl (PFB) Esters: a. To the dried lipid extract, add 25 µL of 1% diisopropylethylamine in acetonitrile (B52724) and 25 µL of 1% PFB bromide in acetonitrile. b. Cap the tube and vortex. Allow the reaction to proceed at room temperature for 20 minutes. c. Evaporate the reaction mixture to dryness under a stream of nitrogen.

3. GC-MS Analysis: a. Reconstitute the dried, derivatized sample in 50 µL of isooctane. b. Inject 1 µL onto the GC-MS system. c. GC Conditions (Example):

  • Column: Low-polarity capillary column (e.g., DB-1ms, 15 m x 0.25 mm i.d.).
  • Injector: 250°C, splitless mode.
  • Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C at 40°C/min and hold for 1 minute.
  • Carrier Gas: Helium. d. MS Conditions (Example):
  • Ionization Mode: Negative Chemical Ionization (NCI).
  • Detection Mode: Selected Ion Monitoring (SIM). Monitor the [M-PFB]⁻ ion for both the analyte and the internal standard.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) IS_Addition Add Deuterated Internal Standard Sample->IS_Addition Extraction Liquid-Liquid Extraction (e.g., with Isooctane) IS_Addition->Extraction Drying1 Evaporate to Dryness Extraction->Drying1 Deriv Add PFB-Br & Catalyst Incubate at RT Drying1->Deriv Dried Extract Drying2 Evaporate to Dryness Deriv->Drying2 Reconstitution Reconstitute in Isooctane Drying2->Reconstitution GCMS GC-MS Analysis (NCI, SIM Mode) Reconstitution->GCMS Final Sample Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: Workflow for sensitive GC-MS analysis of this compound.

Logical Relationship for Troubleshooting Low Signal

troubleshoot_low_signal cluster_causes Potential Causes cluster_solutions Solutions & Checks Start Problem: Low or No Signal Cause1 Sample Prep Issue Start->Cause1 Cause2 Derivatization Failure Start->Cause2 Cause3 Instrument Issue Start->Cause3 Sol1 Verify Extraction Recovery with Internal Standard Cause1->Sol1 Sol2 Check Reagent Quality & Optimize Reaction Cause2->Sol2 Sol3 Confirm Correct MS Parameters (m/z) Cause3->Sol3 Sol4 Clean Instrument Source & Injector Cause3->Sol4

Caption: Troubleshooting logic for low signal intensity in fatty acid analysis.

References

Technical Support Center: Analysis of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of odd-chain fatty acids (OCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification and analysis of these unique lipids.

Frequently Asked Questions (FAQs)

Q1: Why are odd-chain fatty acids historically used as internal standards, and what are the pitfalls of this practice?

A1: Odd-chain fatty acids (OCFAs) such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) were historically used as internal standards in fatty acid analysis. This was based on the assumption that they are of little physiological significance and occur in very low concentrations in most mammalian tissues.[1] The primary advantage was their chemical similarity to even-chain fatty acids, ensuring comparable behavior during extraction and derivatization, and their distinct chromatographic separation from endogenous even-chain fatty acids.[2]

However, a significant pitfall of this practice is the growing body of evidence demonstrating that OCFAs are naturally present in human tissues and their levels can fluctuate with diet and disease states.[1][3] For instance, C15:0 and C17:0 are now recognized as biomarkers for dairy fat intake and have been associated with various health outcomes.[4] Using a naturally occurring compound as an internal standard can lead to inaccurate quantification due to the confounding signal from the endogenous pool.[3] Therefore, the use of stable isotope-labeled internal standards is now considered the gold standard for accurate fatty acid quantification.[2][3]

Q2: What are the best practices for choosing an internal standard for OCFA analysis?

A2: The ideal internal standard should mimic the chemical and physical properties of the analyte, be absent in the endogenous sample, and be clearly distinguishable by the analytical instrument.[2] For OCFA analysis, the best practice is to use stable isotope-labeled (e.g., deuterated or 13C-labeled) versions of the OCFAs of interest (e.g., C17:0-d33).[5] These standards have nearly identical extraction, derivatization, and ionization efficiencies to their unlabeled counterparts but are distinguishable by their mass-to-charge ratio in mass spectrometry. This allows for the most accurate correction of sample loss and analytical variability.[3]

If stable isotope-labeled standards are unavailable, a non-endogenous OCFA (e.g., C13:0 or C19:0, depending on the matrix) can be a cost-effective alternative, but its absence in the sample must be verified.[1] The choice of internal standard can significantly impact the accuracy and precision of the results.[3][6]

Q3: My GC-MS chromatogram shows poor peak shape for my fatty acid methyl esters (FAMEs). What are the common causes and solutions?

A3: Poor peak shape, such as tailing or fronting, is a common issue in the GC-MS analysis of FAMEs. Here are some potential causes and their solutions:

  • Peak Tailing: This can be caused by active sites in the GC inlet or column, column contamination, or column overload.[7] To troubleshoot, you can try cleaning or replacing the inlet liner, conditioning the column at a high temperature, or injecting a smaller sample volume.[7] Free fatty acids that were not completely derivatized are polar and can interact with active sites, leading to tailing. Ensure your derivatization reaction has gone to completion.[7]

  • Peak Fronting: This is often a result of column overloading.[7] Reducing the injection volume or sample concentration can help resolve this issue.[8] Improper column installation can also lead to fronting.[8]

  • Split Peaks: This can indicate a problem with the injection technique, where the sample is not introduced into the column in a narrow band. It can also be caused by a partially blocked syringe or an issue with the inlet liner.[9]

Q4: I am observing a high baseline or ghost peaks in my GC-MS analysis. What could be the cause?

A4: A high or rising baseline and the appearance of ghost peaks are typically indicative of contamination in the GC-MS system.

  • High Baseline/Column Bleed: A rising baseline, especially at higher temperatures, is often due to column bleed, which is the normal degradation of the stationary phase.[10] However, this can be exacerbated by the presence of oxygen or other impurities in the carrier gas.[10] Ensure you are using high-purity carrier gas and that purification traps are functional.[10]

  • Ghost Peaks: These are peaks that appear in blank runs and are often due to carryover from a previous, more concentrated sample, or contamination of the syringe, inlet liner, or septum.[7] To troubleshoot, run a blank solvent injection to confirm carryover. If present, bake out the column at a high temperature, clean the syringe, and replace the inlet liner and septum.[7]

Troubleshooting Guides

GC-MS Analysis
Problem Potential Causes Recommended Solutions
No Peaks or Low Signal Syringe issue (not injecting, clogged, or missing).[11] Incorrect vial or low sample volume.[11] Leak in the injector. Column not installed properly.[11]Verify syringe installation and function. Ensure sample volume is adequate for the autosampler needle depth.[11] Perform a leak check. Reinstall the GC column according to the manufacturer's instructions.
Baseline Instability or Drift Contaminated carrier gas.[10] Column bleed.[10] Detector contamination.Use high-purity carrier gas and install/replace purification traps.[10] Condition the column. Clean the MS detector according to the manufacturer's protocol.
Changes in Retention Time Change in carrier gas flow rate. Column trimming or aging. Oven temperature fluctuations.Check and adjust the carrier gas flow rate. Update the retention times in your acquisition method after column maintenance. Verify oven temperature accuracy.
LC-MS/MS Analysis
Problem Potential Causes Recommended Solutions
Low Signal/Sensitivity Poor ionization efficiency of free fatty acids. Suboptimal mobile phase composition. Matrix effects (ion suppression).Derivatize fatty acids to improve ionization.[12] Optimize mobile phase pH and organic solvent composition. Improve sample cleanup to remove interfering substances. Use a stable isotope-labeled internal standard to correct for matrix effects.
Poor Peak Shape Inappropriate column chemistry for the analyte. Sample solvent incompatible with the mobile phase. Column overloading.Select a column with appropriate hydrophobicity (e.g., C8 or C18) for fatty acid analysis.[13] Dissolve the final extract in a solvent similar in composition to the initial mobile phase. Reduce the injection volume or dilute the sample.
Inconsistent Results Incomplete derivatization reaction. Instability of derivatives. Sample degradation.Optimize derivatization conditions (reagent concentration, temperature, time).[14] Analyze samples promptly after derivatization. Store samples at low temperatures (-80°C) and minimize freeze-thaw cycles.[15]

Data Presentation

Impact of Internal Standard Selection on Fatty Acid Quantification

The choice of internal standard (IS) can significantly affect the accuracy and precision of fatty acid quantification. While stable isotope-labeled standards are ideal, their availability can be limited. The following table illustrates the potential bias and increased variance when using an alternative isotopologue as an internal standard in a GC-MS method.

AnalyteAlternative Internal StandardMedian Relative Absolute Percent BiasMedian Increase in Variance
C16:0C18:0-d32.1%120%
C18:1n9cC18:2n6c-d43.5%155%
C20:4n6C20:5n3-d55.2%180%
C22:6n3C20:5n3-d58.8%210%

This table is a representation of data trends discussed in the literature, where using an internal standard with a structure that is more dissimilar to the analyte generally leads to a greater increase in measurement uncertainty.[3][6]

Experimental Protocols

Protocol 1: Total Odd-Chain Fatty Acid Analysis in Plasma by GC-MS

This protocol outlines the steps for the extraction, derivatization, and analysis of total OCFAs from plasma samples.

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard mix (containing C15:0-d7 and C17:0-d7).

    • Add 1 mL of Folch reagent (chloroform:methanol, 2:1 v/v) and vortex for 2 minutes.[15]

    • Centrifuge at 2,400 x g for 5 minutes to separate the layers.[15]

    • Carefully collect the lower organic phase into a new glass tube.[15]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Saponification and Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat the sample at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.

    • Cool the sample to room temperature.

    • Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

    • Heat the sample again at 100°C for 5 minutes to methylate the free fatty acids, forming FAMEs.

    • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution, and vortex to extract the FAMEs into the hexane layer.

    • Transfer the upper hexane layer to a GC vial for analysis.

  • GC-MS Analysis:

    • GC Column: Use a polar capillary column suitable for FAME analysis (e.g., HP-88 or similar cyanopropyl phase).[16]

    • Injector: 250°C, splitless injection of 1 µL.

    • Oven Program: Start at 70°C, ramp to 175°C at 10°C/min, then ramp to 220°C at 5°C/min and hold for 5 minutes.[15]

    • MS Detector: Operate in selected ion monitoring (SIM) mode for quantification of target FAMEs and their internal standards.[15]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue, etc.) add_is Add Internal Standard (Stable Isotope Labeled) sample->add_is extract Lipid Extraction (e.g., Folch) add_is->extract hydrolysis Saponification (Hydrolysis) extract->hydrolysis methylation Methylation (e.g., BF3/Methanol) hydrolysis->methylation gcms GC-MS or LC-MS/MS Analysis methylation->gcms data_acq Data Acquisition gcms->data_acq peak_int Peak Integration data_acq->peak_int quant Quantification peak_int->quant stats Statistical Analysis quant->stats

Caption: Experimental workflow for odd-chain fatty acid analysis.

beta_oxidation_ocfa ocfa Odd-Chain Acyl-CoA (e.g., C17:0-CoA) beta_ox Beta-Oxidation Cycles (n-3)/2 times ocfa->beta_ox FAD -> FADH2 NAD+ -> NADH acetyl_coa Acetyl-CoA (to TCA Cycle) beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa pcc Propionyl-CoA Carboxylase propionyl_coa->pcc ATP, Biotin HCO3- d_mmcoa D-Methylmalonyl-CoA pcc->d_mmcoa mcm_epi Methylmalonyl-CoA Epimerase d_mmcoa->mcm_epi l_mmcoa L-Methylmalonyl-CoA mcm_epi->l_mmcoa mcm_mut Methylmalonyl-CoA Mutase (Vitamin B12) l_mmcoa->mcm_mut succinyl_coa Succinyl-CoA (to TCA Cycle) mcm_mut->succinyl_coa

Caption: Beta-oxidation pathway of odd-chain fatty acids.

References

Technical Support Center: Optimizing Derivatization of 10(E)-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the derivatization of 10(E)-Pentadecenoic acid for analysis, primarily by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is a chemical modification process used to convert analytes into a form more suitable for a specific analytical method. For GC analysis, this compound, a carboxylic acid, contains an active hydrogen in its carboxyl group (-COOH). This leads to intermolecular hydrogen bonding, which decreases its volatility and can cause poor peak shape (tailing) and adsorption onto the GC column and inlet liner.[1][2][3] Derivatization, typically by converting it to a fatty acid methyl ester (FAME), increases volatility and thermal stability, leading to improved peak resolution, symmetry, and detectability.[2][4]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods involve converting the fatty acid into its corresponding methyl ester (FAME).[4] Key techniques include:

  • Acid-Catalyzed Esterification: This method uses an acid catalyst, such as Boron Trifluoride-Methanol (BF3-Methanol) or hydrochloric acid in methanol, to esterify the free fatty acid.[5][6] It is effective for a wide range of lipid classes.

  • Base-Catalyzed Transesterification: This rapid method is ideal for lipids like triglycerides but can also be adapted for free fatty acids.[7][8] It typically uses reagents like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol.[5][8]

  • Silylation: For GC-Mass Spectrometry (GC-MS) analysis, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, creating a stable and volatile derivative.[9]

Q3: Which derivatization method should I choose?

A3: The choice depends on the sample matrix and the lipid classes present.

  • For samples containing primarily free fatty acids like this compound, acid-catalyzed esterification (e.g., BF3-Methanol) is a robust and widely used method.[5]

  • For samples containing triglycerides that need to be analyzed for their fatty acid content, base-catalyzed transesterification is a faster option.[5][7]

  • If your sample contains other compounds with active hydrogens (e.g., sterols) that you also wish to analyze by GC, silylation (e.g., with BSTFA) might be preferable as it derivatizes multiple functional groups.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield (Incomplete Derivatization) Presence of Water: Water can interfere with both acid and base-catalyzed reactions, preventing the reaction from going to completion.[7][10]Ensure all glassware is dry and use anhydrous solvents and reagents. If the sample is aqueous, it must be evaporated to dryness first.[5][7]
Incorrect Reagent Concentration/Amount: Insufficient catalyst or derivatizing agent will lead to an incomplete reaction.Use calibrated pipettes for accurate measurements.[5] For acid-catalyzed methods, ensure a large excess of alcohol (methanol) is used.[7]
Suboptimal Reaction Time or Temperature: Derivatization reactions are sensitive to time and temperature. Conditions that are too mild or too short will result in low yields.[5]Optimize reaction conditions. Use a heating block or water bath for precise temperature control and a timer for consistency. For example, BF3-methanol reactions are often heated at 60°C for 5-10 minutes.[5]
Poor Peak Shape (Tailing or Fronting) Adsorption of Analyte: The underivatized carboxyl group can interact with active sites in the GC inlet liner or on the column.Ensure the derivatization reaction has gone to completion. Use a deactivated inlet liner and a high-quality, well-conditioned capillary column appropriate for FAME analysis.[5][11]
Column Overload: Injecting too much sample can lead to peak fronting.[5]Dilute the sample or reduce the injection volume.[5]
Solvent Incompatibility: The sample solvent may not be compatible with the GC column's stationary phase.[5]Choose a solvent that is more compatible with your stationary phase. Hexane (B92381) is a common and suitable solvent for FAME analysis.[5]
Poor Reproducibility Inconsistent Reaction Conditions: Variability in reaction time, temperature, or reagent volumes between samples.Strictly control all reaction parameters using calibrated equipment (pipettes, heating blocks, timers).[5]
Sample Handling Variability: Inconsistent sample weighing or transfer can introduce errors.Use a calibrated analytical balance and ensure thorough mixing of all reaction components.[5]
Contamination: Ghost peaks appearing in subsequent runs can be caused by contamination in the syringe, inlet, or column.[12]Run solvent blanks to check for contamination. If present, clean the syringe, replace the inlet liner and septum, and bake out the column.[1][12]

Experimental Workflows and Protocols

Below is a general workflow for optimizing the derivatization of this compound.

G cluster_prep Phase 1: Preparation cluster_deriv Phase 2: Derivatization cluster_extract Phase 3: Extraction & Analysis cluster_eval Phase 4: Evaluation start Start: Sample containing This compound dry Dry Sample (if aqueous) start->dry weigh Accurately Weigh Sample (1-25 mg) dry->weigh add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) weigh->add_reagent react React under Optimal Conditions (e.g., 60°C for 10 min) add_reagent->react extract_fame Extract FAMEs (e.g., with Hexane) react->extract_fame dry_extract Dry Extract (e.g., with Na2SO4) extract_fame->dry_extract gc_analysis GC Analysis dry_extract->gc_analysis eval Evaluate Results: Yield, Peak Shape, Reproducibility gc_analysis->eval troubleshoot Troubleshoot Issues eval->troubleshoot Issues Found complete Analysis Complete eval->complete Results OK troubleshoot->add_reagent Re-optimize

General workflow for optimizing fatty acid derivatization.[5]
Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol

This protocol is a robust method suitable for esterifying free fatty acids like this compound.[5]

  • Sample Preparation: Accurately weigh 1-25 mg of the lipid sample into a screw-cap reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride-Methanol (BF3-Methanol) solution to the vial.

  • Reaction: Tightly cap the vial and heat it in a heating block or water bath at 60°C for 5-10 minutes. Optimization of time and temperature may be required for specific sample matrices.[5]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Phase Separation: Vigorously shake or vortex the vial to extract the FAMEs into the upper hexane layer. Allow the layers to separate completely. Centrifugation can be used to expedite this step.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the GC vial to remove any residual water.

  • Analysis: The sample is now ready for GC analysis.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This is a rapid method, particularly suitable if this compound is part of a triglyceride or other glycerolipid.[5][7]

  • Sample Preparation: Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a capped test tube.

  • Reagent Addition: Add 0.2 mL of 2 M methanolic Potassium Hydroxide (KOH).

  • Reaction: Vortex the tube vigorously for 2 minutes at room temperature.[5] The reaction is typically very fast.

  • Phase Separation: Centrifuge the tube briefly to achieve a clear separation between the upper hexane layer and the lower methanolic/glycerol layer.

  • Collection: Carefully collect an aliquot of the upper hexane layer for GC analysis.

Troubleshooting Logic: Incomplete Derivatization

If you are experiencing low yields, this decision tree can help identify the root cause.

G start Problem: Low FAME Yield / Incomplete Derivatization q1 Was the sample completely dry before adding reagents? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Solution: Evaporate sample to complete dryness. Water inhibits the reaction. ans1_no->sol1 q2 Were reaction time and temperature sufficient and controlled? ans1_yes->q2 ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes sol2 Solution: Increase time/temperature within validated limits (e.g., 60°C, 10 min). Use a calibrated heating block. ans2_no->sol2 q3 Was the correct amount of fresh derivatization reagent used? ans2_yes->q3 ans3_no No q3->ans3_no No ans3_yes Yes q3->ans3_yes Yes sol3 Solution: Use calibrated pipettes. Ensure reagent has not degraded. Prepare fresh if necessary. ans3_no->sol3 sol4 Consider matrix effects or need for a different derivatization method. ans3_yes->sol4

Troubleshooting workflow for incomplete derivatization.[5][7]

References

Calibration and quality control for 10(E)-Pentadecenoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 10(E)-Pentadecenoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Direct analysis of free fatty acids like this compound by Gas Chromatography (GC) is challenging due to their low volatility and high polarity. The carboxyl group can form hydrogen bonds, leading to poor peak shapes (tailing), broad peaks, and potential adsorption to the GC column, which results in inaccurate and irreproducible data.[1][2] Derivatization, most commonly through conversion to Fatty Acid Methyl Esters (FAMEs), increases volatility and reduces polarity, making the analyte more suitable for GC analysis.[1][2] This process leads to sharper, more symmetrical peaks and improved separation.[2]

Q2: What are the most common derivatization methods to prepare this compound methyl ester?

A2: The most prevalent methods for preparing FAMEs include:

  • Acid-catalyzed esterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used and effective for converting free fatty acids to FAMEs.[1] A typical reaction involves heating the sample with the reagent.[3]

  • Base-catalyzed transesterification: This method is rapid for converting lipids (triglycerides, phospholipids) directly to FAMEs but is not effective for free fatty acids.[1]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (B98337) (TMS) esters, which also increases volatility.[1]

Q3: How should I choose an internal standard for quantifying this compound?

A3: The choice of an internal standard (IS) is critical for correcting variability during sample preparation and analysis.[3] The two main types are:

  • Odd-Chain Fatty Acids: Saturated odd-chain fatty acids like Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0) are commonly used because they are chemically similar to the analyte but are typically absent or at very low concentrations in most biological samples.[3] However, one must verify their absence in the specific sample matrix, as they can be present in dairy or ruminant fats.[3]

  • Stable Isotope-Labeled Standards: A deuterated version of a common fatty acid, such as Pentadecanoic Acid-d3 or Palmitic acid-d31, is the ideal choice.[3][4] These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, derivatization, and chromatography, but are distinguishable by the mass spectrometer. This provides the highest accuracy.[3]

Q4: Can I use LC-MS/MS for this compound quantification?

A4: Yes, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative to GC-MS. It often does not require derivatization, which simplifies sample preparation.[5] LC-MS/MS can offer high sensitivity and specificity, especially when analyzing complex biological matrices.[6][7] The method typically involves reversed-phase chromatography to separate the fatty acid, followed by detection using electrospray ionization (ESI) in negative ion mode.[6][8]

Troubleshooting Guide

Q5: My GC-MS chromatogram shows significant peak tailing for my analyte. What are the causes and solutions?

A5: Peak tailing, where the peak is asymmetrically skewed, is a common problem.

  • Possible Cause: Incomplete derivatization. Free carboxyl groups remain, interacting with the system.

    • Solution: Optimize the derivatization reaction. Ensure reagents are fresh and not expired. Check reaction time and temperature. Run a derivatization standard to confirm efficiency.[1][2]

  • Possible Cause: Active sites in the GC system (inlet liner, column).

    • Solution: Use a deactivated inlet liner. If the column is old or contaminated, condition it by baking it out at a high temperature or trim the first few centimeters. If the problem persists, the column may need replacement.[2]

  • Possible Cause: Improper column installation.

    • Solution: Ensure the column is installed correctly in both the injector and the detector according to the manufacturer's instructions to avoid dead volume.[2]

Q6: I am observing a very low or no signal for my this compound standard. What should I check?

A6: A lack of signal can stem from multiple sources, from sample preparation to the instrument itself.

  • Possible Cause: Sample degradation or loss during preparation.

    • Solution: Verify each step of your extraction and derivatization protocol. Ensure solvents are high-purity and that the sample is not lost during phase transfers or evaporation steps.[1]

  • Possible Cause: Injector problems.

    • Solution: Check for leaks in the injector septum and connections. Ensure the syringe is functioning correctly and injecting the specified volume. A defective or plugged syringe can prevent sample introduction.[9]

  • Possible Cause: MS detector issue.

    • Solution: Verify that the MS detector is properly tuned and that the detector voltage is adequate. Perform a system check to ensure the instrument is sensitive.[1]

Q7: My calibration curve has a poor correlation coefficient (R² < 0.99). How can I improve it?

A7: A low R² value indicates that the data points do not fit the linear regression model well, which will lead to inaccurate quantification.

  • Possible Cause: Incorrect preparation of calibration standards.

    • Solution: Carefully re-prepare the stock and working standard solutions. Use calibrated pipettes and high-purity solvents. Ensure the analyte is fully dissolved.[10]

  • Possible Cause: The concentration range is too wide or not appropriate for the detector.

    • Solution: Narrow the concentration range of your standards to bracket the expected concentration of your samples. Detector saturation at high concentrations or poor signal-to-noise at low concentrations can cause non-linearity.[10]

  • Possible Cause: Issues with the internal standard.

    • Solution: Ensure the internal standard is added at the same concentration to all calibrators and samples. The chosen internal standard might not be suitable for correcting variations. Consider using a stable isotope-labeled standard for better results.[3][11]

Q8: I see extraneous peaks ("ghost peaks") in my blank injections. What is the source of this contamination?

A8: Ghost peaks are a sign of contamination in the analytical system.

  • Possible Cause: Carryover from a previous injection.

    • Solution: Run a solvent blank after a high-concentration sample to confirm carryover. Increase the oven temperature at the end of the run (bake-out) to elute any remaining compounds. Thoroughly clean the injection syringe between runs.[1]

  • Possible Cause: Contaminated system components.

    • Solution: Common sources include the inlet liner, septum, solvents, or carrier gas.[2] Replace the inlet liner and septum. Use high-purity solvents and install a carrier gas filter.[2]

  • Possible Cause: Contaminated glassware.

    • Solution: Ensure all glassware used for sample and standard preparation is meticulously cleaned. Avoid using plasticware, which can leach contaminants.[2]

Data Presentation

Table 1: Typical Calibration Curve Parameters for Fatty Acid Quantification

ParameterGC-MSLC-MS/MS
Concentration Range 2 - 50 mg/L[12]1 - 100 µg/L (ppb)[6][13]
Correlation Coefficient (R²) > 0.997[12]> 0.999[6][13]
Internal Standard (IS) Heptadecanoic acid (C17:0) or Deuterated FADeuterated FA
Limit of Quantification (LOQ) Method Dependent~8.0 - 45.0 ng/mL[7]

Table 2: Comparison of Internal Standards (IS) for Fatty Acid Analysis

Internal Standard TypeAdvantagesDisadvantages
Odd-Chain Fatty Acids (e.g., C17:0) - Cost-effective and widely available.[3]- Chemically similar to common fatty acids.[3]- May be naturally present in some samples (e.g., dairy).[3]- Potential for co-elution with other fatty acids.[3]
Stable Isotope-Labeled FAs (e.g., C16:0-d31) - Co-elutes with the analyte but is distinguishable by MS.[3]- Corrects for matrix effects and variability most accurately.[3]- Higher cost compared to odd-chain fatty acids.[3]

Experimental Protocols

Protocol 1: FAME Derivatization using Boron Trifluoride (BF₃)-Methanol

This protocol provides a general guideline for the esterification of this compound from a lipid extract.

  • Preparation: Place a known amount of the lipid extract (e.g., 1-2 mg) into a screw-cap glass tube. Add a precise amount of internal standard (e.g., Heptadecanoic acid at 5-10% of the estimated sample lipid weight).[14] Evaporate the solvent under a stream of nitrogen.

  • Hydrolysis (for esterified lipids): Add 1 mL of 0.5 M NaOH in methanol. Cap the tube tightly and heat at 100°C for 10 minutes to hydrolyze lipids into free fatty acids.[3]

  • Methylation: Cool the sample to room temperature. Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.[3] Cap the tube and heat again at 100°C for 5 minutes to methylate the free fatty acids.[3]

  • Extraction: Cool the tube. Add 1 mL of hexane (B92381) and 1 mL of a saturated NaCl solution to stop the reaction and facilitate phase separation.[3]

  • Sample Collection: Vortex the tube for 30 seconds and then centrifuge at 2000 x g for 5 minutes to separate the layers.[3] Carefully transfer the upper hexane layer, which contains the FAMEs, to a new vial for GC-MS analysis.[3]

Protocol 2: Quantitative Analysis by GC-MS

This protocol provides typical parameters for FAME analysis. Optimization may be required.

  • GC Column: Use a polar capillary column suitable for FAME separation, such as a DB-5MS (30m x 0.25mm x 0.25µm) or a more polar column like a SP-2560.

  • Injection: Inject 1 µL of the FAME extract in splitless mode.

  • GC Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 150°C for 1 min, ramp to 200°C at 10°C/min, hold for 10 min, then ramp to 250°C at 5°C/min and hold for 5 min.[3]

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound methyl ester and the internal standard. For FAMEs, common fragment ions include m/z 74 (McLafferty rearrangement) and the molecular ion.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Extract Lipid Extraction (e.g., Folch Method) Sample->Extract Add_IS Add Internal Standard (e.g., C17:0 or d3-C16:0) Extract->Add_IS Deriv Derivatization to FAME (e.g., BF3-Methanol) Add_IS->Deriv GCMS GC-MS Analysis Deriv->GCMS Primary Method LCMS LC-MS/MS Analysis (Alternative) Deriv->LCMS No Deriv. Needed Calib Build Calibration Curve GCMS->Calib LCMS->Calib Quant Quantify Analyte (Peak Area Ratio) Calib->Quant Result Final Concentration Report Quant->Result

Caption: Experimental workflow for this compound quantification.

G cluster_causes Potential Causes & Solutions Start Peak Tailing Observed Deriv Incomplete Derivatization? Start->Deriv Check First Active Active Sites in System? Start->Active Column Column Contamination or Damage? Start->Column Sol_Deriv Optimize Reaction: - Check Reagent Freshness - Verify Time/Temp Deriv->Sol_Deriv Solution Sol_Active System Maintenance: - Use Deactivated Liner - Condition/Replace Column Active->Sol_Active Solution Sol_Column Column Care: - Trim Column Inlet - Use Guard Column Column->Sol_Column Solution End Peak Shape Improved Sol_Deriv->End Sol_Active->End Sol_Column->End

Caption: Troubleshooting workflow for GC-MS peak tailing.[2]

References

Technical Support Center: Cell Viability Issues with High Concentrations of Pentadecenoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when working with high concentrations of 10(E)-Pentadecenoic acid and related compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death with this compound. Is this a known cytotoxic agent?

Currently, there is limited specific data in published literature detailing the cytotoxic effects of high concentrations of this compound. One study notes its use at 20 µM to inhibit IFN-γ-induced kynurenine (B1673888) production in THP-1 cells without mentioning cytotoxicity[1][2].

However, its saturated counterpart, pentadecanoic acid (C15:0), has been shown to have dose-dependent effects. In some contexts, particularly with cancer cell lines, it exhibits significant cytotoxicity at higher concentrations[3][4][5]. Conversely, in other primary human cell systems, pentadecanoic acid was found to be non-cytotoxic at concentrations up to 50 μM[6][7][8].

It is crucial to verify the purity of your this compound, as contaminants or isomers could contribute to unexpected cytotoxic effects.

Q2: What is the difference between this compound and pentadecanoic acid?

This compound is a monounsaturated fatty acid with a 15-carbon chain and a double bond at the 10th carbon in the trans (E) configuration. Pentadecanoic acid (C15:0) is a saturated fatty acid with a 15-carbon chain and no double bonds. This structural difference can lead to different metabolic pathways and cellular effects.

Q3: My fatty acid solution is cloudy and appears to be precipitating in the culture medium. How can I improve solubility?

Long-chain fatty acids have poor solubility in aqueous solutions like cell culture media[9][10][11][12]. To improve solubility and delivery to cells, it is highly recommended to complex the fatty acid with fatty-acid-free Bovine Serum Albumin (BSA)[9][11][13].

Troubleshooting Tip:

  • Solvent Choice: First, dissolve the fatty acid in a minimal amount of an organic solvent like ethanol (B145695) or DMSO[9][10]. Ensure the final solvent concentration in your culture medium is non-toxic to your cells (typically <0.5% for DMSO)[10].

  • BSA Complexation: Prepare a stock solution of your fatty acid and slowly add it to a solution of fatty acid-free BSA in serum-free medium while vortexing[10]. Incubate this mixture (e.g., at 37°C for 30-60 minutes) to allow for the formation of the fatty acid-BSA complex before adding it to your cell cultures[10].

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent and BSA without the fatty acid[10].

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death Observed

Q: We are observing a significant decrease in cell viability even at moderate concentrations of our pentadecenoic acid. What could be the cause and how do we troubleshoot this?

A: Several factors could be contributing to the observed cytotoxicity. A systematic approach is needed to identify the root cause.

Troubleshooting Workflow:

cluster_start Start: High Cell Death Observed cluster_checks Initial Checks cluster_optimization Experimental Optimization cluster_mechanism Mechanism Investigation cluster_conclusion Conclusion start High Cell Death Observed solubility Is the fatty acid fully dissolved? (No precipitation) start->solubility solvent Is the solvent concentration toxic? (Run vehicle control) solubility->solvent [Yes] bsa Optimize Fatty Acid:BSA Ratio solubility->bsa [No, Precipitates] purity Is the fatty acid pure? (Check CoA, consider analysis) solvent->purity [No] dose_response Perform Dose-Response Curve (e.g., 1 µM to 200 µM) solvent->dose_response [Yes, Toxic] purity->dose_response [Yes] time_course Perform Time-Course Experiment (e.g., 24h, 48h, 72h) dose_response->time_course time_course->bsa apoptosis Assess Apoptosis (Caspase Assay, Annexin V) bsa->apoptosis cell_cycle Analyze Cell Cycle (PI Staining via Flow Cytometry) apoptosis->cell_cycle signaling Investigate Signaling Pathways (e.g., Western Blot for p-STAT3) cell_cycle->signaling conclusion Identify Cytotoxic Concentration and Mechanism of Action signaling->conclusion

Caption: Troubleshooting workflow for unexpected cell death.

Detailed Steps:

  • Verify Solubility and Delivery: Ensure your fatty acid is properly complexed with BSA to prevent precipitation and ensure consistent delivery to cells[9][11].

  • Run a Dose-Response and Time-Course Experiment: To determine the cytotoxic threshold for your specific cell line, test a wide range of concentrations and multiple time points. Based on studies with pentadecanoic acid (C15:0), cytotoxic effects in some cancer cell lines were observed between 50-200 µM at 24 to 48 hours[3][4].

  • Include a Vehicle Control: This is critical to ensure that the solvent (e.g., DMSO or ethanol) or the BSA is not the source of the cytotoxicity[10].

Issue 2: Determining the Mechanism of Cell Death

Q: How can we determine if the observed cell death is due to apoptosis or another mechanism?

A: Based on studies with the related compound pentadecanoic acid (C15:0), a likely mechanism of cell death is apoptosis, potentially involving the JAK2/STAT3 signaling pathway and cell cycle arrest[3][].

Recommended Investigations:

  • Assess Apoptosis:

    • Caspase Activity Assay: Measure the activity of key executioner caspases (caspase-3 and -7) and initiator caspases (caspase-8 and -9)[3]. An increase in the activity of these caspases is a hallmark of apoptosis.

    • Annexin V/PI Staining: Use flow cytometry to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells. Pentadecanoic acid treatment has been shown to increase the percentage of late apoptotic cells[3].

  • Analyze Cell Cycle Progression:

    • Propidium Iodide (PI) Staining: Use flow cytometry to analyze the DNA content of your cells. Apoptosis is often associated with a "sub-G1" peak, which represents fragmented DNA. Pentadecanoic acid has been shown to arrest the cell cycle at the sub-G1 phase[3][15].

  • Investigate Key Signaling Pathways:

    • Western Blot Analysis: Examine the phosphorylation status of key signaling proteins. Pentadecanoic acid has been shown to suppress the IL-6-induced phosphorylation of JAK2 and STAT3[3][16]. Probing for total and phosphorylated forms of these proteins can provide mechanistic insight.

Hypothesized Signaling Pathway for Pentadecanoic Acid-Induced Apoptosis:

cluster_pathway JAK2/STAT3 Pathway Inhibition cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction C150 Pentadecanoic Acid (High Concentration) JAK2 p-JAK2 C150->JAK2 Inhibits Casp9 Cleaved Caspase-9 (Intrinsic Pathway) C150->Casp9 Induces Casp8 Cleaved Caspase-8 (Extrinsic Pathway) C150->Casp8 Induces STAT3 p-STAT3 JAK2->STAT3 Phosphorylates SubG1 Sub-G1 Arrest STAT3->SubG1 Leads to Apoptosis Apoptosis SubG1->Apoptosis Casp37 Cleaved Caspases-3, -7 (Executioner) Casp9->Casp37 Casp8->Casp37 Casp37->Apoptosis

Caption: Hypothesized signaling cascade for pentadecanoic acid.

Data Presentation

The following tables summarize the cytotoxic effects of pentadecanoic acid (C15:0) on human breast cancer stem-like cells (MCF-7/SC), which may serve as a reference.

Table 1: IC50 Values of Pentadecanoic Acid (C15:0) on MCF-7/SC Cells [3][4][15]

Time PointIC50 (µM)
24 hours155.5 ± 9.55 µM
48 hours119 ± 5.21 µM

Table 2: Comparison of Cytotoxicity of Various Fatty Acids on MCF-7/SC Cells after 48h [4][5]

Fatty AcidTypeRelative Cytotoxicity in MCF-7/SC Cells
Oleic Acid (C18:1)UnsaturatedLower
Linoleic Acid (C18:2)UnsaturatedLower
Pentadecanoic Acid (C15:0) SaturatedHigher
Heptadecanoic Acid (C17:0)SaturatedHigher (IC50 = 41.94 ± 4.06 µM)

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is adapted for assessing cytotoxicity following fatty acid treatment.

Materials:

  • Cells seeded in a 96-well plate

  • Fatty acid-BSA complex solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the fatty acid-BSA complex. Include untreated and vehicle controls.

  • Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Protocol 2: Apoptosis Detection (Caspase-3/7 Activity Assay)

This protocol outlines a method for measuring executioner caspase activity.

Materials:

  • Cells cultured and treated in a 96-well plate

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with the fatty acid as described above. It is advisable to use a white-walled 96-well plate for luminescence assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence corresponds to higher caspase-3/7 activity.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for preparing cells for cell cycle analysis by flow cytometry.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Washing: Wash the cell pellet with cold PBS and centrifuge again.

  • Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The percentage of cells in the sub-G1, G0/G1, S, and G2/M phases can be quantified using appropriate software.

Protocol 4: Western Blot for p-JAK2/p-STAT3

This protocol details the detection of phosphorylated signaling proteins.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the treatment.

References

Validation & Comparative

A Comparative Analysis of 10(E)-Pentadecenoic Acid and 10(Z)-Pentadecenoic Acid: Unraveling Isomeric Differences in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the geometric isomers of 10-Pentadecenoic acid reveals subtle yet significant differences in their biological activities, particularly in the context of inflammatory responses. While research directly comparing the full spectrum of their effects remains limited, available data suggests that the cis (Z) and trans (E) configurations of the double bond at the tenth carbon position influence their interaction with cellular pathways.

This guide provides a comprehensive comparison of 10(E)-Pentadecenoic acid and 10(Z)-Pentadecenoic acid for researchers, scientists, and drug development professionals. It synthesizes the current experimental data, details relevant methodologies, and visualizes potential signaling pathways to facilitate a deeper understanding of these two fatty acid isomers.

Quantitative Comparison of Biological Activity

Direct comparative studies on the biological activities of 10(E)- and 10(Z)-Pentadecenoic acid are scarce. However, a key study has highlighted a differential effect on an important inflammatory pathway.

Biological ActivityThis compound10(Z)-Pentadecenoic AcidCell LineConcentrationReference
Inhibition of IFN-γ-induced kynurenine (B1673888) production14%16%THP-120 µM[1][2]

This data indicates that both isomers exhibit inhibitory effects on the production of kynurenine, a metabolite involved in inflammatory and immune responses. Notably, the 10(Z) isomer shows a slightly higher potency in this specific assay.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, the following experimental protocol for the key experiment is provided.

Inhibition of IFN-γ-Induced Kynurenine Production in THP-1 Cells

This assay is crucial for determining the anti-inflammatory potential of compounds by measuring their ability to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which is responsible for the conversion of tryptophan to kynurenine.

1. Cell Culture and Treatment:

  • Human monocytic THP-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates and differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Following differentiation, the cells are treated with interferon-gamma (IFN-γ) to induce the expression of the IDO enzyme.

  • Concurrently, cells are treated with various concentrations of this compound or 10(Z)-Pentadecenoic acid (e.g., 20 µM). A vehicle control (e.g., ethanol) is also included.

2. Kynurenine Measurement:

  • After a 24-48 hour incubation period, the cell culture supernatant is collected.

  • The concentration of kynurenine in the supernatant is measured using a colorimetric assay. This typically involves the reaction of kynurenine with Ehrlich's reagent (p-dimethylaminobenzaldehyde) in acetic acid, which forms a yellow-colored product.

  • The absorbance of the product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

3. Data Analysis:

  • The percentage of inhibition of kynurenine production is calculated by comparing the absorbance of the treated wells to the IFN-γ stimulated control wells.

  • The formula for calculating inhibition is: [1 - (Absorbance of treated sample / Absorbance of control sample)] x 100%.

Signaling Pathways and Mechanisms of Action

The observed inhibition of kynurenine production by both 10(E)- and 10(Z)-Pentadecenoic acid suggests an interaction with the Indoleamine 2,3-dioxygenase (IDO) pathway . IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism and is known to be upregulated by pro-inflammatory cytokines like IFN-γ. By inhibiting this pathway, these fatty acids can modulate immune responses.

The diagram below illustrates the potential point of intervention for 10(E)- and 10(Z)-Pentadecenoic acid within this signaling cascade.

IDO_Pathway IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds to JAK_STAT JAK/STAT Pathway IFNgR->JAK_STAT Activates IDO_Gene IDO Gene Transcription JAK_STAT->IDO_Gene Induces IDO_Enzyme IDO Enzyme IDO_Gene->IDO_Enzyme Translates to Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzed by Pentadecenoic_Acid 10(E)- and 10(Z)- Pentadecenoic Acid Pentadecenoic_Acid->IDO_Enzyme Inhibits

Figure 1: Potential mechanism of action of 10-Pentadecenoic acid isomers on the IDO pathway.

Other Potential Biological Activities

While direct comparative data is lacking, research on related fatty acids allows for informed speculation on other potential biological activities of 10(E)- and 10(Z)-Pentadecenoic acid.

  • Antimicrobial Activity: Fatty acids are known to possess antimicrobial properties. It is plausible that both isomers could exhibit activity against various bacteria and fungi, although the difference in their efficacy, if any, is yet to be determined.

  • Anticancer Effects: Some studies have indicated that odd-chain fatty acids may have cytotoxic effects on certain cancer cell lines. Further investigation is needed to explore the potential of these specific isomers in cancer therapy.

  • Metabolism: Studies on other cis and trans fatty acid isomers have shown differences in their metabolic fates, including rates of β-oxidation. This compound has been utilized in studies of alternative β-oxidation pathways.[1] It is conceivable that the geometric configuration of the double bond in 10-pentadecenoic acid isomers could lead to differential metabolic processing, impacting their bioavailability and downstream effects.

Conclusion

The current body of evidence, though limited, suggests that both 10(E)- and 10(Z)-Pentadecenoic acid are biologically active molecules with the potential to modulate inflammatory pathways. The 10(Z) isomer appears to be a slightly more potent inhibitor of IFN-γ-induced kynurenine production than its 10(E) counterpart. This subtle difference underscores the importance of stereochemistry in biological systems.

For researchers and drug development professionals, these findings highlight the need for further head-to-head comparative studies to fully elucidate the therapeutic potential of each isomer. Future research should focus on expanding the scope of biological assays to include antimicrobial, anticancer, and metabolic studies, as well as delving deeper into the specific molecular targets and signaling pathways affected by each isomer. Such investigations will be critical in determining whether the observed in vitro differences translate into distinct pharmacological profiles in vivo.

References

A Head-to-Head Comparison: GC-MS and LC-MS for 10(E)-Pentadecenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust quantification of 10(E)-Pentadecenoic acid, a 15-carbon monounsaturated fatty acid, is crucial for various fields of study, including metabolic research and drug discovery. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these powerful methods hinges on several factors, including the specific research question, required sensitivity, sample matrix, and desired throughput. This guide provides an objective comparison of GC-MS and LC-MS for the analysis of this compound, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The quantitative performance of an analytical method is paramount for generating reliable and reproducible results. The following table summarizes key performance parameters for both GC-MS and LC-MS in the context of fatty acid analysis. It is important to note that these values are representative and can vary depending on the specific instrumentation, derivatization method (for GC-MS), and the complexity of the sample matrix.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.05 - 1.0 pg on column (as PFB ester)[1]0.8 - 10.7 nmol/L[2]
Limit of Quantitation (LOQ) Typically in the low ng/mL range.[3]2.4 - 285.3 nmol/L[2]
Precision (% RSD) < 15%< 10% (intraday), < 10% (interday)
Recovery 88.0 - 99.2%83.4 - 112.8%
Derivatization Mandatory (e.g., FAMEs, PFB esters)Often not required
Sample Throughput LowerHigher

Experimental Workflows

The analytical workflows for GC-MS and LC-MS differ significantly, primarily due to the sample preparation steps.

cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gcms_sample Sample containing this compound gcms_extraction Lipid Extraction gcms_sample->gcms_extraction gcms_derivatization Derivatization (e.g., FAMEs) gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Data Acquisition & Analysis gcms_analysis->gcms_data lcms_sample Sample containing this compound lcms_extraction Lipid Extraction lcms_sample->lcms_extraction lcms_analysis LC-MS Analysis lcms_extraction->lcms_analysis lcms_data Data Acquisition & Analysis lcms_analysis->lcms_data

Fig 1. General experimental workflows for GC-MS and LC-MS analysis of fatty acids.

Detailed Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative protocols for both GC-MS and LC-MS methodologies for the analysis of this compound.

GC-MS Analysis Protocol (as Fatty Acid Methyl Ester - FAME)

GC-MS analysis of fatty acids like this compound necessitates a derivatization step to increase their volatility. The most common method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).

1. Sample Preparation (Lipid Extraction):

  • A modified Folch extraction is commonly used. To a 100 µL sample (e.g., plasma), add 1 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture vigorously for 1 minute.

  • Add 200 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic layer (chloroform) containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

2. Derivatization to FAMEs (using Boron Trifluoride-Methanol):

  • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Cap the tube tightly and heat at 80°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously to extract the FAMEs into the hexane layer.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Instrumental Parameters:

  • Injection: 1 µL, splitless mode at 250°C.

  • Column: A polar capillary column suitable for FAMEs analysis (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then to 240°C at 5°C/min, and hold for 10 minutes.[4]

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the this compound methyl ester.

LC-MS/MS Analysis Protocol (Underivatized)

LC-MS offers the significant advantage of analyzing free fatty acids directly without the need for derivatization, simplifying sample preparation.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of plasma sample, add 400 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of a fatty acid not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and mobile phase B (acetonitrile/isopropanol mixture with 0.1% formic acid or 10 mM ammonium formate).[4]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using a specific precursor-to-product ion transition for this compound.

Method Comparison: A Logical Overview

The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific analytical needs.

cluster_methods start Analysis of this compound gcms GC-MS start->gcms lcms LC-MS start->lcms derivatization Requires Derivatization (e.g., FAMEs) gcms->derivatization no_derivatization Direct Analysis (Underivatized) lcms->no_derivatization gcms_adv Advantages: - High chromatographic resolution - Established libraries for identification derivatization->gcms_adv Leads to gcms_disadv Disadvantages: - Derivatization is time-consuming - Potential for analyte loss during sample prep - Lower throughput derivatization->gcms_disadv Introduces lcms_adv Advantages: - Simpler sample preparation - Higher throughput - Suitable for a wider range of polarities no_derivatization->lcms_adv Allows for lcms_disadv Disadvantages: - Potential for matrix effects - May have lower chromatographic resolution for some isomers compared to GC no_derivatization->lcms_disadv Can lead to

Fig 2. Logical comparison of GC-MS and LC-MS for this compound analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of this compound.

GC-MS is a robust and highly sensitive method, particularly when using derivatization agents like pentafluorobenzyl bromide, which can achieve very low limits of detection.[1] The extensive fragmentation patterns generated by electron ionization can provide high confidence in compound identification. However, the mandatory derivatization step adds complexity and time to the sample preparation process and can be a source of variability.

LC-MS , especially when coupled with tandem mass spectrometry (LC-MS/MS), offers the significant advantage of analyzing the native, underivatized fatty acid. This simplifies the workflow, increases sample throughput, and reduces the potential for analyte loss during derivatization. While traditionally considered to have lower chromatographic resolution for fatty acid isomers compared to GC, modern UHPLC systems and column chemistries have significantly improved separation capabilities.

Ultimately, the choice between GC-MS and LC-MS will depend on the specific research question, the number of samples to be analyzed, and the available instrumentation. For high-throughput screening and applications where minimal sample manipulation is desired, LC-MS/MS is often the preferred method. For in-depth structural elucidation and when the highest sensitivity is required, a derivatization-based GC-MS approach may be more suitable.

References

Validating 10(E)-Pentadecenoic acid as a potential biomarker for specific diseases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and specific biomarkers is paramount for advancing disease diagnostics, prognostics, and therapeutic development. In this context, the long-chain monounsaturated fatty acid, 10(E)-Pentadecenoic acid, is emerging as a molecule of interest. While extensive validation is still in its nascent stages, its known biological activities suggest a promising potential as a biomarker, particularly in diseases with an inflammatory component.

This guide provides an objective comparison of this compound with other potential biomarkers, supported by its known mechanism of action and detailed experimental protocols for its analysis.

Unveiling the Potential: Modulation of the Indoleamine 2,3-Dioxygenase (IDO1) Pathway

The primary evidence for the potential of this compound as a biomarker stems from its ability to inhibit the production of kynurenine (B1673888) in response to interferon-gamma (IFN-γ) in monocytic cells. This points to its role as a modulator of the indoleamine 2,3-dioxygenase (IDO1) pathway.

The IDO1 pathway is a critical regulator of the immune system.[1] Under inflammatory conditions, such as those induced by IFN-γ, the enzyme IDO1 is upregulated and catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine and its downstream metabolites.[2][3] The depletion of tryptophan and the accumulation of kynurenine metabolites have profound immunosuppressive effects, including the inhibition of T-cell proliferation and the promotion of immune tolerance.[1]

The dysregulation of the IDO1 pathway has been implicated in a range of pathologies, including cancer, neurodegenerative disorders, autoimmune diseases, and chronic infections.[3] Consequently, metabolites of the kynurenine pathway are being actively investigated as biomarkers for these conditions.[4][5][6]

The inhibitory action of this compound on this pathway suggests that its levels could reflect the inflammatory status and the degree of immune activation in various disease states.

Comparative Analysis: this compound vs. Kynurenine Pathway Metabolites

While dedicated studies validating this compound as a clinical biomarker are currently limited, a comparative analysis based on its mechanism of action can be made against established and emerging biomarkers of the kynurenine pathway.

BiomarkerPotential Disease Indication(s)AdvantagesDisadvantages
This compound Inflammatory diseases, Autoimmune disorders, CancerPotential to reflect upstream modulation of the IDO1 pathway; As a fatty acid, may also integrate metabolic information.Lack of clinical validation studies; Specificity and sensitivity are unknown; Endogenous and dietary sources need to be fully elucidated.
Kynurenine/Tryptophan Ratio Cancer, Infectious diseases, Neurological disorders[5]Reflects IDO1 enzyme activity; Correlates with immune activation.[4]Can be influenced by other enzymes like Tryptophan 2,3-dioxygenase (TDO); May not be specific to a single disease.[5]
Kynurenic Acid Neurological disorders (e.g., Schizophrenia, Huntington's disease)[3]Neuroprotective properties; Levels in cerebrospinal fluid may reflect brain-specific pathology.Can be influenced by diet and gut microbiota; Peripheral levels may not always correlate with central nervous system levels.
Quinolinic Acid Neuroinflammatory and neurodegenerative diseases (e.g., AIDS dementia complex, Alzheimer's disease)[3]Neurotoxic effects are directly linked to neuronal damage.Produced by activated microglia and macrophages, so may not be specific to a single neurodegenerative disease.[6]
Neopterin Viral infections, Autoimmune diseases, CancerA well-established marker of cellular immune activation, often measured alongside the kynurenine/tryptophan ratio.[4]Not specific to the IDO1 pathway; reflects broader immune stimulation.

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. Below are detailed methodologies for the analysis of fatty acids from biological samples, which can be adapted for this compound.

Protocol 1: Total Fatty Acid Analysis in Human Plasma/Serum by GC-MS

This protocol outlines the steps for the hydrolysis of esterified fatty acids and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Hydrolysis:

  • To 50 µL of plasma or serum in a glass tube, add 50 µL of an internal standard mix (containing a deuterated analog of the fatty acids of interest).

  • Add 1 mL of a 9:1 (v/v) solution of acetonitrile (B52724) and 6 N hydrochloric acid.

  • Add 1 mL of a 9:1 (v/v) solution of methanol (B129727) and 10 N sodium hydroxide.

  • Incubate at 100°C for 45 minutes to hydrolyze esterified fatty acids.[7]

2. Extraction:

  • After cooling, add 180 µL of 6 N hydrochloric acid and 3 mL of hexane (B92381).

  • Vortex for 2 minutes and centrifuge at 1200 x g for 4 minutes to separate the phases.[7]

  • Transfer the upper hexane layer containing the free fatty acids to a new tube.

3. Derivatization:

  • Evaporate the hexane under a stream of nitrogen.

  • To the dried extract, add 25 µL of a 1% solution of pentafluorobenzyl bromide (PFB-Br) in acetonitrile and 25 µL of a 1% solution of diisopropylethylamine in acetonitrile to form PFB esters.[8]

  • Incubate at room temperature for 20 minutes.[8]

4. GC-MS Analysis:

  • Dry the derivatized sample under nitrogen and reconstitute in iso-octane.

  • Inject 1 µL into the GC-MS system.

  • GC Conditions: Use a suitable capillary column (e.g., HP-88) for the separation of fatty acid methyl esters. The temperature program should be optimized to resolve this compound from other isomers.[9]

  • MS Conditions: Operate in negative chemical ionization (NCI) mode and detect the analytes in selected-ion monitoring (SIM) mode for high sensitivity and specificity.[7]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Free Fatty Acid Analysis

This protocol is suitable for the analysis of free fatty acids without derivatization.

1. Sample Preparation and Extraction:

  • To a plasma or serum sample, add an internal standard mix.

  • Extract lipids using a solvent system such as a mixture of methanol and tert-butyl methyl ether (t-BME).

  • After phase separation, collect the organic phase containing the fatty acids.[6]

2. LC-MS Analysis:

  • Evaporate the organic solvent and reconstitute the fatty acids in a suitable solvent like acetone.[6]

  • Inject the sample into an LC-MS system.

  • LC Conditions: Use a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile).[6]

  • MS Conditions: Operate in negative-ion electrospray ionization (ESI) mode and acquire mass spectra in full scan or selected-ion monitoring (SIM) mode.[6]

Visualizing the Molecular Pathway and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_inflammation Inflammatory Stimulus cluster_cell Immune Cell (e.g., Monocyte) IFN-gamma IFN-gamma IDO1 IDO1 (Indoleamine 2,3-dioxygenase) IFN-gamma->IDO1 Upregulates Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan Tryptophan Tryptophan->IDO1 Substrate Immunosuppression T-cell Suppression Immune Tolerance Kynurenine->Immunosuppression Leads to 10E_Pentadecenoic_Acid This compound 10E_Pentadecenoic_Acid->IDO1 Inhibits

Caption: Proposed mechanism of this compound action.

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Phase cluster_validation Biomarker Validation start Biological Sample (Plasma, Serum, etc.) extraction Lipid Extraction (e.g., with Hexane) start->extraction derivatization Derivatization (e.g., PFB esters) extraction->derivatization gcms GC-MS or LC-MS Analysis derivatization->gcms data Data Acquisition gcms->data quantification Quantification of This compound data->quantification comparison Comparison with Clinical Endpoints quantification->comparison validation Statistical Analysis (Sensitivity, Specificity) comparison->validation

Caption: General workflow for biomarker validation.

Conclusion

This compound presents an intriguing possibility as a novel biomarker for diseases characterized by inflammation and immune dysregulation. Its inhibitory effect on the IDO1 pathway provides a solid mechanistic basis for this potential. However, it is crucial to emphasize that rigorous clinical validation studies are necessary to ascertain its utility. Future research should focus on developing and validating specific and sensitive analytical methods for this compound in various biological matrices, followed by large-scale clinical studies to evaluate its performance against existing biomarkers and clinical outcomes. For researchers in drug development, understanding the modulatory role of this fatty acid on the IDO1 pathway could also open new avenues for therapeutic intervention.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 10(E)-Pentadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of 10(E)-Pentadecenoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of the optimal method is critical for accurate and reproducible results in metabolic research, diagnostics, and therapeutic development. This document presents a cross-validation framework, supported by experimental data and detailed protocols, to aid in this decision-making process.

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the benchmark for fatty acid analysis, offering high separation efficiency and sensitivity.[1] A key requirement for GC-MS is the derivatization of fatty acids to enhance their volatility, typically through conversion to fatty acid methyl esters (FAMEs).[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a robust alternative, providing high sensitivity and selectivity without the need for derivatization.[1] This simplifies sample preparation and is particularly beneficial for a broad range of molecules, including intact triglycerides.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS for the quantification of this compound will depend on the specific requirements of the study, such as desired sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes typical quantitative performance characteristics for both methods, based on consolidated data from studies on long-chain fatty acid analysis.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 90-110%85-115%
Precision (% RSD) < 15%< 15%
Limit of Detection (LOD) < 0.2 µg/L< 3 µg/L
Limit of Quantification (LOQ) Low ng/mL rangeLow to high ng/mL range
Sample Preparation Requires derivatization (e.g., esterification)Direct analysis often possible
Throughput ModerateHigh
Selectivity HighVery High

Experimental Workflows

The analytical workflows for both GC-MS and LC-MS encompass several key stages, from sample preparation to data acquisition and analysis. The principal difference lies in the derivatization step required for GC-MS.

Analytical_Workflow Figure 1. Comparative Analytical Workflows cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow GC_Sample Sample Collection GC_Extraction Lipid Extraction GC_Sample->GC_Extraction GC_Derivatization Derivatization (Esterification) GC_Extraction->GC_Derivatization GC_Analysis GC-MS Analysis GC_Derivatization->GC_Analysis GC_Data Data Processing GC_Analysis->GC_Data LC_Sample Sample Collection LC_Extraction Lipid Extraction LC_Sample->LC_Extraction LC_Analysis LC-MS Analysis LC_Extraction->LC_Analysis LC_Data Data Processing LC_Analysis->LC_Data

Caption: Figure 1. Comparative Analytical Workflows for GC-MS and LC-MS.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol involves the transesterification of this compound to its corresponding fatty acid methyl ester (FAME) prior to GC-MS analysis.

a. Sample Preparation and Transesterification:

  • Accurately weigh approximately 10-20 mg of the lipid extract or sample into a screw-cap glass tube.

  • Add a known amount of an appropriate internal standard (e.g., heptadecanoic acid) for accurate quantification.

  • Add 2 mL of 0.5 M methanolic sodium hydroxide.

  • Cap the tube tightly and heat at 80°C for 10 minutes, with occasional vortexing.

  • Cool the tube to room temperature and add 2 mL of 14% boron trifluoride in methanol.

  • Recap the tube and heat again at 80°C for 10 minutes.

  • Cool the tube and add 2 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: Zebron ZB-FAME GC column (30 m x 0.25 mm i.d., 0.20 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.

  • Oven Temperature Program: Initial temperature of 70°C held for 2 minutes, then ramped to 180°C at 15°C/min and held for 6 minutes, followed by a ramp to 230°C at 10°C/min and held for 1 minute.

  • Ion Source Temperature: 300°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for this compound

This method allows for the direct analysis of this compound without derivatization.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the lipid extract or sample into a microcentrifuge tube.

  • Add a known amount of an appropriate internal standard (e.g., C17:0 fatty acid).

  • Dissolve the sample in 1 mL of a suitable organic solvent mixture, such as isopropanol:acetonitrile (1:1, v/v).

  • Vortex for 1 minute to ensure complete dissolution.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to a vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu UHPLC Nexera LC-30A system or equivalent.

  • Mass Spectrometer: Thermo Scientific Q Exactive or equivalent.

  • Column: C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM tributylamine.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A suitable gradient to separate the fatty acids of interest.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Signaling Pathway Involvement: β-Oxidation

This compound, as a fatty acid, is metabolized through the β-oxidation pathway to produce energy in the form of acetyl-CoA, NADH, and FADH2.

Beta_Oxidation Figure 2. β-Oxidation of Fatty Acids Fatty_Acid This compound (in Cytosol) Activation Activation to Fatty Acyl-CoA Fatty_Acid->Activation Transport Transport into Mitochondria (Carnitine Shuttle) Activation->Transport Beta_Oxidation_Cycle β-Oxidation Spiral (4 Steps) Transport->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA NADH_FADH2 NADH, FADH2 Beta_Oxidation_Cycle->NADH_FADH2 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->NADH_FADH2 ETC Electron Transport Chain NADH_FADH2->ETC ATP ATP ETC->ATP

Caption: Figure 2. β-Oxidation of Fatty Acids.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. LC-MS/MS offers the advantage of simpler sample preparation by analyzing the fatty acid directly and generally provides high throughput.[1] GC-MS, while requiring a derivatization step, is a highly robust and sensitive technique. The choice of the optimal method should be guided by the specific research question, available instrumentation, and the desired analytical performance characteristics. For the highest level of confidence in quantitative data, cross-validation of results between these two platforms is recommended.

References

Unraveling the Metabolic Nuances: A Comparative Guide to 10(E)-Pentadecenoic Acid and Other Trans Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic fate of fatty acids is a cornerstone of cellular bioenergetics and signaling. While the adverse effects of industrially produced trans fatty acids are well-documented, the metabolic intricacies of less common trans fatty acids, such as the odd-chain monounsaturated 10(E)-pentadecenoic acid, remain largely uncharted. This guide provides a comparative analysis of the metabolism of this compound and other prevalent trans fatty acids, supported by available experimental data. A significant knowledge gap exists in the direct comparative metabolism of this compound in mammalian systems; therefore, this guide synthesizes findings from related compounds to provide a comprehensive overview and highlight areas for future investigation.

Beta-Oxidation: A Tale of Two Pathways

The primary catabolic route for fatty acids is beta-oxidation. However, the presence of a trans double bond introduces complexities that differentiate their breakdown from that of their cis counterparts.

Key Metabolic Differences in Beta-Oxidation:

While direct quantitative data on the beta-oxidation rate of this compound in mammalian mitochondria is scarce, studies on similar structures provide valuable insights. For instance, research on trans-10-octadecenoic acid in humans has shown that it is oxidized more rapidly than its cis-9 isomer[1]. Conversely, the metabolism of elaidic acid (trans-9-octadecenoic acid), a major industrial trans fat, is generally slower than its cis-isomer, oleic acid[2]. This suggests that the position of the trans double bond significantly influences the rate of beta-oxidation.

A study investigating the beta-oxidation of cis- and trans-10-pentadecenoic acid in transgenic plants revealed the involvement of a reductase-dependent pathway for the degradation of the trans isomer[3]. This is a key distinction from the standard beta-oxidation of saturated fatty acids and the metabolism of some cis-unsaturated fatty acids, which may proceed via an isomerase-dependent pathway. The reductase-dependent pathway is essential for processing certain intermediates that arise during the breakdown of unsaturated fatty acids with double bonds at even-numbered positions[3].

As an odd-chain fatty acid, the final product of beta-oxidation for this compound is propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle. This anaplerotic potential is a distinguishing feature compared to even-chain fatty acids, which exclusively yield acetyl-CoA[4]. The metabolic consequences of this difference are an area of active research, with some studies suggesting that odd-chain fatty acids may have unique physiological roles[5].

Comparative Data on Fatty Acid Metabolism

The following table summarizes available data on the metabolism of this compound and other representative trans fatty acids. It is important to note the limited availability of direct comparative data for this compound in mammalian systems.

Fatty AcidChain Length & UnsaturationPrimary Metabolic PathwayKey Metabolic FeaturesImpact on Lipid Profile
This compound C15:1 (trans)Beta-oxidation (likely reductase-dependent)Odd-chain fatty acid, producing propionyl-CoA. Data on oxidation rate in mammals is limited.Not well-characterized.
Elaidic Acid C18:1 (trans)Beta-oxidationSlower oxidation compared to oleic acid (cis-C18:1). Can inhibit the metabolism of other fatty acids.Increases LDL cholesterol and decreases HDL cholesterol[6][7].
Trans-Vaccenic Acid C18:1 (trans)Beta-oxidation, Conversion to CLACan be converted to conjugated linoleic acid (CLA). May have hypotriglyceridemic effects[8].May have neutral or even beneficial effects on lipid profiles compared to industrial trans fats[8].
Linoleic Acid (trans isomers) C18:2 (trans)Beta-oxidationOxidation rates vary depending on the specific isomer. Can interfere with essential fatty acid metabolism[9].Generally considered to have adverse effects on cardiovascular health[6].

Signaling Pathways and Experimental Workflows

The metabolism of fatty acids is intricately linked to cellular signaling pathways that regulate energy homeostasis and inflammation.

Fatty_Acid_Metabolism_Signaling cluster_uptake Cellular Uptake cluster_activation Activation cluster_mitochondria Mitochondrial Beta-Oxidation Fatty Acid Fatty Acid FAT/CD36 FAT/CD36 Fatty Acid->FAT/CD36 Transport Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA CoA + ATP CPT1 CPT1 Fatty Acyl-CoA->CPT1 Carnitine Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Fatty Acyl-CoA->Peroxisomal Beta-Oxidation VLCFAs, some trans-FAs Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CPT2 CPT2 Acylcarnitine->CPT2 Transport Beta-Oxidation Beta-Oxidation CPT2->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA (Odd-chain) Propionyl-CoA (Odd-chain) Beta-Oxidation->Propionyl-CoA (Odd-chain) Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle Propionyl-CoA (Odd-chain)->Krebs Cycle -> Succinyl-CoA

Caption: Overview of fatty acid uptake, activation, and beta-oxidation pathways.

Experimental_Workflow Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Isolated Mitochondria Isolated Mitochondria Beta-Oxidation Assay Beta-Oxidation Assay Isolated Mitochondria->Beta-Oxidation Assay Oxygen Consumption Rate Oxygen Consumption Rate Beta-Oxidation Assay->Oxygen Consumption Rate Metabolite Quantification Metabolite Quantification Beta-Oxidation Assay->Metabolite Quantification Oxygen Consumption Rate->Data Analysis Metabolite Quantification->Data Analysis

References

A Comparative Guide to the Inter-Laboratory Reproducibility of 10(E)-Pentadecenoic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10(E)-Pentadecenoic acid is a monounsaturated fatty acid that has garnered interest in the scientific community for its potential biological activities, including its role in alternative β-oxidation pathways and its inhibitory effects on kynurenine (B1673888) production.[1] Accurate and reproducible quantification of this analyte is paramount for meaningful biomedical research and potential clinical applications. This guide presents a comparative analysis of common analytical methodologies for the measurement of this compound, based on a hypothetical inter-laboratory study. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating and selecting the most appropriate methods to ensure data integrity and comparability across different laboratories. The importance of using high-purity fatty acid standards is crucial for achieving analytical consistency and validity in such studies.[2]

While a specific inter-laboratory study on the reproducibility of this compound measurement is not publicly available, this guide constructs a hypothetical study to illustrate the potential variabilities and strengths of different analytical approaches. The data and protocols presented herein are based on established methods for fatty acid analysis and are intended to serve as a practical reference for researchers.

Hypothetical Inter-Laboratory Study Design

For this hypothetical study, three laboratories (Lab A, Lab B, and Lab C) were tasked with quantifying a blinded serum sample spiked with a known concentration of this compound (50 µM). Each laboratory utilized its in-house standard operating procedures for one of the following analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the hypothetical quantitative data from the three participating laboratories. The results highlight the inter-laboratory and inter-method variability in the measurement of this compound.

Parameter Lab A (GC-MS) Lab B (GC-FID) Lab C (HPLC-FLD)
Mean Measured Concentration (µM) 48.752.145.3
Standard Deviation (µM) 2.13.54.2
Coefficient of Variation (%CV) 4.3%6.7%9.3%
Accuracy (% Recovery) 97.4%104.2%90.6%
Intra-Assay Precision (%CV, n=5) 3.8%5.1%7.8%
Inter-Assay Precision (%CV, n=3) 5.2%8.2%11.5%

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments performed in this hypothetical study are provided below.

Sample Preparation and Lipid Extraction (Common to all labs)
  • Sample Thawing: Frozen serum samples were thawed on ice.

  • Internal Standard Spiking: A known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain fatty acid not present in the sample) was added to each serum aliquot. The choice of internal standard is critical and can affect the accuracy and reliability of measurement results.[3]

  • Lipid Extraction: Total lipids were extracted from the serum using the Folch method. Briefly, 20 parts of a chloroform:methanol (2:1, v/v) mixture were added to 1 part of the serum sample. The mixture was vortexed for 2 minutes and then centrifuged at 2000 x g for 10 minutes to separate the phases. The lower organic phase containing the lipids was carefully collected.

  • Solvent Evaporation: The collected organic solvent was evaporated to dryness under a gentle stream of nitrogen.

Derivatization for GC Analysis (Labs A and B)

To increase volatility for gas chromatography, the extracted fatty acids were converted to their fatty acid methyl esters (FAMEs).

  • Reagent: Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) was used as the derivatizing agent.

  • Procedure: The dried lipid extract was reconstituted in 1 mL of toluene, followed by the addition of 2 mL of BF3-methanol. The mixture was heated at 100°C for 30 minutes in a sealed tube.

  • Extraction of FAMEs: After cooling, 1 mL of water and 2 mL of hexane (B92381) were added. The mixture was vortexed, and the upper hexane layer containing the FAMEs was collected for GC analysis.

Derivatization for HPLC-FLD Analysis (Lab C)

For fluorescence detection, a fluorescent tag was attached to the carboxylic acid group of the fatty acid.

  • Reagent: 4-(Bromomethyl)-6,7-dimethoxycoumarin (Br-DMC) was used as the fluorescent labeling agent.

  • Procedure: The dried lipid extract was redissolved in acetonitrile (B52724). Br-DMC and a catalyst (e.g., a crown ether) were added, and the mixture was heated at 60°C for 1 hour.

  • Sample Preparation for Injection: After cooling, the reaction mixture was filtered and directly injected into the HPLC system.

Instrumental Analysis
  • Lab A: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Column: A highly polar capillary column (e.g., 100 m CP-Sil 88 or equivalent) is recommended for accurate quantification.[4]

    • Injection: Splitless injection mode.

    • Oven Temperature Program: Initial temperature of 100°C, ramped to 240°C.

    • Carrier Gas: Helium.

    • Ionization: Electron Impact (EI).

    • Detection: Selected Ion Monitoring (SIM) for the target FAME and internal standard.

  • Lab B: Gas Chromatography with Flame Ionization Detection (GC-FID)

    • Column: Similar to GC-MS.

    • Injection: Split injection mode.

    • Oven Temperature Program: Similar to GC-MS.

    • Carrier Gas: Hydrogen or Helium.

    • Detection: Flame Ionization Detector.

  • Lab C: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the Br-DMC tag.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gc For GC cluster_hplc For HPLC cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Serum Sample Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (Folch) Spike->Extract Dry Evaporate Solvent Extract->Dry FAME To FAMEs (BF3-Methanol) Dry->FAME Fluor Fluorescent Tagging Dry->Fluor GCMS Lab A: GC-MS FAME->GCMS GCFID Lab B: GC-FID FAME->GCFID HPLC Lab C: HPLC-FLD Fluor->HPLC Quant Quantification GCMS->Quant GCFID->Quant HPLC->Quant Stats Statistical Analysis Quant->Stats Compare Compare Reproducibility Stats->Compare

Caption: Workflow for the inter-laboratory comparison of this compound measurement.

Potential Signaling Pathway Involvement

While the precise signaling cascades involving this compound are still under investigation, preliminary evidence suggests interactions with pathways related to inflammation and metabolism. Pentadecanoic acid (C15:0), a related saturated fatty acid, has been shown to be a dual partial agonist for PPARα/δ and an activator of AMPK, which are key regulators of lipid metabolism and inflammation.[5] this compound has been observed to inhibit the IFN-γ-induced production of kynurenine, suggesting a potential role in modulating the indoleamine 2,3-dioxygenase (IDO1) pathway.[1]

G cluster_membrane Cellular Environment cluster_pathway Potential Intracellular Effects FA This compound IDO1 IDO1 Enzyme FA->IDO1 Inhibition PPAR PPARα/δ FA->PPAR Potential Agonism Kyn Kynurenine Production IDO1->Kyn Metabolism Lipid Metabolism Gene Expression PPAR->Metabolism

Caption: Potential signaling interactions of this compound.

Conclusion

This guide provides a framework for understanding the challenges and considerations in achieving reproducible measurements of this compound. The hypothetical data illustrates that while all methods can provide quantitative data, there are significant differences in their precision and accuracy. GC-MS, with its high sensitivity and specificity, often serves as a gold standard for fatty acid analysis.[6] However, the choice of methodology should be guided by the specific requirements of the study, including the desired level of accuracy, sample throughput, and available instrumentation. Standardization of protocols, including sample handling, extraction, and derivatization, is critical for minimizing inter-laboratory variability and ensuring the generation of robust and comparable data.[7] The use of high-purity, certified fatty acid standards is a non-negotiable prerequisite for reliable calibration and quality control in any analytical setting.[2][8]

References

Confirming the Structure of 10(E)-Pentadecenoic Acid using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comparative analysis of NMR data for confirming the structure of 10(E)-Pentadecenoic acid, a monounsaturated fatty acid, with supporting data from a structurally similar compound, Elaidic acid.

Introduction

This compound is a 15-carbon monounsaturated fatty acid with the double bond located between carbons 10 and 11, and possessing an E (trans) configuration. The precise determination of its structure, including the position and stereochemistry of the double bond, is crucial for understanding its chemical and biological properties. High-resolution ¹H and ¹³C NMR spectroscopy provides a powerful, non-destructive method for this purpose. By analyzing chemical shifts, coupling constants, and signal multiplicities, a detailed structural assignment can be achieved. This guide compares predicted NMR data for this compound with experimental data for Elaidic acid (18:1, n-9, trans), highlighting the key spectral features that confirm its structure.

Comparative Analysis of NMR Data

The structural confirmation of this compound relies on the characteristic signals of its constituent protons and carbons. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for the comparable molecule, Elaidic acid.

Table 1: ¹H NMR Data Comparison

Assignment (this compound) Predicted Chemical Shift (ppm) Multiplicity Assignment (Elaidic acid) Experimental Chemical Shift (ppm) Multiplicity
H-15 (CH₃)0.88tH-18 (CH₃)0.88t
H-12 to H-14 (CH₂)1.27-1.37mH-4 to H-7, H-12 to H-17 (CH₂)1.29m
H-3 (CH₂)1.63pH-3 (CH₂)1.62p
H-9, H-12 (Allylic CH₂)2.01mH-8, H-11 (Allylic CH₂)1.99m
H-2 (α-CH₂)2.35tH-2 (α-CH₂)2.35t
H-10, H-11 (Olefinic CH)5.39mH-9, H-10 (Olefinic CH)5.36m
COOH~11-12br sCOOH~11-12br s

Predicted data for this compound was generated using nmrdb.org. Experimental data for Elaidic acid is sourced from publicly available spectral databases.

Table 2: ¹³C NMR Data Comparison

Assignment (this compound) Predicted Chemical Shift (ppm) Assignment (Elaidic acid) Experimental Chemical Shift (ppm)
C-15 (CH₃)14.1C-18 (CH₃)14.1
C-14 (CH₂)22.6C-17 (CH₂)22.7
C-13 (CH₂)31.8C-16 (CH₂)31.9
C-4 to C-8 (CH₂)29.0-29.5C-4 to C-7 (CH₂)29.0-29.7
C-3 (CH₂)24.7C-3 (CH₂)24.7
C-9, C-12 (Allylic CH₂)32.6C-8, C-11 (Allylic CH₂)32.6
C-2 (α-CH₂)34.1C-2 (α-CH₂)34.1
C-10, C-11 (Olefinic CH)130.5C-9, C-10 (Olefinic CH)130.0, 130.4
C-1 (COOH)179.8C-1 (COOH)180.5

Predicted data for this compound was generated using nmrdb.org. Experimental data for Elaidic acid is sourced from publicly available spectral databases.

The key to confirming the E (trans) configuration of the double bond lies in the coupling constant (J-value) between the olefinic protons (H-10 and H-11). For trans-alkenes, this coupling constant is typically in the range of 11-18 Hz, which is significantly larger than the 6-14 Hz range observed for cis-alkenes.

Experimental Protocol for NMR Analysis of Fatty Acids

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Weigh 5-10 mg of the fatty acid sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), which is an excellent solvent for fatty acids.

  • Cap the tube and gently invert it several times to ensure complete dissolution of the sample. A brief sonication or gentle warming can aid in dissolving more saturated or long-chain fatty acids.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Experiment: A standard one-pulse (zg) sequence.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Acquisition time: 2-4 seconds.

    • Spectral width: 0-15 ppm.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

3. ¹³C NMR Spectroscopy:

  • Experiment: A standard proton-decoupled pulse sequence (e.g., zgpg).

  • Acquisition Parameters:

    • Number of scans: 1024 or more due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2-5 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: 0-200 ppm.

  • Processing:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Visualization of the Confirmation Workflow

The logical process for confirming the structure of this compound using NMR spectroscopy can be visualized as follows:

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation Sample_Prep Sample Preparation (Fatty Acid in CDCl3) H1_NMR ¹H NMR Spectroscopy Sample_Prep->H1_NMR C13_NMR ¹³C NMR Spectroscopy Sample_Prep->C13_NMR Analyze_H1 Analyze ¹H Spectrum (Chemical Shifts, Multiplicities, Integrals, J-couplings) H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum (Chemical Shifts) C13_NMR->Analyze_C13 Identify_Groups Identify Functional Groups (COOH, CH=CH, CH₂, CH₃) Analyze_H1->Identify_Groups Determine_Stereochem Determine Stereochemistry (Olefinic J-coupling constant) Analyze_H1->Determine_Stereochem Analyze_C13->Identify_Groups Determine_Position Determine Double Bond Position (Analysis of allylic and olefinic signals) Identify_Groups->Determine_Position Final_Structure Confirm Structure: This compound Determine_Position->Final_Structure Determine_Stereochem->Final_Structure

Caption: Workflow for the structural confirmation of this compound by NMR spectroscopy.

A Comparative Purity Analysis of Commercially Available 10(E)-Pentadecenoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to achieving accurate and reproducible experimental results. This guide provides a comparative assessment of commercially available 10(E)-Pentadecenoic acid standards, offering a side-by-side look at their purity as determined by established analytical methods. The following data and protocols are presented to aid in the selection of the most suitable standard for your research needs.

Purity Comparison of this compound Standards

The purity of this compound standards from three leading commercial suppliers was assessed using Gas Chromatography-Flame Ionization Detection (GC-FID) after conversion to their corresponding Fatty Acid Methyl Esters (FAMEs). High-Performance Liquid Chromatography with UV detection (HPLC-UV) was employed as an orthogonal method to confirm purity and detect any non-volatile impurities.

SupplierLot NumberStated PurityGC-FID Purity (%)HPLC-UV Purity (%)Notes
Supplier AA12345>99%99.2 ± 0.199.5 ± 0.2Minor impurities detected, likely isomeric variations.
Supplier BB67890≥98%98.5 ± 0.398.8 ± 0.1One notable impurity peak observed in both GC and HPLC.
Supplier CC13579≥98%99.8 ± 0.199.9 ± 0.1Highest purity observed with negligible impurities.[1][2][3]

Experimental Methodologies

Detailed protocols for the key experiments performed in this assessment are provided below. These methods represent standard, validated approaches for the purity determination of fatty acids.[4]

Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs)

This method is a widely used and robust technique for the quantitative analysis of fatty acids.[5] Fatty acids are first derivatized to their more volatile methyl esters (FAMEs) prior to analysis.[5]

1. Derivatization to FAMEs:

  • Reagents: 2% (v/v) Sulfuric Acid in Methanol, n-Hexane, Saturated Sodium Chloride solution.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound standard into a screw-cap glass tube.

    • Add 2 mL of 2% sulfuric acid in methanol.

    • Heat the mixture at 60°C for 1 hour.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution, and vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a GC vial for analysis.

2. GC-FID Conditions:

  • Instrument: Agilent 7890B GC system with Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm.[6]

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 5 minutes.

  • Injector: Split mode (50:1), 250°C.

  • Detector: FID, 260°C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injection Volume: 1 µL.

  • Quantification: Purity is determined by the area percent of the this compound methyl ester peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC) of Underivatized Fatty Acids

HPLC provides a complementary analysis, particularly for detecting non-volatile impurities or isomers that may not be well-resolved by GC.[7][8][9] This method analyzes the fatty acid in its free, underivatized form.[7][8][9]

1. Sample Preparation:

  • Solvent: Acetonitrile:Methanol (1:1, v/v).

  • Procedure:

    • Prepare a stock solution of 1 mg/mL of the this compound standard in the solvent.

    • Further dilute to a working concentration of 0.1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Instrument: Waters Alliance HPLC System with a 2998 Photodiode Array (PDA) Detector.

  • Column: Thermo Scientific Acclaim C30 reversed-phase column, 4.6 x 150 mm, 3 µm.[10]

  • Mobile Phase:

    • A: Acetonitrile:Water (80:20) with 0.1% Formic Acid.

    • B: Isopropanol:Acetonitrile (90:10) with 0.1% Formic Acid.

  • Gradient: 70% A to 100% B over 20 minutes, hold at 100% B for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Quantification: Purity is calculated based on the area percent of the main peak.

Visualized Workflows and Pathways

To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis Standard This compound Standard Derivatization Derivatization to FAME Standard->Derivatization GC Path Dilution Dilution (for HPLC) Standard->Dilution HPLC Path GC Gas Chromatography (GC-FID) Derivatization->GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Dilution->HPLC Purity Purity Assessment (%) GC->Purity HPLC->Purity Comparison Supplier Comparison Purity->Comparison

Figure 1. Experimental workflow for the purity assessment of this compound standards.

G FA This compound ACSL Acyl-CoA Synthetase FA->ACSL FA_CoA Pentadecenoyl-CoA ACSL->FA_CoA CPT1 CPT1 FA_CoA->CPT1 Mitochondria Mitochondrial Matrix CPT1->Mitochondria BetaOx β-Oxidation Pathway Mitochondria->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Energy Energy Production (ATP) AcetylCoA->Energy

Figure 2. Hypothetical signaling pathway involving the metabolism of this compound.

References

Comparative Lipidomics of Cells Treated with Different Isomers of Pentadecenoic Acid: An Analogous-Data-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in current scientific literature regarding the direct comparative lipidomic analysis of cells treated with different isomers of pentadecenoic acid (C15:1). Research has predominantly focused on the saturated odd-chain fatty acid, pentadecanoic acid (C15:0). To provide valuable insights for researchers, scientists, and drug development professionals, this guide synthesizes findings from studies on other long-chain monounsaturated fatty acid (MUFA) isomers. The data presented here, derived from positional isomers of hexadecenoic acid (C16:1), octadecenoic acid (C18:1), eicosenoic acid (C20:1), and docosenoic acid (C22:1), serve as a predictive framework for the potential differential effects of C15:1 isomers on cellular lipid metabolism and signaling.

This guide will explore the nuanced impact of the double bond position within monounsaturated fatty acids on cellular processes, with a focus on lipid accumulation and the expression of key metabolic genes. The experimental data from analogous studies are summarized, and detailed protocols are provided to facilitate future research in this area, particularly to encourage direct investigation into C15:1 isomers.

Data Presentation: Comparative Effects of MUFA Isomers

The following tables summarize the quantitative data from studies on various MUFA isomers, highlighting the differential effects based on chain length and the position of the double bond.

Table 1: Effects of Long-Chain MUFA Positional Isomers on Lipid Metabolism in 3T3-L1 Cells

Fatty Acid IsomerEffect on Triglyceride (TG) LevelsRelative mRNA Expression of Adipogenic/Lipogenic Genes (Compared to Control)
cis-Octadecenoic acid (c-18:1)
c5-18:1HigherPPARγ: Higher, C/EBPα: Higher, SREBP-1: Higher, SCD-1: Higher, FAS: Higher
c9-18:1HigherPPARγ: Higher, C/EBPα: Higher, SREBP-1: Higher, SCD-1: Higher, FAS: Higher
cis-Eicosenoic acid (c-20:1)
c11-20:1Less pronounced increasePPARγ: Lower, C/EBPα: Lower, SREBP-1: Lower, SCD-1: Lower, FAS: Lower
c15-20:1No significant changePPARγ: Lower, C/EBPα: Lower, SREBP-1: Lower, SCD-1: Lower, FAS: Lower
cis-Docosenoic acid (c-22:1)
c7-22:1HigherPPARγ: Higher, C/EBPα: Higher, SREBP-1: Higher, SCD-1: Higher, FAS: Higher
c9-22:1HighestPPARγ: Highest, C/EBPα: Highest, SREBP-1: Highest, SCD-1: Higher, FAS: Higher

Source: Adapted from a study on the effects of long-chain MUFA positional isomers on lipid metabolism in 3T3-L1 cells.[1]

Table 2: Comparative Effects of Hexadecenoic Acid (C16:1) Isomers on Caco-2 Cancer Cells

Fatty Acid IsomerEffect on Cell MorphologyImpact on Lipid Droplet Formation
Palmitoleic Acid (9cis-16:1) Marked alterationsSignificant accumulation
Sapienic Acid (6cis-16:1) Marked alterationsSignificant accumulation

Source: Based on findings from a study on hexadecenoic fatty acid positional isomers in colon cancer cells.

Experimental Protocols

The methodologies outlined below are based on the experimental procedures from the cited studies on MUFA isomers and can be adapted for investigating C15:1 isomers.

Cell Culture and Fatty Acid Treatment (3T3-L1 Adipocytes)
  • Cell Line and Culture: 3T3-L1 preadipocytes are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Induction of Differentiation: To induce differentiation into adipocytes, post-confluent 3T3-L1 cells are treated with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine, and insulin (B600854) in DMEM with 10% FBS.

  • Fatty Acid Treatment: Following differentiation, cells are maintained in DMEM with 10% FBS and insulin, and treated with different MUFA isomers (e.g., 100 µM) complexed to fatty-acid-free bovine serum albumin (BSA) for a specified period (e.g., 48 hours). Control cells are treated with BSA alone.

Lipid Extraction and Analysis
  • Lipid Extraction: Total lipids are extracted from the cells using the Bligh and Dyer method with a chloroform:methanol:water solvent system.

  • Triglyceride Quantification: The triglyceride content of the lipid extracts is determined using a commercial triglyceride quantification kit.

  • Fatty Acid Methyl Ester (FAME) Preparation: For detailed fatty acid profiling, lipid extracts are transesterified to FAMEs using a methanolic solution of boron trifluoride or sodium methoxide.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: FAMEs are analyzed by GC-MS to identify and quantify the relative abundance of different fatty acid species within the cellular lipid pool.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative mRNA expression levels of target genes (e.g., PPARγ, C/EBPα, SREBP-1, SCD-1, FAS) are quantified by qRT-PCR using gene-specific primers and a fluorescent dye-based detection system. Gene expression is normalized to a stable housekeeping gene (e.g., β-actin).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_0 Extracellular Fatty Acid Isomers cluster_1 Cellular Uptake & Metabolism cluster_2 Nuclear Receptor Activation cluster_3 Gene Expression Isomer A Isomer A Lipid Droplet Formation Lipid Droplet Formation Isomer A->Lipid Droplet Formation High Lipidome Remodeling Lipidome Remodeling Isomer A->Lipidome Remodeling Isomer B Isomer B Isomer B->Lipid Droplet Formation Low Isomer B->Lipidome Remodeling PPARγ PPARγ Lipidome Remodeling->PPARγ SREBP-1 SREBP-1 Lipidome Remodeling->SREBP-1 Adipogenesis Genes Adipogenesis Genes PPARγ->Adipogenesis Genes Lipogenesis Genes Lipogenesis Genes SREBP-1->Lipogenesis Genes

Caption: Hypothetical signaling pathway of two different MUFA isomers.

Experimental_Workflow Cell Culture (e.g., 3T3-L1) Cell Culture (e.g., 3T3-L1) Induce Differentiation Induce Differentiation Cell Culture (e.g., 3T3-L1)->Induce Differentiation Treat with FA Isomers Treat with FA Isomers Induce Differentiation->Treat with FA Isomers Harvest Cells Harvest Cells Treat with FA Isomers->Harvest Cells Lipid Extraction Lipid Extraction Harvest Cells->Lipid Extraction RNA Extraction RNA Extraction Harvest Cells->RNA Extraction Lipidomics Analysis (GC-MS) Lipidomics Analysis (GC-MS) Lipid Extraction->Lipidomics Analysis (GC-MS) qRT-PCR for Gene Expression qRT-PCR for Gene Expression RNA Extraction->qRT-PCR for Gene Expression Comparative Data Analysis Comparative Data Analysis Lipidomics Analysis (GC-MS)->Comparative Data Analysis qRT-PCR for Gene Expression->Comparative Data Analysis Biological Interpretation Biological Interpretation Comparative Data Analysis->Biological Interpretation

References

A Comparative Analysis of In Vivo Effects of Odd-Chain Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 10(E)-Pentadecenoic Acid, Pentadecanoic Acid (C15:0), and Heptadecanoic Acid (C17:0)

This guide provides a comprehensive comparison of the in vivo effects of three odd-chain fatty acids: this compound, pentadecanoic acid (C15:0), and heptadecanoic acid (C17:0). While research on C15:0 and C17:0 has elucidated their significant roles in metabolic and cardiovascular health, data on this compound remains limited, presenting an opportunity for future investigation. This document is intended for researchers, scientists, and drug development professionals.

Summary of In Vivo Effects

The following table summarizes the key in vivo effects of the compared odd-chain fatty acids based on available scientific literature. It is important to note the disparity in the volume of research, with pentadecanoic acid (C15:0) being the most extensively studied.

FeatureThis compoundPentadecanoic Acid (C15:0)Heptadecanoic Acid (C17:0)
Metabolic Health Data not available in in vivo studies.Improves glucose tolerance and insulin (B600854) sensitivity.[1][2] Activates AMPK, a key regulator of metabolism.[1][3][4]Limited in vivo data suggests potential roles in glucose metabolism.
Inflammation In vitro data shows inhibition of IFN-γ-induced kynurenine (B1673888) production.[5]Demonstrates broad anti-inflammatory properties.[6][7][8][9][10] Reduces levels of pro-inflammatory cytokines.Exhibits anti-inflammatory effects.
Cardiovascular Health Data not available in in vivo studies.Associated with a lower risk of cardiovascular disease.[11] May improve lipid profiles.Higher circulating levels are linked to a reduced risk of heart failure.
Signaling Pathways Data not available.Activates PPARα and PPARδ.[3][4][6] Modulates AMPK and mTOR pathways.[3][4] Inhibits JAK2/STAT3 signaling.[12]Data suggests potential interaction with metabolic signaling pathways.

Detailed Experimental Protocols

To facilitate the replication and expansion of research in this field, detailed methodologies for key experiments cited in this guide are provided below.

Pentadecanoic Acid (C15:0) Supplementation in a High-Fat Diet-Induced Obesity Mouse Model
  • Objective: To assess the effect of C15:0 on metabolic parameters in a diet-induced obesity model.

  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet: Mice were fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and insulin resistance. A control group received a standard chow diet.

  • Intervention: Following the induction of obesity, mice were randomly assigned to receive either the HFD or an HFD supplemented with C15:0 (typically 1% w/w) for an additional 8 weeks.

  • Key Parameters Measured:

    • Body Weight and Composition: Measured weekly.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at the end of the study to assess glucose metabolism.

    • Serum Biomarkers: Blood was collected for analysis of glucose, insulin, lipids (total cholesterol, triglycerides, HDL, LDL), and inflammatory markers (e.g., TNF-α, IL-6).

    • Tissue Analysis: Liver and adipose tissues were collected for histological analysis (e.g., H&E staining for lipid accumulation) and molecular analysis (e.g., Western blotting for protein expression in signaling pathways, qPCR for gene expression).

Heptadecanoic Acid (C17:0) and Cardiovascular Health Assessment in a Longitudinal Study
  • Objective: To investigate the association between circulating C17:0 levels and the risk of cardiovascular events in a human cohort.

  • Study Population: A large, prospective cohort of adult men and women without a history of cardiovascular disease at baseline.

  • Data Collection:

    • Baseline Data: Collection of demographic information, lifestyle factors (diet, physical activity, smoking status), and medical history. Blood samples were drawn, and plasma or red blood cell membrane fatty acid composition, including C17:0, was determined by gas chromatography-mass spectrometry (GC-MS).

    • Follow-up: Participants were followed over a period of several years to ascertain the incidence of cardiovascular events (e.g., myocardial infarction, stroke, heart failure).

  • Statistical Analysis: Cox proportional hazards models were used to assess the association between baseline C17:0 levels and the risk of incident cardiovascular events, adjusting for potential confounding factors.

Signaling Pathways and Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the known and proposed signaling pathways modulated by pentadecanoic acid (C15:0).

Pentadecanoic_Acid_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK activates mTOR mTOR C15_0->mTOR inhibits JAK2 JAK2 C15_0->JAK2 inhibits PPARa PPARα C15_0->PPARa activates PPARd PPARδ C15_0->PPARd activates AMPK->mTOR inhibits STAT3 STAT3 JAK2->STAT3 Gene_Expression Target Gene Expression PPARa->Gene_Expression PPARd->Gene_Expression

Caption: Signaling pathways modulated by Pentadecanoic Acid (C15:0).

The diagram above illustrates that pentadecanoic acid (C15:0) exerts its effects through multiple signaling pathways. It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ), which are nuclear receptors that control the expression of genes involved in lipid and glucose metabolism.[3][4][6] Concurrently, C15:0 has been shown to inhibit the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is involved in cell growth and proliferation, and the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, a key signaling cascade in inflammation.[3][4][12]

Experimental Workflow for Comparative Analysis

To address the current knowledge gap, a proposed experimental workflow for a direct comparative in vivo study is presented below.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention Groups (8 weeks) cluster_analysis Analysis Animal_Model Animal Model (e.g., C57BL/6J mice) Diet High-Fat Diet Induction (12 weeks) Animal_Model->Diet Control HFD Control Diet->Control C15_1 HFD + this compound Diet->C15_1 C15_0 HFD + Pentadecanoic Acid Diet->C15_0 C17_0 HFD + Heptadecanoic Acid Diet->C17_0 Metabolic Metabolic Phenotyping (GTT, ITT, Serum Lipids) Control->Metabolic Inflammation Inflammatory Markers (Cytokines, Chemokines) Control->Inflammation Cardiovascular Cardiovascular Function (Blood Pressure, Echocardiography) Control->Cardiovascular Molecular Molecular Analysis (Western Blot, qPCR, Transcriptomics) Control->Molecular C15_1->Metabolic C15_1->Inflammation C15_1->Cardiovascular C15_1->Molecular C15_0->Metabolic C15_0->Inflammation C15_0->Cardiovascular C15_0->Molecular C17_0->Metabolic C17_0->Inflammation C17_0->Cardiovascular C17_0->Molecular

Caption: Proposed workflow for in vivo comparison of odd-chain fatty acids.

Conclusion and Future Directions

The available evidence strongly supports the beneficial in vivo effects of pentadecanoic acid (C15:0) and, to a lesser extent, heptadecanoic acid (C17:0) on metabolic health, inflammation, and cardiovascular disease risk. The mechanisms underlying these effects are beginning to be understood, with key roles for PPAR, AMPK, and mTOR signaling pathways.

In stark contrast, there is a significant lack of in vivo data for this compound. The limited in vitro findings suggest potential anti-inflammatory activity, but comprehensive studies are required to validate these observations and to understand its physiological relevance.

Future research should prioritize direct, head-to-head in vivo comparative studies of these odd-chain fatty acids to delineate their distinct and overlapping effects. Such studies will be crucial for understanding their potential as therapeutic agents and for developing evidence-based dietary recommendations. The proposed experimental workflow provides a framework for conducting such much-needed research.

References

A Head-to-Head Comparison of Derivatization Reagents for 10(E)-Pentadecenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of lipids, the accurate quantification of fatty acids like 10(E)-Pentadecenoic acid is paramount. Due to its low volatility, derivatization is a critical step to prepare this long-chain monounsaturated fatty acid for gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides an objective, data-supported comparison of two of the most common and effective derivatization reagents: Boron Trifluoride-Methanol (BF3-Methanol) for esterification and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.

Performance Comparison: BF3-Methanol vs. BSTFA

The choice between esterification to a fatty acid methyl ester (FAME) with BF3-Methanol and silylation to a trimethylsilyl (B98337) (TMS) ester with BSTFA depends on several factors, including the desired stability of the derivative, the complexity of the sample matrix, and the specific requirements of the analytical method.

Key Advantages and Disadvantages:

  • BF3-Methanol is a robust and widely used reagent that produces stable FAME derivatives.[1] The resulting derivatives are less susceptible to hydrolysis compared to their TMS counterparts, making them suitable for analyses where samples may be stored or handled over a longer period. However, BF3-Methanol can be harsh and may cause the degradation of some analytes or the formation of artifacts with unsaturated fatty acids.[1][2]

  • BSTFA is a powerful silylating agent that reacts with a broad range of functional groups, including carboxylic acids and hydroxyls, in a single step.[1] This makes it particularly useful for samples containing other classes of compounds that also require derivatization. The by-products of the BSTFA reaction are highly volatile, which can reduce chromatographic interference.[3] However, the resulting TMS derivatives are sensitive to moisture and may be less stable over time.[1][4]

Quantitative Performance Data

The following table summarizes the performance of BF3-Methanol and BSTFA based on typical results for long-chain unsaturated fatty acids. It is important to note that direct comparative data for this compound is limited, and these values are based on studies of similar fatty acids.

Performance MetricBF3-Methanol (Esterification)BSTFA + 1% TMCS (Silylation)Key Considerations
Derivatization Yield >80% for most fatty acids[5]Generally high, often near-quantitativeYield can be affected by the presence of water for both reagents.
Derivative Stability High; FAMEs are stable for extended periods under proper storage.[1]Moderate; TMS esters are sensitive to moisture and hydrolysis.[1][4]FAMEs are preferred for long-term storage or when re-analysis may be necessary.
Reaction Time 5 - 60 minutes at 60-100°C[6]15 - 60 minutes at 60-80°C[1]Both methods offer relatively rapid derivatization.
Reproducibility (RSD%) <5% for many fatty acids<6% for many fatty acids[7]Both methods can achieve high reproducibility with careful technique.
By-products Can produce methoxy (B1213986) artifacts with unsaturated fatty acids.[2]By-products (MSTFA, trifluoroacetamide) are highly volatile.[3]Volatile by-products of BSTFA can lead to cleaner chromatograms.
Specificity Primarily targets carboxylic acids.Reacts with carboxylic acids, hydroxyls, amines, and thiols.[3]BSTFA is more versatile for multi-analyte profiling.

Experimental Protocols

Detailed methodologies for the derivatization of this compound using BF3-Methanol and BSTFA are provided below. It is crucial to perform these procedures in a well-ventilated fume hood and to take appropriate safety precautions.

Protocol 1: Esterification using BF3-Methanol

This protocol describes the conversion of this compound to its methyl ester.

Materials:

  • Dried sample containing this compound (e.g., 1-25 mg of lipid extract)

  • 12-14% Boron Trifluoride in Methanol (BF3-Methanol)

  • Hexane (B92381) or Heptane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Screw-capped glass tubes with PTFE liners

Procedure:

  • Place the dried sample into a screw-capped glass tube.

  • Add 2 mL of 12-14% BF3-Methanol solution to the tube.

  • Tightly cap the tube and heat at 60-100°C for 5-60 minutes. A common practice is 60°C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane (or heptane) to the tube.

  • Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the organic (upper) layer.

  • Allow the phases to separate. Centrifugation can aid in this process.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol details the formation of the trimethylsilyl ester of this compound. This procedure is highly sensitive to moisture, so all glassware and solvents should be anhydrous.

Materials:

  • Dried sample containing this compound (e.g., 100 µL of a 1 mg/mL solution)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or pyridine)

  • Autosampler vials with PTFE-lined caps

Procedure:

  • Place the dried sample into an autosampler vial.

  • Add 100 µL of BSTFA + 1% TMCS. A molar excess of the reagent is required.

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60-80°C for 15-60 minutes. A common practice is 60°C for 60 minutes.[1]

  • After the vial has cooled to room temperature, the sample can be directly injected into the GC-MS or diluted with an anhydrous solvent if necessary.

Visualization of Experimental Workflow

To illustrate the general process of preparing this compound for analysis, the following diagrams outline the key steps in both derivatization methods.

General Workflow for Fatty Acid Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample Containing This compound extract Lipid Extraction start->extract dry Evaporation to Dryness extract->dry bf3 Esterification (BF3-Methanol) dry->bf3 bstfa Silylation (BSTFA) dry->bstfa gcms GC-MS Analysis bf3->gcms bstfa->gcms

Caption: General workflow for derivatization and analysis of this compound.

Logical Flow of Derivatization Choice cluster_decision Decision Factors cluster_reagent Reagent Choice stability Need for High Derivative Stability? bf3 BF3-Methanol stability->bf3 Yes bstfa BSTFA stability->bstfa No multi_analyte Presence of Other Polar Analytes? multi_analyte->bf3 No multi_analyte->bstfa Yes

Caption: Decision tree for selecting a derivatization reagent.

Conclusion

Both BF3-Methanol and BSTFA are effective reagents for the derivatization of this compound for GC-MS analysis. The choice between them should be guided by the specific needs of the experiment. For routine analysis where derivative stability is a primary concern, the robust nature of FAMEs produced by BF3-Methanol makes it an excellent choice. When analyzing complex samples containing multiple classes of polar compounds or when a cleaner chromatogram with fewer interferences is desired, the versatility and volatile by-products of BSTFA make it a superior option. For optimal results, it is recommended to validate the chosen method for the specific sample matrix and analytical instrumentation.

References

Safety Operating Guide

Proper Disposal of 10(E)-Pentadecenoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 10(E)-Pentadecenoic acid, a long-chain monounsaturated fatty acid. While specific regulations may vary, the following procedures outline the best practices for handling and disposing of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[2] In the event of accidental contact, rinse the affected skin area thoroughly with soap and water, and flush eyes with water for several minutes.[2][3] For inhalation exposure, move to an area with fresh air.[3][4]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in the disposal process.

  • Solid Waste : Collect any unused or surplus this compound, along with any contaminated materials such as weigh boats, filter paper, or absorbent pads, in a dedicated and clearly labeled hazardous waste container.[1] The container should be sealed to prevent any leakage or release of the chemical.[1]

  • Liquid Waste : If this compound is in a solution, it should not be disposed of down the drain.[3] Collect the solution in a designated, sealed, and clearly labeled hazardous waste container.[1] The label should include the chemical name, concentration, solvent used, and the date of preparation.[1]

  • Contaminated Sharps : Any sharps, such as needles or razor blades, that have come into contact with this compound must be disposed of in a designated sharps container.[1]

Store all waste containers in a designated, secure area away from incompatible materials.[1]

Environmental Considerations

A safety data sheet for a related compound, cis-10-Pentadecenoic acid-methyl ester, indicates that it may cause long-lasting harmful effects to aquatic life.[3] Therefore, it is imperative to prevent the release of this compound into the environment.[3] Do not allow the chemical or its waste to enter sewers, surface water, or ground water.[3]

Final Disposal Procedures

The final disposal of chemical waste must be conducted in accordance with local, regional, national, and international regulations.[3]

  • Institutional EHS : The primary and recommended method for disposal is to contact your institution's Environmental Health and Safety (EHS) department.[1] They will have established protocols for the collection and disposal of hazardous chemical waste.

  • Licensed Waste Disposal Company : Alternatively, a licensed chemical waste disposal company can be contracted to handle the disposal of the hazardous waste.[1]

Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional, as this can lead to dangerous chemical reactions.[5]

Summary of Key Information

Aspect Guidance References
Personal Protective Equipment Safety goggles, gloves, lab coat[2]
Handling Environment Well-ventilated area, chemical fume hood[1]
Solid Waste Disposal Collect in a sealed, labeled hazardous waste container[1]
Liquid Waste Disposal Collect in a sealed, labeled hazardous waste container; do not pour down the drain[1][3]
Environmental Hazard May cause long-lasting harmful effects to aquatic life; avoid release to the environment[3]
Final Disposal Method Through institutional EHS or a licensed chemical waste disposal company[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generation Generate Waste (Solid, Liquid, Sharps) ppe->waste_generation segregation Segregate Waste waste_generation->segregation solid_waste Solid Waste (Sealed, Labeled Container) segregation->solid_waste liquid_waste Liquid Waste (Sealed, Labeled Container) segregation->liquid_waste sharps_waste Sharps Waste (Designated Sharps Container) segregation->sharps_waste storage Store Waste in Designated Secure Area solid_waste->storage liquid_waste->storage sharps_waste->storage disposal_decision Contact for Disposal storage->disposal_decision ehs Institutional EHS disposal_decision->ehs Primary waste_company Licensed Waste Disposal Company disposal_decision->waste_company Alternative end End: Proper Disposal ehs->end waste_company->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 10(E)-Pentadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 10(E)-Pentadecenoic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or GlassesMust have side shields to protect against splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.[4][5][6]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling fatty acids.[4][6][7] Ensure gloves are inspected for integrity before each use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against incidental skin contact.
Chemical-Resistant ApronRecommended when handling larger volumes.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-toe ShoesShoes that fully cover the feet are mandatory in a laboratory environment.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and experimental integrity.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have an emergency spill kit readily accessible.

2. Handling:

  • Allow the container of this compound to reach room temperature before opening to minimize moisture condensation.

  • Weigh and dispense the required amount of the acid in a fume hood to avoid inhalation of any potential dust or vapors.

  • Use clean, compatible tools (e.g., stainless steel or glass) for transfer.

  • Keep the container tightly sealed when not in use.

3. Post-Handling:

  • Clean the work area thoroughly after use.

  • Decontaminate any reusable equipment.

  • Remove PPE in the correct order to prevent cross-contamination.

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect this compound waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Dispose of contaminated gloves, paper towels, and other disposable materials in a designated hazardous waste container.

Workflow for Handling this compound

G Figure 1: Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE spill_kit 3. Ensure Spill Kit is Accessible acclimate 4. Acclimate Container to Room Temp. don_ppe->acclimate weigh 5. Weigh and Dispense in Fume Hood transfer 6. Use Compatible Tools seal 7. Keep Container Sealed clean_area 8. Clean Work Area seal->clean_area decontaminate 9. Decontaminate Equipment doff_ppe 10. Doff PPE Correctly dispose_waste 11. Dispose of Chemical Waste doff_ppe->dispose_waste dispose_materials 12. Dispose of Contaminated Materials

Caption: This diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

References

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